2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Description
Properties
IUPAC Name |
2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUDFZJCSDKXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464098 | |
| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864224-08-8 | |
| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
An In-depth Technical Guide to the
Executive Summary
This guide provides a comprehensive, technically-grounded overview of a robust synthetic strategy for 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest to the pharmaceutical and drug development sectors. The quinolinone core is a privileged scaffold in medicinal chemistry, and its functionalization with a phenylethynyl group offers opportunities for modulating biological activity. This document details a highly efficient two-stage synthetic pathway, beginning with the construction of a key halogenated intermediate, 2-chloro-7,8-dihydroquinolin-5(6H)-one, via a one-pot cyclocondensation reaction. This is followed by a palladium-catalyzed Sonogashira cross-coupling to install the terminal arylalkyne. The narrative emphasizes the mechanistic rationale behind procedural choices, providing field-proven insights for researchers and scientists. All protocols are presented as self-validating systems, supported by in-text citations to authoritative literature and summarized in clear, accessible formats.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer and antineoplastic properties.[1][2] The partially saturated 7,8-dihydroquinolin-5(6H)-one system retains key electronic features of the quinoline core while introducing a three-dimensional character that can be crucial for specific receptor binding. The incorporation of a phenylethynyl moiety at the 2-position is a strategic decision; arylalkynes are known to participate in various biological interactions and serve as versatile handles for further chemical modification.[3] The synthesis of such highly functionalized heterocycles requires a logical and efficient pathway that is both scalable and reproducible.
This guide delineates a preferred synthetic approach that leverages two powerful and fundamental reactions in modern organic chemistry: a variation of the Bohlmann-Rahtz pyridine synthesis for the core construction and the Sonogashira coupling for the final C-C bond formation.[4][5]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals a straightforward two-part strategy. The C(sp)-C(sp²) bond between the quinoline core and the phenylethynyl group is an ideal candidate for disconnection via a palladium-catalyzed cross-coupling reaction. This identifies phenylacetylene and a 2-halo-substituted quinolinone as the key precursors. The 2-halo-quinolinone itself can be constructed from simple, commercially available starting materials through a cyclocondensation reaction.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the Core Heterocycle: 2-Chloro-7,8-dihydroquinolin-5(6H)-one
The synthesis of the quinolinone core is efficiently achieved through a one-pot, three-component reaction involving a β-enaminone (or its precursor), a 1,3-dicarbonyl compound, and an ammonia source. This approach is a modification of the classic Hantzsch pyridine synthesis and offers high convergence and atom economy.
Causality Behind Experimental Choices
The selection of 1,3-cyclohexanedione provides the requisite six-membered carbocyclic ring that will become the partially saturated portion of the quinolinone. The key challenge is the introduction of the chlorine atom at the 2-position. This is accomplished by using a β-chloro-α,β-unsaturated aldehyde or a related enaminone precursor derived from a chlorinated starting material. Ammonium acetate serves as a convenient, solid source of ammonia for the cyclization step. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with sodium iodide (NaI) has been reported as an effective catalytic system for this type of transformation, acting as a Lewis acid to activate the carbonyl groups and facilitate the condensation steps.[5]
Detailed Experimental Protocol: One-Pot Synthesis of 2-Chloro-7,8-dihydroquinolin-5(6H)-one
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.12 g, 10 mmol), the β-enaminone precursor (e.g., 3-(dimethylamino)-2-chloro-propenal, 12 mmol), and ammonium acetate (2.31 g, 30 mmol).
-
Solvent Addition: Add 2-propanol (50 mL) as the solvent. This alcohol is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction.
-
Catalyst Addition (Optional but Recommended): Add CeCl₃·7H₂O (0.37 g, 1 mmol) and NaI (0.15 g, 1 mmol) to the mixture.[5]
-
Reaction Execution: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between ethyl acetate (100 mL) and water (50 mL).
-
Extraction: The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford 2-chloro-7,8-dihydroquinolin-5(6H)-one as a solid.
Reaction Mechanism: Cyclocondensation
The reaction proceeds through a cascade of condensation and cyclization steps. The mechanism involves an initial Michael addition, followed by intramolecular cyclization and subsequent dehydration to form the final aromatic pyridine ring fused to the cyclohexanone moiety.
Caption: Proposed mechanism for the formation of the quinolinone core.
Part 2: Sonogashira Cross-Coupling for Arylalkyne Installation
The Sonogashira reaction is the premier method for forming a C(sp²)-C(sp) bond, making it the ideal choice for coupling the 2-chloro-quinolinone intermediate with phenylacetylene.[4][6] The reaction is catalyzed by a palladium(0) species and typically requires a copper(I) co-catalyst and an amine base.[7][8]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, typically copper(I) iodide (CuI), is used. The Pd(II) is reduced in situ to the active Pd(0) species.[4] The copper(I) co-catalyst is crucial for activating the terminal alkyne.[9]
-
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.[8]
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves multiple roles: it acts as the solvent, neutralizes the HX acid formed during the reaction, and helps form the copper(I) acetylide intermediate.[4][9]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and ensure high yields.[6]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon. To the flask, add 2-chloro-7,8-dihydroquinolin-5(6H)-one (0.97 g, 5 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol, 2 mol%), and CuI (19 mg, 0.1 mmol, 2 mol%).
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed triethylamine (25 mL) via syringe. Then, add phenylacetylene (0.61 mL, 5.5 mmol).
-
Reaction Execution: Stir the reaction mixture at 60-70 °C for 8-12 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting chloro-quinolinone.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) to remove residual copper salts, followed by a wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound.
Reaction Mechanism: The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Chemical Properties of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. This molecule integrates two key structural motifs: a dihydroquinolinone core, which is recognized as a privileged scaffold in medicinal chemistry, and a phenylethynyl group, a versatile functional handle for chemical modification and a rigid linker for probing molecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and potential therapeutic applications. We will explore its synthesis via palladium-catalyzed cross-coupling, detail its physicochemical characteristics, map its chemical reactivity, and discuss its potential as a precursor for novel therapeutic agents.
Synthesis and Characterization
The rational design of novel therapeutics often begins with an efficient and robust synthetic route. The construction of this compound is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][2]
The strategic disconnection for this molecule logically occurs between the quinoline C2 carbon and the alkyne, suggesting a coupling between a 2-halo-7,8-dihydroquinolin-5(6H)-one precursor and phenylacetylene. The choice of a chloro or bromo substituent at the C2 position is critical; the C-Cl bond is less reactive than a C-Br or C-I bond, but its activation is readily achieved with modern palladium catalysts, making the chloro-precursor a cost-effective option.[3]
Experimental Protocol: Sonogashira Coupling
This protocol describes a self-validating system for the synthesis and purification of the title compound.
Step 1: Reagent Preparation and Setup
-
To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Add anhydrous, degassed tetrahydrofuran (THF) as the solvent.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst pre-activation.
Step 2: Coupling Reaction
-
To the stirring mixture, add triethylamine (Et₃N, 3.0 eq), which acts as both a base and a solvent.
-
Slowly add phenylacetylene (1.2 eq) via syringe.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Step 4: Characterization The identity and purity of the synthesized compound must be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals include multiplets in the aromatic region (~7.3-8.0 ppm) for the phenyl and quinoline protons, a characteristic singlet for the vinyl proton on the quinoline ring, and triplets for the two aliphatic -CH₂- groups of the dihydroquinolinone core.
-
¹³C NMR: Key signals would confirm the presence of the alkyne carbons (~80-95 ppm), the ketone carbonyl (~195 ppm), and the various aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.11.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ketone (~1680 cm⁻¹), the C≡C stretch of the alkyne (~2200 cm⁻¹, typically weak), and C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹).
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for its handling, formulation, and development as a potential drug candidate. While experimental data for properties like melting point and solubility are not widely published and require laboratory determination, a summary of its known identifiers and computed properties is provided below.
| Property | Value | Source |
| IUPAC Name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | [4] |
| CAS Number | 864224-08-8 | [4] |
| Molecular Formula | C₁₇H₁₃NO | [4][5] |
| Molecular Weight | 247.29 g/mol | [4][5] |
| Appearance | Expected to be a solid at room temperature | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [6] |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMSO) | |
| Melting Point | Not publicly available; requires experimental determination. |
Chemical Reactivity and Derivatization
The chemical architecture of this compound features several reactive sites, making it a highly versatile scaffold for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery context. The primary centers for reactivity are the phenylethynyl group and the α,β-unsaturated ketone system.
-
The Phenylethynyl Moiety: This group is not merely a passive linker but an active participant in numerous chemical transformations. Its rigidity is useful for orienting the phenyl group within a receptor binding pocket, while the triple bond itself is a gateway to diverse functionalities. Key reactions include:
-
Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) to form stable 1,2,3-triazole rings, a common strategy for linking molecular fragments.
-
Reduction: The alkyne can be selectively hydrogenated to the corresponding (Z)-alkene (using Lindlar's catalyst), (E)-alkene (using sodium in liquid ammonia), or fully saturated to the alkane (using H₂ over Pd/C).
-
Hydration: Markovnikov or anti-Markovnikov hydration can convert the alkyne into a ketone, introducing a new carbonyl functional group.
-
-
The α,β-Unsaturated Ketone (Enone): This system is a classic Michael acceptor. The vinylogous conjugation of the ketone with the pyridine ring makes the C4a-C8a double bond susceptible to nucleophilic attack.
-
Michael Addition: Soft nucleophiles (e.g., thiols, amines, cuprates) can add to the C8a position in a 1,4-conjugate fashion, enabling the introduction of a wide range of substituents.
-
Reduction: The enone's C=C bond can be selectively reduced, for instance, using sodium borohydride with a cerium(III) chloride catalyst (Luche reduction), often preserving the ketone.
-
-
The Ketone Carbonyl: The C5 carbonyl group can undergo standard ketone chemistry, such as reduction to a secondary alcohol or reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.
Potential Applications in Medicinal Chemistry
The quinoline and dihydroquinolinone frameworks are classified as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.[7][8][9] This makes derivatives like this compound highly attractive starting points for drug discovery programs.
-
Scaffold for Kinase Inhibitors: Many quinoline derivatives are known to function as kinase inhibitors. Specifically, related dihydroquinolinone structures have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response pathway.[10] Inhibition of p38 kinase prevents the downstream production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable target for treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
-
Anticancer and Antimicrobial Agents: The quinoline core is present in numerous anticancer and antimicrobial drugs.[11][12] The planar aromatic system can intercalate with DNA, while various substituents can form specific interactions with enzymes crucial for cell proliferation or microbial survival. The phenylethynyl group on the target molecule provides a vector for extending into and interacting with hydrophobic pockets of target proteins.
-
CNS and Cardiovascular Applications: The versatility of the quinoline scaffold has led to its incorporation into drugs targeting the central nervous system (CNS) and cardiovascular diseases.[8] The ability to readily modify the core structure allows for fine-tuning of properties like lipophilicity and polarity, which are critical for blood-brain barrier penetration or specific receptor targeting.
Conclusion
This compound is a compelling heterocyclic compound that stands at the intersection of synthetic versatility and pharmacological potential. Its synthesis is readily achievable through robust and well-established methods like the Sonogashira coupling. The molecule's rich chemical reactivity, centered on its alkyne and enone functionalities, provides a platform for the creation of diverse chemical libraries. Grounded in the proven success of the dihydroquinolinone scaffold in medicinal chemistry, this compound serves as a high-potential starting point for the development of novel therapeutics, particularly in the areas of inflammation, oncology, and infectious diseases. Further investigation into its biological activities is highly warranted.
References
-
Title: Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Source: PubMed URL: [Link]
-
Title: Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. Source: ResearchGate URL: [Link]
-
Title: Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Source: Taylor & Francis Online URL: [Link]
-
Title: this compound. Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Source: Frontiers in Chemistry URL: [Link]
-
Title: Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Source: PubMed URL: [Link]
-
Title: Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. Source: ResearchGate URL: [Link]
-
Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Source: PubMed URL: [Link]
-
Title: this compound. Source: FDA Global Substance Registration System (GSRS) URL: [Link]
-
Title: Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. Source: ACS Omega URL: [Link]
-
Title: Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Source: ResearchGate URL: [Link]
-
Title: Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Source: Asian Journal of Applied Sciences URL: [Link]
-
Title: Sonogashira Coupling. Source: Chemistry LibreTexts URL: [Link]
-
Title: Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Source: ResearchGate URL: [Link]
-
Title: Sonogashira Coupling. Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 4. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 864224-08-8|this compound|BLD Pharm [bldpharm.com]
- 7. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic data for 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Introduction
This compound is a heterocyclic compound featuring a quinolinone core functionalized with a phenylethynyl group. Its rigid, planar structure combined with conjugated π-systems makes it a molecule of interest for researchers in medicinal chemistry and materials science. The quinoline scaffold is a well-known privileged structure in drug discovery, appearing in numerous pharmacologically active compounds. The addition of the phenylethynyl moiety extends the conjugation, which can significantly influence the molecule's photophysical properties and its interactions with biological targets.
This guide provides a detailed analysis of the spectroscopic data for this compound, offering a foundational reference for its identification, characterization, and quality control. The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is discussed, grounded in fundamental principles and supported by data from related structures.
Molecular Structure and Key Features
The unambiguous characterization of this compound relies on understanding its distinct structural components. The molecule, with the chemical formula C₁₇H₁₃NO, has a calculated molecular weight of approximately 247.29 g/mol .[1][2][3] Its core is a dihydroquinolinone system, which consists of a dihydropyridinone ring fused to a benzene ring. Key features influencing its spectroscopic signature include:
-
Aromatic Protons: Two distinct aromatic systems are present—the quinoline ring and the terminal phenyl group.
-
Alkyne Group: A carbon-carbon triple bond (C≡C) acts as a rigid linker and possesses characteristic spectroscopic signals.
-
Carbonyl Group: A ketone (C=O) within the saturated portion of the quinolinone ring is a strong chromophore in IR spectroscopy.
-
Aliphatic Protons: Two methylene (CH₂) groups in the dihydro portion of the quinolinone ring exhibit signals in a predictable region of the ¹H NMR spectrum.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol for NMR analysis ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
For ¹H NMR , acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , acquire several thousand scans using a proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum to single lines for each unique carbon.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (neighboring protons).
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H (H2', H3', H4', H5', H6') | 7.30 - 7.60 | Multiplet (m) | 5H | Protons on the terminal phenyl ring. The exact shifts depend on their position relative to the alkyne substituent.[4][5] |
| Quinoline-H (H3, H4) | 7.20 - 8.10 | Doublet (d) | 2H | Aromatic protons on the pyridine moiety of the quinoline core. They typically appear as doublets due to coupling with each other. |
| Aliphatic-H (H6) | ~3.10 | Triplet (t) | 2H | Methylene protons adjacent to the carbonyl group (C5) and another methylene group (C7). |
| Aliphatic-H (H7) | ~2.60 | Multiplet (m) | 2H | Methylene protons coupled to both C6 and C8 protons. |
| Aliphatic-H (H8) | ~2.20 | Triplet (t) | 2H | Methylene protons adjacent to the aromatic ring (C8a) and the C7 methylene group. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C5 (Carbonyl C=O) | 195 - 205 | The ketone carbonyl carbon is highly deshielded and appears far downfield. |
| C2, C4, C4a, C8a (Quinoline Ar-C) | 120 - 155 | Aromatic and vinylogous carbons of the quinoline system. |
| C1', C2', C3', C4', C5', C6' (Phenyl Ar-C) | 123 - 132 | Standard chemical shift range for carbons of a monosubstituted benzene ring.[4][5] |
| Cα, Cβ (Alkyne C≡C) | 85 - 95 | The sp-hybridized carbons of the alkyne group appear in this characteristic upfield region compared to aromatic carbons.[4] |
| C6, C7, C8 (Aliphatic -CH₂-) | 20 - 40 | Saturated sp³-hybridized carbons of the dihydroquinolinone ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used for obtaining the molecular ion. Electron Ionization (EI) can also be used and often provides more extensive fragmentation data.[4]
-
Mass Analyzer: A high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions.
-
Data Analysis: The exact mass of the molecular ion ([M+H]⁺ for ESI or M⁺˙ for EI) is compared to the theoretical mass calculated from the molecular formula (C₁₇H₁₃NO) to confirm the elemental composition.
Data Interpretation
-
Molecular Ion: For C₁₇H₁₃NO, the theoretical monoisotopic mass is 247.0997 Da.[1] A high-resolution mass spectrum should show a prominent ion peak very close to this value (e.g., 248.1070 for the [M+H]⁺ adduct in positive ion ESI).
-
Fragmentation Pattern: Under EI conditions, the molecule may fragment in predictable ways. Key fragmentations could include the loss of CO (28 Da) from the ketone or cleavage at the bonds adjacent to the quinoline core.
Caption: Plausible mass spectrometry fragmentation pathways for the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.
Data Interpretation
The IR spectrum is analyzed by identifying characteristic absorption bands for the molecule's functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| C=O Stretch | 1680 - 1700 | Strong | α,β-Unsaturated Ketone |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Ar-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | -CH₂- |
| C≡C Stretch | 2190 - 2260 | Medium to Weak | Alkyne |
| C=C / C=N Stretch | 1500 - 1650 | Medium-Strong | Aromatic Ring / Imine |
The carbonyl (C=O) stretch is expected to be one of the most intense peaks in the spectrum. The C≡C stretch of the internal alkyne may be weak but is a key diagnostic peak.[6] The region between 1500 and 1650 cm⁻¹ will contain multiple overlapping bands from the aromatic C=C and the C=N stretching vibrations of the quinoline ring system.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, mass spectrometry validates the elemental composition and molecular weight, and IR spectroscopy identifies the key functional groups. This guide establishes a benchmark for the spectroscopic data of this compound, serving as a vital resource for quality assessment and further research in its potential applications.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11379626, this compound. PubChem. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenylethyne. NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-Depth Technical Guide on the Proposed Mechanism of Action of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a novel chemical entity with potential therapeutic applications in neurological and inflammatory disorders. While direct experimental evidence for its mechanism of action is not yet publicly available, its structural features suggest a compelling hypothesis: it functions as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This guide provides an in-depth exploration of this proposed mechanism. We will delve into the critical role of the α7 nAChR in cellular signaling, the concept of positive allosteric modulation, and the downstream pathways that are likely impacted. Furthermore, we will outline a comprehensive experimental framework to rigorously test this hypothesis, providing a roadmap for future research and drug development efforts.
Introduction: The α7 Nicotinic Acetylcholine Receptor as a Key Therapeutic Target
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS) and peripheral tissues, including immune cells.[1][2] It plays a crucial role in a variety of physiological processes, including cognitive function, inflammation, and neuroprotection.[3][4] The α7 nAChR is a homopentameric receptor, meaning it is composed of five identical α7 subunits. Upon binding of an agonist, such as acetylcholine or nicotine, the channel opens, leading to a rapid influx of cations, particularly calcium (Ca2+).[5] This influx of calcium acts as a second messenger, triggering a cascade of downstream signaling events.
Dysfunction of the α7 nAChR has been implicated in a range of pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, and inflammatory disorders.[3][4] Consequently, the α7 nAChR has emerged as a promising therapeutic target for the development of novel drugs.
The Concept of Positive Allosteric Modulation (PAM)
While direct agonists of the α7 nAChR have been developed, they often face challenges such as receptor desensitization and lack of specificity.[6][7] Positive allosteric modulators (PAMs) offer a more nuanced and potentially more effective therapeutic strategy.[3][4][6] PAMs do not bind to the primary agonist binding site (the orthosteric site) but instead bind to a distinct allosteric site on the receptor.[6] This binding event does not directly activate the receptor but rather enhances the response of the receptor to its endogenous agonist, acetylcholine.[3][4]
The key advantages of PAMs include:
-
Preservation of temporal and spatial signaling: PAMs only amplify the existing physiological signaling, maintaining the natural patterns of neurotransmission.[3][4]
-
Reduced receptor desensitization: By not directly activating the receptor, PAMs can avoid the rapid desensitization often seen with agonists.[6]
-
Improved selectivity: Allosteric sites are often less conserved across receptor subtypes, allowing for the development of more selective modulators.[3]
There are two main types of α7 nAChR PAMs:
-
Type I PAMs: These primarily increase the peak current response to an agonist.
-
Type II PAMs: These significantly prolong the channel open time, leading to a sustained response.[8]
Proposed Mechanism of Action of this compound
Based on its chemical structure, we hypothesize that This compound acts as a positive allosteric modulator of the α7 nAChR. The quinoline core is a common scaffold in neuroactive compounds, and the phenylethynyl group can participate in various non-covalent interactions within a binding pocket.
Binding to an Allosteric Site
We propose that this compound binds to a yet-to-be-defined allosteric site on the α7 nAChR. This binding is likely driven by a combination of hydrophobic and aromatic stacking interactions involving the phenylethynyl and dihydroquinolin moieties. The ketone and the nitrogen atom in the quinoline ring may also form hydrogen bonds with amino acid residues in the binding pocket.
Potentiation of Agonist-Induced Channel Gating
Upon binding, the compound is predicted to induce a conformational change in the receptor that enhances the efficiency of channel gating in the presence of acetylcholine. This could manifest as either an increase in the peak current (Type I PAM) or a prolongation of the channel open time (Type II PAM).
Activation of Downstream Signaling Pathways
The enhanced Ca2+ influx resulting from the potentiation of α7 nAChR activity would lead to the activation of several key intracellular signaling pathways.
3.3.1. Pro-Survival and Neuroprotective Pathways
-
PI3K/Akt Pathway: Increased intracellular Ca2+ can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central pathway in promoting cell survival and inhibiting apoptosis.[2][5] This is a crucial mechanism for neuroprotection in the context of neurodegenerative diseases.
-
JAK2/STAT3 Pathway: The α7 nAChR is also known to activate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] This pathway is involved in both anti-inflammatory and anti-apoptotic responses.
3.3.2. Anti-Inflammatory Pathway (The Cholinergic Anti-Inflammatory Pathway)
In immune cells, particularly macrophages, activation of the α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway."[1] This pathway inhibits the production and release of pro-inflammatory cytokines, such as TNF-α, by suppressing the activation of the NF-κB signaling pathway and inhibiting the NLRP3 inflammasome.[1][9]
Diagram of Proposed Signaling Pathways
Caption: Proposed signaling pathways activated by this compound as an α7 nAChR PAM.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are required.
In Vitro Characterization
4.1.1. Receptor Binding Assays
-
Objective: To determine if the compound binds to the α7 nAChR and to ascertain if the binding is at an allosteric site.
-
Methodology:
-
Radioligand Binding Assay: Use a radiolabeled α7 nAChR-specific antagonist (e.g., [¹²⁵I]α-bungarotoxin) and membranes from cells expressing the receptor.
-
Perform competition binding experiments with the test compound.
-
To confirm allosteric binding, perform the assay in the presence and absence of a saturating concentration of an orthosteric agonist (e.g., acetylcholine). An allosteric modulator will alter the binding of the radioligand in the presence of the agonist.
-
4.1.2. Electrophysiology Assays
-
Objective: To characterize the functional effect of the compound on α7 nAChR channel activity.
-
Methodology:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Express human α7 nAChR in Xenopus oocytes.
-
Perfuse the oocytes with an agonist (e.g., acetylcholine) at a sub-maximal concentration (EC₂₀).
-
Co-apply the test compound at various concentrations and measure the potentiation of the agonist-evoked current.
-
To distinguish between Type I and Type II PAM activity, analyze the decay kinetics of the current. A significant slowing of the decay indicates Type II activity.
-
-
Patch-Clamp Electrophysiology in Mammalian Cells:
-
Use a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells).
-
Perform whole-cell patch-clamp recordings to measure agonist-evoked currents in the presence and absence of the test compound.
-
Single-channel recordings can be used to directly measure changes in channel open time and conductance.[10]
-
-
4.1.3. Calcium Flux Assays
-
Objective: To measure the potentiation of agonist-induced calcium influx.
-
Methodology:
-
Use a cell line expressing the α7 nAChR and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with an agonist in the presence and absence of the test compound.
-
Measure the change in fluorescence using a fluorescence plate reader or high-content imaging system.[10][11]
-
In Vivo and Ex Vivo Validation
4.2.1. Auditory Gating in Rodents
-
Objective: To assess the in vivo efficacy of the compound in a preclinical model relevant to schizophrenia.
-
Methodology:
-
Use a rodent model of sensory gating deficit, such as amphetamine-induced disruption of prepulse inhibition (PPI) of the acoustic startle response.
-
Administer the test compound and assess its ability to reverse the amphetamine-induced deficit.[10]
-
4.2.2. Models of Neuropathic Pain
-
Objective: To evaluate the analgesic effects of the compound.
-
Methodology:
-
Utilize a model of tonic pain, such as the formalin test in mice.
-
Administer the compound and assess its effect on nociceptive behaviors.
-
Co-administration studies with an α7 nAChR agonist (e.g., nicotine or choline) can reveal synergistic effects.[8]
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.
Potential Therapeutic Applications
Based on the proposed mechanism of action as an α7 nAChR PAM, this compound could have therapeutic potential in a variety of disorders:
| Therapeutic Area | Rationale |
| Cognitive Disorders | Enhancement of cholinergic neurotransmission in brain regions critical for learning and memory, such as the hippocampus and cortex.[3][4] |
| Schizophrenia | Normalization of sensory gating deficits and improvement of cognitive impairments associated with the disorder.[7] |
| Neurodegenerative Diseases | Neuroprotective effects through the activation of pro-survival signaling pathways (PI3K/Akt, JAK2/STAT3) and reduction of neuroinflammation.[2][5] |
| Inflammatory Diseases | Attenuation of systemic inflammation via the cholinergic anti-inflammatory pathway.[1] |
| Neuropathic Pain | Modulation of nociceptive signaling in the central and peripheral nervous systems.[8] |
Conclusion
The hypothesis that this compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor provides a strong foundation for its further investigation as a potential therapeutic agent. Its chemical structure is amenable to interaction with allosteric sites, and the downstream consequences of α7 nAChR potentiation are well-aligned with unmet medical needs in neurology and immunology. The experimental plan outlined in this guide offers a clear and comprehensive path to validate this proposed mechanism of action and to unlock the full therapeutic potential of this promising compound.
References
- Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. (2015-10-15).
- Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC - PubMed Central. (2017-05-27).
- Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC. (2023-03-30).
- Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - ACS Publications. (2023-12-13).
- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators.
- Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018-04-04).
- Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PubMed Central.
- Positive Allosteric Modulators of Nicotinic Acetylcholine Receptor - ACS Publications.
- α7 Nicotinic Acetylcholine Receptor Signaling Inhibits Inflammasome Activation by Preventing Mitochondrial DNA Release - PubMed. (2014-08-14).
- Characterization of the effects of novel positive allosteric modulators on the functionality of the alpha 7 nicotinic acetylchol.
- A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PubMed Central - NIH.
- Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC - PubMed Central.
- In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC.
Sources
- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed procedural framework for the synthesis of 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the prevalence of the quinolinone core in various biologically active molecules. The synthetic strategy detailed herein is a robust, multi-step process commencing with the construction of the foundational 7,8-dihydroquinolin-5(6H)-one scaffold, followed by functionalization at the C2-position, and culminating in a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the phenylethynyl moiety. This document offers field-proven insights into experimental choices, detailed, self-validating protocols, and the mechanistic underpinnings of each key transformation.
Introduction and Strategic Overview
The 7,8-dihydroquinolin-5(6H)-one scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds exhibiting a wide range of physiological activities, including anticancer, antibacterial, and antifungal properties[1]. The incorporation of a phenylethynyl group at the C2-position introduces a rigid, linear substituent that can modulate biological activity by interacting with hydrophobic pockets in target proteins. The synthesis of the target molecule, this compound, is best approached through a convergent strategy, as outlined in the retrosynthetic analysis below.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule 1 points to the Sonogashira cross-coupling reaction as the key bond-forming step. This requires a C2-functionalized precursor, specifically the 2-chloro derivative 2 , and phenylacetylene 3 . The 2-chloroquinolinone 2 can be accessed from its corresponding 2-hydroxy tautomer, 7,8-dihydroquinoline-2,5(1H,6H)-dione 4 . This dione is, in turn, constructed via a cyclocondensation reaction, such as the Friedländer annulation, from a readily available cyclic 1,3-dione and a suitable three-carbon building block.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the 7,8-Dihydroquinoline-2,5(1H,6H)-dione Core (4)
The foundational step is the construction of the bicyclic quinolinone system. A highly effective method involves the reaction of a cyclohexane-1,3-dione derivative with a Baylis-Hillman adduct in the presence of an ammonia source, such as ammonium acetate.[1] This one-pot procedure offers good yields and operational simplicity.
Causality in Experimental Design
The choice of a one-pot reaction starting from a Baylis-Hillman adduct and cyclohexane-1,3-dione is predicated on atom economy and procedural efficiency. The Baylis-Hillman adduct serves as a pre-functionalized three-carbon unit. The reaction proceeds through a cascade of Michael addition, cyclization, and dehydration steps. Ammonium acetate serves as both a catalyst and the nitrogen source for the formation of the pyridine ring.
Detailed Experimental Protocol: Synthesis of (4)
-
Reagents and Equipment:
-
Appropriate Baylis-Hillman adduct acetate (1.0 eq)
-
Cyclohexane-1,3-dione (1.2 eq)
-
Ammonium acetate (3.0 eq)
-
Triethylamine (1.2 eq)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ethanol (95%) for recrystallization
-
-
Procedure:
-
To a round-bottom flask, add the Baylis-Hillman adduct acetate, cyclohexane-1,3-dione, triethylamine, and ammonium acetate.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon). If a solvent is preferred, ethanol or n-butanol can be used.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. If the reaction was performed neat, add ethanol to the resulting solid mass.
-
Heat the mixture to reflux to dissolve the product, then allow it to cool slowly to room temperature, and finally in an ice bath to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold 95% ethanol, and dry under vacuum to yield 7,8-dihydroquinoline-2,5(1H,6H)-dione (4 ) as a crystalline solid.
-
Chlorination of the Quinolinone Core: Synthesis of (2)
The conversion of the 2-hydroxyquinolinone (which exists in tautomeric equilibrium with the dione form 4 ) to the 2-chloro derivative 2 is a critical activation step for the subsequent Sonogashira coupling. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).
Mechanistic Rationale
The chlorination mechanism involves the activation of the lactam oxygen by POCl₃. The hydroxyl group attacks the electrophilic phosphorus atom, forming a phosphate ester intermediate. This intermediate is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C2-position leads to the displacement of the phosphate group and formation of the desired 2-chloroquinoline 2 .[2][3] The reaction is often performed by refluxing the substrate in neat POCl₃.
Detailed Experimental Protocol: Synthesis of (2)
-
Reagents and Equipment:
-
7,8-Dihydroquinoline-2,5(1H,6H)-dione (4 ) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 molar equivalents or as solvent)
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl fumes)
-
Heating mantle or oil bath
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas. POCl₃ is highly corrosive and reacts violently with water.
-
In a dry round-bottom flask, suspend the dione 4 in phosphorus oxychloride.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel to afford 2-chloro-7,8-dihydroquinolin-5(6H)-one (2 ).
-
Sonogashira Cross-Coupling: Synthesis of (1)
The final step is the palladium- and copper-catalyzed Sonogashira cross-coupling of the 2-chloroquinolinone 2 with phenylacetylene 3 . This reaction is a powerful and reliable method for forming C(sp²)-C(sp) bonds.
Causality and Mechanistic Insights
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[4][5]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of 2 .
-
Copper Cycle: Copper(I) iodide reacts with phenylacetylene in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the phenylethynyl group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final product 1 and regenerate the Pd(0) catalyst.
The choice of catalyst (e.g., Pd(PPh₃)₂Cl₂), co-catalyst (CuI), and base (a tertiary amine like triethylamine, which also serves as the solvent) is critical for efficient reaction. The amine base is essential for neutralizing the HCl generated and for the formation of the copper acetylide.
Sources
Crystal structure of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
An In-Depth Technical Guide to the Structural Elucidation of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of this compound, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure is not publicly available as of this writing, this document serves as a detailed roadmap for its elucidation, from synthesis and crystal growth to single-crystal X-ray diffraction (SC-XRD) analysis. The protocols and interpretations herein are grounded in established crystallographic principles and draw upon existing literature for analogous dihydroquinolinone derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of novel organic compounds.
Introduction: The Significance of Dihydroquinolinones
The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3][4] The specific compound of interest, this compound (C17H13NO), incorporates a phenylethynyl group, which can influence the molecule's electronic properties and potential for π-π stacking interactions, making its three-dimensional structure of particular interest for understanding its potential biological targets and for the rational design of new therapeutic agents.[5][6]
The precise determination of a molecule's three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding its structure-activity relationship (SAR).[7][8] Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining this information, providing unambiguous structural data for crystalline solids.[9][10][11]
Synthesis and Crystal Growth: The Foundation of Structural Analysis
A prerequisite for SC-XRD is the availability of high-quality single crystals. This, in turn, requires a robust synthetic route to obtain a pure sample of the compound.
Proposed Synthetic Pathway
While the specific synthesis of this compound is not detailed in the readily available literature, a plausible approach can be inferred from established methods for similar compounds, such as the Sonogashira cross-coupling reaction.[12] This reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Caption: Proposed synthesis of the title compound via Sonogashira coupling.
Protocol for Crystal Growth
The growth of X-ray quality crystals is often more of an art than a science, requiring patience and experimentation with various techniques.[9] For a novel organic compound like this compound, the following methods are recommended:
1. Slow Evaporation:
-
Principle: A supersaturated solution is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute until crystals form.
-
Protocol:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetone, ethanol, or a mixture) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.
-
2. Vapor Diffusion:
-
Principle: A solution of the compound is placed in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.
-
Protocol:
-
Prepare a concentrated solution of the compound in a small vial.
-
Place this vial inside a larger, sealed jar containing a small amount of the anti-solvent.
-
Over time, the anti-solvent vapor will mix with the solvent in the vial, leading to crystal growth.
-
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD allows for the precise determination of the three-dimensional atomic arrangement within a crystal.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[8] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution: The collected diffraction data is used to determine the arrangement of atoms in the unit cell. This is typically achieved using direct methods or the Patterson method, which are computational algorithms that phase the diffraction data to generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined using a least-squares method.[13] This process adjusts the atomic positions, and thermal parameters to improve the agreement between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Hypothetical Crystallographic Data and Structural Analysis
The following table presents hypothetical crystallographic data for this compound, which would be expected from a successful SC-XRD experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C17H13NO |
| Formula Weight | 247.29 g/mol [5] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 12.0, 13.5 |
| α, β, γ (°) | 90, 105, 90 |
| Volume (ų) | 1328 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.235 |
| Absorption Coefficient (mm⁻¹) | 0.080 |
| Temperature (K) | 100 |
| R-factor (final) | < 0.05 |
Anticipated Structural Features
-
Planarity: The quinolinone ring system is expected to be largely planar, with the cyclohexenone ring adopting a conformation that minimizes steric strain.
-
Bonding: The phenylethynyl group will exhibit the characteristic linear geometry of an alkyne. Delocalization of electrons may be observed within the quinolinone core.
-
Intermolecular Interactions: The presence of a carbonyl group (C=O) and a nitrogen atom allows for the possibility of hydrogen bonding in the presence of suitable donors. Additionally, the aromatic rings provide sites for π-π stacking interactions, which could play a significant role in the crystal packing.
Caption: Potential intermolecular interactions in the crystal lattice.
Applications in Drug Discovery and Materials Science
The structural data obtained from SC-XRD is invaluable for drug discovery. It can be used to:
-
Understand SAR: Correlate specific structural features with biological activity.
-
Guide Lead Optimization: Inform the design of more potent and selective analogs.
-
Facilitate In Silico Studies: Provide an accurate starting point for molecular docking and other computational studies to predict how the molecule might interact with biological targets.[2][4]
Furthermore, the phenylethynyl moiety suggests potential applications in materials science, as such groups can impart interesting photophysical properties to molecules.[12]
Conclusion
The structural elucidation of this compound through single-crystal X-ray diffraction is a critical step in understanding its chemical and physical properties. This guide has outlined a comprehensive, albeit hypothetical, pathway for achieving this goal, from synthesis and crystal growth to data analysis and interpretation. The resulting structural information would provide a solid foundation for further research into the potential applications of this compound in medicinal chemistry and materials science.
References
- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- JoVE. (2015, March 4). Video: Growing Crystals for X-ray Diffraction Analysis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Rigaku. (n.d.). Single crystal X-ray diffraction.
- Ferreira, L. G., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega.
- Gomes, P. A. T. M., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66.
- ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?
- Global Substance Registration System. (n.d.). This compound.
- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
- National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega.
- ResearchGate. (2020, January 23). (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole.
- Beilstein Journals. (2021, July 16). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. rigaku.com [rigaku.com]
- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. BJOC - 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties [beilstein-journals.org]
- 13. Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound featuring a dihydroquinolinone core substituted with a phenylethynyl group. The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, known for a wide range of biological activities.[1][2] The incorporation of a phenylethynyl moiety can significantly influence a molecule's physicochemical properties, including its metabolic stability, target binding, and pharmacokinetic profile.[3][4] As with any potential drug candidate, a thorough understanding of its solubility and stability is paramount for successful drug development, from early-stage discovery to formulation and clinical trials.[5]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of specific experimental data for this compound, this document outlines the theoretical considerations, predictive assessments, and detailed experimental protocols necessary to generate a robust and reliable physicochemical profile. The methodologies described herein are grounded in established scientific principles and aligned with regulatory expectations, such as those from the International Council for Harmonisation (ICH).
Physicochemical Properties and Predicted Characteristics
A predictive assessment of a molecule's properties based on its structure is a crucial first step in its characterization. Numerous computational models exist for the prediction of aqueous solubility from a compound's structure.[6][7]
Structural Features Influencing Solubility and Stability:
-
Dihydroquinolinone Core: The quinolinone ring system contains both hydrogen bond donors (the secondary amine in the dihydro part) and acceptors (the carbonyl group and the nitrogen atom in the pyridine ring). This suggests the potential for interactions with polar solvents like water. However, the overall structure is largely aromatic and rigid, which can contribute to poor aqueous solubility.
-
Phenylethynyl Group: The phenylethynyl substituent is highly lipophilic and will likely decrease aqueous solubility. Its rigid, linear structure can also promote efficient crystal packing, potentially leading to a higher melting point and lower solubility.[8][9] However, the introduction of an alkyne group can sometimes enhance metabolic stability.[3][4]
-
Potential for Ionization: The basicity of the quinoline nitrogen will influence the pH-dependent solubility of the compound. Protonation of this nitrogen at acidic pH would lead to the formation of a more soluble salt form.
Based on these features, this compound is predicted to be a poorly water-soluble compound. Its solubility is expected to be higher in organic solvents and to exhibit pH-dependent behavior in aqueous media.
Solubility Determination: A Step-by-Step Approach
A comprehensive understanding of a compound's solubility is critical as it directly impacts its absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during different stages of drug development.[]
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock solution into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Quantification: The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent system. The shake-flask method is the gold standard for its determination.[11]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to determine the pH-solubility profile.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to identify the crystal form (polymorph) at equilibrium. Different polymorphs can exhibit different solubilities.[12][13][14]
Data Presentation: Predicted and Experimental Solubility
| Parameter | Predicted Value | Experimental Method | Determined Value |
| Kinetic Solubility (pH 7.4) | Low (e.g., <10 µM) | Nephelometry/Turbidimetry | - |
| Thermodynamic Solubility (pH 1.2) | Moderate | Shake-Flask HPLC-UV | - |
| Thermodynamic Solubility (pH 7.4) | Very Low | Shake-Flask HPLC-UV | - |
| Solubility in Organic Solvents | High | Gravimetric/HPLC-UV | - |
Diagram: Solubility Determination Workflow
Caption: Workflow for comprehensive solubility assessment.
Stability Assessment: A Multi-faceted Approach
Evaluating the stability of a drug candidate is crucial for ensuring its quality, safety, and efficacy throughout its shelf life.[5][15] Stability studies are guided by ICH regulations and involve both long-term and accelerated testing, as well as forced degradation studies.[16][17]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[5][16][17] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop and validate a stability-indicating analytical method.[18][19][20]
Experimental Protocols:
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.
-
Rationale: The ester-like lactam bond in the dihydroquinolinone ring and the alkyne group may be susceptible to hydrolysis under acidic or basic conditions.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
Analyze samples at various time points.
-
Rationale: The electron-rich aromatic rings and the alkyne moiety can be susceptible to oxidation.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven (e.g., 80°C).
-
Analyze samples at predetermined intervals.
-
Rationale: To assess the intrinsic thermal stability of the molecule in the solid state.
-
-
Photostability Testing:
-
Expose the solid compound and its solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
Maintain a dark control sample to differentiate between light-induced and thermal degradation.
-
Analyze the exposed and control samples.
-
Rationale: Aromatic and conjugated systems are often susceptible to photodegradation.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Condition | Observation | Major Degradants (if any) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | - | - |
| Base Hydrolysis | 0.1 M NaOH, 60°C | - | - |
| Oxidation | 3% H₂O₂, RT | - | - |
| Thermal | 80°C (Solid) | - | - |
| Photolytic | ICH Q1B Light Source | - | - |
Diagram: Potential Degradation Pathways
Caption: Predicted degradation pathways for the target compound.
ICH-Compliant Stability Studies
Formal stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of a drug substance.
Experimental Protocol:
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Tests: At each time point, test for appearance, assay, degradation products, and any other critical quality attributes.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined predictive assessments and detailed experimental protocols, researchers and drug development professionals can generate the critical data needed to understand the compound's physicochemical properties. This knowledge is essential for making informed decisions throughout the drug development process, from lead optimization and candidate selection to formulation development and regulatory submission. The self-validating nature of the described protocols, grounded in authoritative guidelines, ensures the scientific integrity and trustworthiness of the generated data.
References
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Delaney, J. S. (2004). ESOL: Estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Jadhav, P. B., & Pandey, P. S. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. World Research Journal of Pharmaceutical Research, 1(1).
- Avdeef, A. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK, 9(4), 271–311.
- Li, X., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15.
- Andersson, S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
ResearchGate. (n.d.). An example of a phenylethynyl group. Retrieved from [Link]
- Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry, 291, 118118.
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630.
- Kalgutkar, A. S., et al. (2021). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development, 25(7), 1628–1643.
-
International Journal of Pharmaceutical Investigation. (n.d.). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. Retrieved from [Link]
- Meylan, W. M., & Howard, P. H. (1995). Atom/fragment contribution method for estimating boiling points and critical temperatures of organic compounds. Environmental Toxicology and Chemistry, 14(9), 1563-1572.
-
PubChem. (n.d.). 2-(Phenylethynyl)phenol. Retrieved from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Klick, S., et al. (2005). Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 669-681.
- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 7(2), 91–112.
- Reddy, G. S., et al. (2011). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 746-753.
- Wang, S., et al. (2025). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
- Fischer, I., & Schmidt, T. (2024). The elusive phenylethynyl radical and its cation: synthesis, electronic structure, and reactivity. Physical Chemistry Chemical Physics, 26(26).
- College of Chemistry and Chemical Engineering, Shanghai University of Engineering Science. (2025, September 5).
- Siddiqui, A. J., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
-
AMS Bio. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
- Hakim, L. (2025, May 1).
- International Journal of Creative Research Thoughts. (2023, October 10).
- Tim, C. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.
- Royal Society of Chemistry. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review.
- Khan, I., et al. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 11(2), 259.
- Langley Research Center. (2020, January 6). Reactive Additives for Phenylethynyl-Containing Resins. Tech Briefs.
-
BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
- Finley, S. D., et al. (2009). Computational Framework for Predictive Biodegradation. Biotechnology and Bioengineering, 104(6), 1088–1098.
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
- Chavan, S., et al. (2023). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
-
YouTube. (2018, April 30). Stability Indicating Methods. Retrieved from [Link]
-
ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.
- Biomaterials Science. (2025, March 28).
- ResearchGate. (n.d.).
- Schrödinger. (2024, July 3).
- International Journal of Applied Pharmaceutics. (2023, April 23).
- ACS Publications. (2025, December 12).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Prediction of drug solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [diposit.ub.edu]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 19. ijcrt.org [ijcrt.org]
- 20. youtube.com [youtube.com]
Reactivity of the Ketone Group in 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide
Abstract
The 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its unique architecture, combining a pyridine ring, a phenylethynyl substituent, and a cyclohexenone fragment, presents a rich landscape for chemical modification. The α,β-unsaturated ketone (enone) embedded within the dihydroquinolinone core is a focal point of reactivity, offering multiple avenues for derivatization. This technical guide provides a comprehensive analysis of the ketone group's reactivity at the C5 position. We will explore the delicate balance between 1,2-nucleophilic addition and 1,4-conjugate addition, detail selective reduction methodologies, and discuss cycloaddition strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile scaffold.
The this compound Scaffold: An Overview
Structural Features and Electronic Profile
The molecule of interest, this compound (CAS No. 864224-08-8), possesses a molecular formula of C₁₇H₁₃NO and a molecular weight of 247.29 g/mol .[3][4] Its structure is characterized by three key domains whose electronic properties are deeply interconnected:
-
The Pyridine Ring: An electron-deficient aromatic system that influences the overall electron density of the fused ring system.
-
The Phenylethynyl Group: A rigid, π-rich substituent at the C2 position that extends the conjugated system. This group can participate in its own unique set of reactions, such as metal-catalyzed cycloadditions.[5]
-
The α,β-Unsaturated Ketone (Enone): The primary focus of this guide, this functionality consists of the C5-carbonyl group in conjugation with the C6-C7 double bond. This conjugation creates two primary electrophilic sites: the "hard" carbonyl carbon (C5) and the "soft" β-carbon (C7).[6] The reactivity at these sites is dictated by the nature of the attacking nucleophile, a concept governed by Hard-Soft Acid-Base (HSAB) theory.[6]
Significance in Medicinal Chemistry
Dihydroquinolinone moieties are key structural motifs in a wide array of biologically active molecules and pharmaceuticals.[7] They are recognized for their potential in developing anticancer, anti-inflammatory, and antimicrobial agents.[1] The ability to selectively modify the ketone at C5 allows for the introduction of diverse functional groups, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) profiles.
Synthesis of the Core Scaffold
The synthesis of dihydroquinolinone derivatives is well-established in the literature.[8] A common and effective approach involves the intramolecular cyclization of precursors, such as the Friedländer annulation or related condensation reactions, which build the fused heterocyclic system.
Caption: A generalized workflow for the synthesis of the dihydroquinolinone core.
Reactivity of the C5-Carbonyl Group: A Hub for Derivatization
The enone system is the most versatile handle for chemical modification. The outcome of a given reaction is a delicate interplay between reagents, catalysts, and reaction conditions, which can be tuned to achieve high selectivity.
Reduction Reactions: Controlling Selectivity
The reduction of the enone can yield three distinct products depending on the chosen methodology: a saturated ketone, an allylic alcohol, or a saturated alcohol.
| Reduction Type | Target Bond | Common Reagents | Product | Selectivity |
| 1,4-Reduction | C=C | H₂, Pd/C; SmI₂/H₂O; Organocuprates | Saturated Ketone | High for conjugate reduction |
| 1,2-Reduction | C=O | NaBH₄, CeCl₃ (Luche); LiAlH₄ (-78°C) | Allylic Alcohol | Favored by hard hydrides |
| Full Reduction | C=C and C=O | H₂ (high pressure), PtO₂; LiAlH₄ (reflux) | Saturated Alcohol | Harsh conditions |
| Deoxygenation | C=O | N₂H₄, KOH (Wolff-Kishner) | Alkane | Removes carbonyl completely |
Protocol 3.1.1: Selective 1,2-Reduction of the Ketone to an Allylic Alcohol
This protocol utilizes sodium borohydride in the presence of cerium(III) chloride (Luche reduction), a classic method for the chemoselective 1,2-reduction of enones.[9]
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in methanol (MeOH) at 0°C (ice bath).
-
Addition of CeCl₃: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) to the solution and stir until it dissolves.
-
Hydride Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C. The portion-wise addition helps control any exotherm.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0°C until the effervescence ceases.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude allylic alcohol by column chromatography on silica gel.
Caption: Selective reduction pathways available for the enone moiety.
Nucleophilic Addition Reactions
The dual electrophilic nature of the enone allows for either direct attack at the carbonyl (1,2-addition) or attack at the β-carbon (1,4-conjugate addition).
3.2.1 1,2-Addition vs. 1,4-Conjugate Addition
The regioselectivity of nucleophilic attack is a cornerstone of enone chemistry.[6]
-
1,2-Addition: Favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums).[10] These reagents are highly reactive, charge-dense, and react quickly and irreversibly at the most electron-deficient site, the carbonyl carbon.
-
1,4-Conjugate Addition (Michael Addition): Favored by "soft" nucleophiles (e.g., Gilman reagents (cuprates), enolates, amines, thiols).[6] These reactions are often reversible and thermodynamically controlled, leading to the more stable 1,4-adduct.
Caption: Kinetic (1,2) versus thermodynamic (1,4) pathways in nucleophilic addition.
Protocol 3.2.1: 1,2-Addition of a Grignard Reagent
This protocol describes the addition of a Grignard reagent to the C5-carbonyl, forming a tertiary alcohol.
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a dropping funnel and reflux condenser under a stream of inert gas (N₂ or Ar).
-
Reagent Setup: Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to 0°C.
-
Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) (1.2 eq, solution in THF or Et₂O) dropwise via the dropping funnel. A color change is typically observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude tertiary alcohol product via flash column chromatography.
Cycloaddition Reactions
While the ketone itself is not a typical participant in cycloadditions, the conjugated C=C bond of the enone system can act as a dienophile in [4+2] Diels-Alder reactions.[11] More relevant to the overall molecule, however, is the reactivity of the phenylethynyl group. The alkyne is an excellent substrate for [3+2] cycloadditions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.[5] This reaction is a cornerstone of "click chemistry" and offers a highly efficient and orthogonal method for conjugating the dihydroquinolinone core to other molecules.[12]
Chemoselectivity: Ketone vs. Alkyne Reactivity
A key consideration for drug development professionals is the chemoselective modification of the scaffold.
-
Targeting the Enone: Reactions involving strong, hard nucleophiles (Grignard reagents), hydride reagents (NaBH₄), or Michael donors will preferentially react at the enone system.
-
Targeting the Alkyne: Metal-catalyzed reactions, such as CuAAC or Sonogashira couplings, are highly specific for the alkyne and will typically not interfere with the enone functionality under standard conditions.
This orthogonality allows for a stepwise derivatization strategy, first modifying one functional group and then the other, providing access to a vast chemical space from a single core structure.
Conclusion and Future Outlook
The ketone group in this compound is a highly versatile functional handle. Its reactivity is dominated by the principles of enone chemistry, allowing for selective 1,2- or 1,4-additions and reductions. By carefully selecting reagents and conditions, chemists can precisely control the reaction outcome to generate a diverse library of analogues. The electronic interplay with the phenylethynyl group provides an additional layer of synthetic opportunity, enabling orthogonal modifications. Future research will likely focus on leveraging this reactivity to synthesize novel compounds with tailored biological activities, exploring new catalytic methods for asymmetric transformations of the enone, and applying these derivatives in the development of targeted therapeutics.
References
- BenchChem. (2025). Application of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in Medicinal Chemistry.
- Petersen, W. (n.d.). Photochemical synthesis of dihydroquinolinones and their investigation toward macrocycle synthesis via ring expansion. University of Cape Town.
- Various Authors. (n.d.). 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. Source Not Specified.
- Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
- Various Authors. (2023). Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate.
- Various Authors. (2026). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. National Institutes of Health.
- MolCore. (n.d.). This compound.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Various Authors. (n.d.). Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. PubMed Central.
- Various Authors. (2026). Selective 1,4-reduction of unsaturated carbonyl compounds using Co2(CO)8–H2O. Source Not Specified.
- Various Authors. (n.d.). Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. National Institutes of Health.
- Various Authors. (n.d.). Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides. PubMed Central.
- Various Authors. (n.d.). Targeting reactive carbonyls for identifying natural products and their biosynthetic origins. PubMed Central.
- Various Authors. (n.d.). Click nucleophilic conjugate additions to activated alkynes. Pure.
- The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube.
- Wikipedia. (n.d.). Nucleophilic conjugate addition.
- Various Authors. (n.d.). Enantioselective [2 + 2] cycloaddition of 1,2-dihydroquinolines with 3-olefinic oxindoles via Brønsted acid catalysis. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Various Authors. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PubMed Central.
- Various Authors. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI.
- Various Authors. (2026). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. CNR-IRIS.
- Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions.
- Various Authors. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.
- Various Authors. (2025). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Source Not Specified.
- Organic Chemistry Portal. (n.d.). 1,2-Reduction of α,β-unsaturated compounds.
- Scribd. (n.d.). Reactions of Aldehydes and Ketones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. molcore.com [molcore.com]
- 4. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 7. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroquinolinone synthesis [organic-chemistry.org]
- 9. Enol synthesis by enone reduction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
An In-depth Technical Guide to the Electrophilic Addition Reactions of the Phenylethynyl Group
Introduction: The Unique Reactivity of the Phenylethynyl Group
For researchers, scientists, and professionals in drug development, a deep understanding of the chemical reactivity of functional groups is paramount for the rational design and synthesis of novel molecular entities. The phenylethynyl group (Ph-C≡C-), a common structural motif in pharmaceuticals, natural products, and functional materials, presents a fascinating case study in electrophilic addition reactions. Its reactivity is a nuanced interplay between the electron-rich alkyne triple bond and the electronic effects of the adjacent phenyl ring. This guide provides a comprehensive exploration of the core principles governing these reactions, offering field-proven insights into their mechanisms, regioselectivity, stereochemistry, and practical applications.
The π-system of the phenyl ring conjugates with the alkyne, influencing the electron density of the triple bond. While alkynes are generally less reactive towards electrophiles than alkenes due to the tighter hold on their π-electrons, the phenyl group plays a crucial role in stabilizing the key intermediate formed during electrophilic attack: the vinyl cation.[1][2] This stabilization dictates the regiochemical outcome of the reaction and is a central theme that will be explored throughout this guide.
The Heart of the Reaction: Mechanism and the Phenyl-Stabilized Vinyl Cation
The generally accepted mechanism for electrophilic addition to phenylacetylene involves a two-step process. The initial and rate-determining step is the attack of the alkyne's π-electrons on an electrophile (E+), leading to the formation of a vinyl cation intermediate. The subsequent step is the rapid capture of this cation by a nucleophile (Nu-).
The regioselectivity of this addition is governed by the stability of the possible vinyl cations. In the case of phenylacetylene, the attack of the electrophile at the terminal carbon (β-carbon) results in a vinyl cation where the positive charge is on the carbon atom directly attached to the phenyl ring (α-carbon). This benzylic-like vinyl cation is significantly stabilized by resonance, with the positive charge being delocalized into the aromatic ring. This stabilization makes the formation of this intermediate far more favorable than the alternative, where the positive charge would reside on the terminal carbon.[1][3]
Ph +
|
C=CH-E
Phenyl-stabilized vinyl cation
>]; "Product" [label="Ph(Nu)-C=CH-E"];
} } caption: "General mechanism of electrophilic addition to phenylacetylene, highlighting the formation of the phenyl-stabilized vinyl cation intermediate."
This inherent stability of the α-phenyl vinyl cation is the cornerstone of Markovnikov's rule in the context of phenylacetylene additions. The rule predicts that the electrophile will add to the carbon atom with more hydrogen atoms (the terminal carbon), and the nucleophile will add to the more substituted carbon (the carbon bearing the phenyl group).[3][4]
Key Electrophilic Addition Reactions of the Phenylethynyl Group
The phenylethynyl group undergoes a variety of synthetically useful electrophilic addition reactions. Below, we delve into the specifics of some of the most important transformations.
Hydrohalogenation: Synthesis of Vinyl Halides
The addition of hydrogen halides (HX, where X = Cl, Br, I) to phenylacetylene is a classic example of an electrophilic addition that proceeds according to Markovnikov's rule. The reaction yields α-halostyrenes, which are valuable intermediates in organic synthesis.
Mechanism and Regioselectivity: The proton from the hydrogen halide acts as the electrophile, adding to the terminal carbon of the alkyne to form the resonance-stabilized α-phenyl vinyl cation. The halide ion then acts as the nucleophile, attacking the carbocation to form the final product.
Ph +
|
C=CH₂
>]; "Product" [label=<
Ph
|
C(Br)=CH₂
>];
} } caption: "Mechanism of hydrobromination of phenylacetylene, illustrating Markovnikov regioselectivity."
Experimental Protocol: Synthesis of α-Bromostyrene
| Parameter | Value | Reference |
| Reactants | Phenylacetylene, Hydrogen Bromide (in acetic acid or as a gas) | [5] |
| Solvent | Glacial Acetic Acid or Dichloromethane | [5] |
| Temperature | 0 °C to room temperature | [5] |
| Reaction Time | 1-4 hours | [5] |
| Work-up | Aqueous wash, extraction with an organic solvent, drying, and distillation. | [5] |
| Typical Yield | 70-85% | [5] |
It is important to note that radical-initiated hydrobromination, typically achieved in the presence of peroxides, can lead to the anti-Markovnikov product.[3][6][7] This highlights the critical role of reaction conditions in controlling regioselectivity.
Hydration: A Route to Acetophenone
The acid-catalyzed hydration of phenylacetylene is a synthetically important reaction that yields acetophenone, a valuable ketone used in perfumery and as a precursor in pharmaceutical synthesis.[8][9] This reaction also adheres to Markovnikov's rule.
Mechanism and Tautomerization: The initial electrophilic attack is by a proton from the acid catalyst (e.g., H₂SO₄) on the terminal carbon. A water molecule then acts as a nucleophile, attacking the resulting vinyl cation. Deprotonation of the oxonium ion intermediate yields an enol. This enol is unstable and rapidly tautomerizes to the more stable keto form, acetophenone.[8]
Ph+ | C=CH₂
>]; "Enol" [label="Ph-C(OH)=CH₂"]; "Ketone" [label="Ph-C(O)-CH₃"];
} } caption: "Mechanism of acid-catalyzed hydration of phenylacetylene to acetophenone, involving an enol intermediate."
Catalysis and Experimental Considerations: Historically, mercury(II) salts (e.g., HgSO₄) were used as catalysts to facilitate this reaction.[8] However, due to the toxicity of mercury compounds, alternative catalysts have been developed, including those based on gold(III) and sulfonated carbon materials.[6][9][10]
Experimental Protocol: Gold(III)-Catalyzed Hydration of Phenylacetylene
| Parameter | Value | Reference |
| Reactants | Phenylacetylene, Water | [10] |
| Catalyst | HAuCl₄ (2.0 mol %), H₂SO₄ (catalytic) | [10] |
| Solvent | Methanol/Water mixture | [10] |
| Temperature | Reflux | [10] |
| Reaction Time | 20-30 minutes | [10] |
| Work-up | Neutralization with NaHCO₃, extraction with diethyl ether, drying, and solvent evaporation. | [10] |
| Typical Yield | ~50-70% conversion | [10] |
Halogenation: Formation of Dihaloalkenes
The addition of halogens (e.g., Br₂, Cl₂, I₂) to phenylacetylene can lead to the formation of dihaloalkenes. The stereochemistry of this addition is a key consideration.
Mechanism and Stereochemistry: The reaction can proceed through a bridged halonium ion intermediate or an open vinyl cation, depending on the specific alkyne and reaction conditions. For phenylacetylene, the open vinyl cation is often invoked due to the stabilization afforded by the phenyl group. The attack of the halide ion on this intermediate can occur from either face, potentially leading to a mixture of syn- and anti-addition products. However, anti-addition is often the major pathway, resulting in the formation of the (E)-dihaloalkene.[11]
Experimental Protocol: Iodination of Phenylacetylene
| Parameter | Value | Reference |
| Reactants | Phenylacetylene, Iodine (I₂) | [1][12] |
| Reagent | Silver Nitrate (AgNO₃) | [12] |
| Solvent | Solvent-free or in a suitable solvent like acetonitrile | [1][13] |
| Temperature | Room temperature | [1] |
| Reaction Time | Varies, can be rapid | [1] |
| Work-up | Filtration, washing, and purification by chromatography or crystallization. | [1] |
| Typical Yield | Good to excellent (47-96% for various substrates) | [1] |
The Influence of Phenyl Ring Substituents
The electronic nature of substituents on the phenyl ring can significantly impact the rate and regioselectivity of electrophilic additions to the phenylethynyl group.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring and, through resonance, the alkyne. This enhances the nucleophilicity of the triple bond, leading to a faster reaction rate. They also further stabilize the vinyl cation intermediate, reinforcing the Markovnikov regioselectivity.[2]
-
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the system, making the alkyne less nucleophilic and slowing down the rate of electrophilic attack. While they destabilize the vinyl cation, the α-position relative to the phenyl ring remains the more favorable location for the positive charge.[2][14]
This predictable electronic influence allows for the fine-tuning of reactivity and is a powerful tool in synthetic design.
Conclusion and Future Perspectives
The electrophilic addition reactions of the phenylethynyl group are a cornerstone of modern organic synthesis, providing access to a diverse array of functionalized vinylarenes. The predictable regioselectivity, governed by the stabilizing influence of the phenyl ring on the vinyl cation intermediate, makes these reactions highly reliable and synthetically valuable. As demonstrated, a thorough understanding of the underlying mechanisms and the impact of reaction conditions and substituent effects is crucial for harnessing the full potential of this versatile functional group.
For researchers in drug development and materials science, the ability to selectively functionalize the phenylethynyl moiety opens up avenues for the creation of novel molecular architectures with tailored properties. Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems, as well as the exploration of novel electrophilic partners to further expand the synthetic utility of these fundamental reactions.
References
-
Jereb, M., Stavber, S., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. ResearchGate. Available at: [Link]
-
StudyRaid. (n.d.). Hydration of Phenylacetylene to Acetophenone. StudyRaid. Retrieved from [Link]
-
Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(24), 8799–8803. Available at: [Link]
-
Li, Y., et al. (2018). Hydration of phenylacetylene on sulfonated carbon materials: active site and intrinsic catalytic activity. RSC Advances, 8(70), 40035-40042. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Does attachment of phenyl to an alkene increases its reactivity towards electrophilic addition reaction? Retrieved from [Link]
-
Leslie, J. M., & Tzeel, B. A. (2016). Gold(III)-Catalyzed Hydration of Phenylacetylene. Journal of Chemical Education, 93(6), 1107-1110. Available at: [Link]
-
Di Iacono, T., et al. (2012). Enantio and diastereoselective addition of phenylacetylene to racemic α-chloroketones. Molecules, 17(5), 5853-5867. Available at: [Link]
-
Semantic Scholar. (n.d.). Iodination and iodonitration of phenylacetylene under solvent-free conditions. Retrieved from [Link]
-
Mancuso, R., & D'Accolti, L. (2010). Electrophilic additions to acetylenes. Part I. Addition of some alkyl chlorides to phenylacetylene. Journal of the Chemical Society, Perkin Transactions 1, (1), 131-135. Available at: [Link]
-
Sciencemadness Discussion Board. (2012). Preparation of Styrene and Phenylacetylene from Polystyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodination of Phenylacetylene and Some Transformations of the Resulting Iodo Derivatives. Retrieved from [Link]
-
Tlili, A., et al. (2020). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. Molecules, 25(21), 5035. Available at: [Link]
-
Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetylene. Retrieved from [Link]
-
Evans, T. S., & Evans, K. L. (2017). anti-Markovnikov Hydrobromination of Alkenes. Proceedings of the West Virginia Academy of Science, 89(1). Available at: [Link]
-
Ball, M., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785. Available at: [Link]
- Bruckner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Elsevier.
-
ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Retrieved from [Link]
-
Le, C., et al. (2017). Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines. Journal of the American Chemical Society, 139(16), 5709-5712. Available at: [Link]
-
Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 10.11: Stereochemistry of Electrophilic Addition of HX. Retrieved from [Link]
-
La Salle University. (n.d.). Electrophilic Addition Reactions. Retrieved from [Link]
-
Ojha, D. P., & Prabhu, K. R. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters, 17(1), 18-21. Available at: [Link]
-
Spina, G., et al. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(25), 9601-9604. Available at: [Link]
-
ResearchGate. (n.d.). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Retrieved from [Link]
-
Twilton, J., et al. (2016). Intermolecular Anti-Markovnikov Hydroamination of Alkenes Catalyzed by a Two-Component Organic Photoredox System. Angewandte Chemie International Edition, 55(2), 749-752. Available at: [Link]
-
LibreTexts Chemistry. (2023). 10.3: Regiochemistry, stereochemistry. Retrieved from [Link]
-
Denmark, S. E., & Butler, C. R. (2009). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. The Journal of organic chemistry, 74(15), 5427-5438. Available at: [Link]
-
Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(24), 8799–8803. Available at: [Link]
-
Reddit. (2019). Do electron-donating groups influence carbocation reactivity and thus electrophilicity? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Alkene Electrophilic Addition Reaction Stereoselectivity When Two New Asymmetric Centers Form. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation, Alkenylation, and Arylation of Alkynes and Allenes: A Guide to Functional Group Preparations. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]
-
University of Texas at El Paso. (n.d.). ELECTROPHILIC ADDITIONS OF ALKENES AS THE COUNTERPART OF ELIMINATIONS. Retrieved from [Link]
-
Jereb, M., Stavber, S., & Zupan, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 22. Available at: [Link]
-
De Vleeschouwer, F., et al. (2010). Regioselectivity of radical additions to substituted alkenes: insight from conceptual density functional theory. The Journal of organic chemistry, 75(15), 4964-4974. Available at: [Link]
-
LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... Retrieved from [Link]
-
Chemical Science. (2013). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 4(4), 1677-1684. Available at: [Link]
-
Evans, M. (2018, February 10). 22.03 Site Selectivity and Stereoselectivity in Electrophilic Additions [Video]. YouTube. [Link]
- Carey, F. A., & Sundberg, R. J. (1990). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Plenum Press.
-
ResearchGate. (n.d.). Regioselective electrophilic addition reaction to internal alkynes. Retrieved from [Link]
-
PubMed. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Retrieved from [Link]
-
Course Hero. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Preparation of Styrene and Phenylacetylene from Polystyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. US2389626A - Preparation of vinyl halides - Google Patents [patents.google.com]
- 9. Enantio and Diastereoselective Addition of Phenylacetylene to Racemic α-chloroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic additions to acetylenes. Part I. Addition of some alkyl chlorides to phenylacetylene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Screening of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one for Kinase Inhibitor Discovery
Abstract
This document provides a comprehensive guide for the utilization of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The dihydroquinolinone scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets.[1][2] This application note details a robust, luminescence-based HTS protocol using the ADP-Glo™ Kinase Assay, selected for its high sensitivity, scalability, and broad applicability across the kinome.[3][4] We outline the scientific rationale, provide a detailed step-by-step protocol for assay execution in a 384-well format, and describe methods for data analysis and hit validation.
Introduction: Rationale for Screening
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them premier targets for drug discovery, particularly in oncology and immunology.[5][6] The identification of novel, potent, and selective kinase inhibitors is a primary objective of many pharmaceutical research programs.[7]
The core structure of the subject compound, 7,8-dihydroquinolin-5(6H)-one, belongs to the quinolinone family. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including phosphodiesterase inhibition and interactions with various receptors.[2][8][9] The presence of the phenylethynyl group at the 2-position introduces a rigid, planar moiety that can engage in π-stacking and hydrophobic interactions within an ATP-binding pocket, a common feature exploited in the design of kinase inhibitors. This structural combination makes this compound an attractive candidate for screening against a panel of protein kinases.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits" for further development.[10][11][12] The selection of an appropriate HTS assay is paramount for the success of any screening campaign. The assay must be robust, reproducible, miniaturizable, and sensitive enough to detect modest inhibitory activity.[13][14]
Principle of the Selected Assay: ADP-Glo™ Kinase Assay
To assess the inhibitory potential of this compound, we recommend the ADP-Glo™ Kinase Assay. This is a universal, homogeneous, luminescence-based assay that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[3][4] Its principle is based on a two-step enzymatic process:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed, during which active kinases convert ATP to ADP. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.[15][16]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal directly proportional to the initial kinase activity.[15][16]
In an inhibitor screening context, a potent inhibitor will reduce kinase activity, leading to lower ADP production and, consequently, a lower luminescent signal. This "signal decrease" format is highly robust and suitable for HTS.[17]
An alternative, yet equally robust, technology is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay). This bead-based proximity assay can be configured to detect kinase activity, typically by using a biotinylated substrate and a phospho-specific antibody.[18][19] When the substrate is phosphorylated by the kinase, it creates a bridge between streptavidin-coated Donor beads and antibody-conjugated Acceptor beads, bringing them into proximity (~200 nm).[20] Excitation of the Donor bead produces singlet oxygen, which diffuses to the Acceptor bead, initiating a chemiluminescent cascade that results in a measurable light signal.[18][20] Inhibitors prevent this interaction, leading to a decrease in signal. While highly effective, the ADP-Glo™ system is often preferred for its universal nature, as it does not require a specific phospho-antibody for each kinase target.
Experimental Protocols
The following protocols are designed for a 384-well plate format, which is standard for HTS campaigns. All liquid handling steps should be performed with calibrated, automated liquid handlers to ensure precision and reproducibility.
Materials and Reagents
| Reagent/Material | Supplier/Catalog No. | Purpose |
| This compound | Varies (e.g., PubChem CID: 11379626)[21] | Test Compound |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat. # V9101)[22] | Detection Reagents |
| Recombinant Human Kinase (e.g., Aurora Kinase A) | Varies (e.g., SignalChem) | Enzyme Target |
| Kinase-specific Substrate (e.g., Kemptide) | Varies (e.g., Sigma-Aldrich) | Enzyme Substrate |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich (Cat. # A7699) | Co-factor |
| Staurosporine | Sigma-Aldrich (Cat. # S4400) | Positive Control Inhibitor |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Varies | Compound Solvent |
| Kinase Assay Buffer | (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5] | Reaction Buffer |
| 384-well Solid White Plates, Low Volume | Corning (Cat. # 3572) or equivalent | Assay Plates |
| Multichannel Pipettes / Automated Liquid Handler | Varies | Reagent Dispensing |
| Plate-reading Luminometer | Varies (e.g., BMG LABTECH PHERAstar)[12] | Signal Detection |
Step-by-Step HTS Protocol for a Single Kinase Target
This protocol assumes a final assay volume of 20 µL. Volumes can be scaled, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[22]
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a compound source plate by serially diluting the stock solution in DMSO. For a primary screen, a single concentration (e.g., 10 µM final) is typically used.
-
Using an acoustic dispenser or pin tool, transfer 100 nL of compound solution from the source plate to the wells of a 384-well assay plate.
-
For controls, dispense 100 nL of DMSO (Negative Control, 0% inhibition) and 100 nL of a potent inhibitor like Staurosporine (Positive Control, 100% inhibition) into designated columns.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate Master Mix in Kinase Assay Buffer. The final concentration of the kinase should be optimized to produce a signal within the linear range of the assay. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) to detect competitive inhibitors.[17]
-
Dispense 5 µL of the 2X Kinase/Substrate Master Mix into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should also be at or near its Km value.[17]
-
To start the reaction, dispense 5 µL of the 2X ATP solution into each well. The total reaction volume is now 10.1 µL.
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Incubate the plate at room temperature (or the kinase's optimal temperature) for the desired reaction time (e.g., 60 minutes).
-
-
First Detection Step: ATP Depletion:
-
Second Detection Step: Signal Generation:
-
Equilibrate the Kinase Detection Reagent to room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[22]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.25-1 second per well.[22]
-
Data Analysis and Hit Identification
Assay Quality Control: Z'-Factor
The robustness of an HTS assay is quantified by the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls.[23][24] A Z'-factor is calculated using the means (μ) and standard deviations (σ) of the controls.[25][26]
Formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[24][27] |
| 0 to 0.5 | Marginal / Acceptable[27] |
| < 0 | Unsuitable for screening[24] |
An assay should consistently yield a Z'-factor ≥ 0.5 to be considered reliable for an HTS campaign.[27]
Hit Identification
For each test compound, the percent inhibition is calculated relative to the on-plate controls:
Formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
A "hit" is defined as a compound that exhibits inhibitory activity exceeding a predefined threshold. A common threshold for a primary screen is a value greater than three standard deviations from the mean of the negative controls, or a fixed inhibition value (e.g., >50%). All hits should be re-tested and confirmed in subsequent dose-response experiments to determine their potency (IC₅₀).
Visualized Workflows and Pathways
HTS Experimental Workflow
The diagram below outlines the sequential steps of the high-throughput screening protocol.
Caption: High-throughput screening workflow using the ADP-Glo™ assay.
Hypothetical Kinase Inhibition Pathway
This diagram illustrates the general mechanism of action for an ATP-competitive kinase inhibitor, the most common class of inhibitors and the likely mechanism for a hit from this screen.
Caption: ATP-competitive inhibition of a kinase signaling pathway.
Conclusion
The compound this compound represents a promising starting point for a kinase inhibitor discovery program. The protocols and methodologies detailed in this application note, centered on the robust and reliable ADP-Glo™ Kinase Assay, provide a clear and validated path for conducting a high-throughput screening campaign. Rigorous adherence to these protocols, including stringent quality control via Z'-factor analysis, will enable the confident identification of active "hit" compounds, paving the way for subsequent hit-to-lead optimization efforts.
References
-
ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Available from: [Link].
-
Berthold Technologies GmbH & Co.KG. AlphaScreen®. Available from: [Link].
-
BMG Labtech. the detection of tyrosine kinase activity in AlphaScreen mode. Available from: [Link].
-
BMG LABTECH. AlphaScreen. Available from: [Link].
-
BIT 479/579 High-throughput Discovery. Z-factors. Available from: [Link].
-
PMC - NIH. The Use of AlphaScreen Technology in HTS: Current Status. Available from: [Link].
-
NCBI Bookshelf - NIH. Assay Guidance Manual. Available from: [Link].
-
BMG LABTECH. The Z prime value (Z´). Available from: [Link].
-
PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control. Available from: [Link].
-
eScholarship. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Available from: [Link].
-
ResearchGate. Assay Guidance Manual. Available from: [Link].
-
BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link].
-
PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available from: [Link].
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link].
-
NCBI. Assay Development for Protein Kinase Enzymes. Available from: [Link].
-
PMC - PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link].
-
Studylib. How to develop an HTS assay. Available from: [Link].
-
Wikipedia. Z-factor. Available from: [Link].
-
High-Throughput Screening Center. Introduction. Available from: [Link].
-
PubMed. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Available from: [Link].
-
PubMed. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Available from: [Link].
-
ACS Publications. 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. Available from: [Link].
-
ResearchGate. (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available from: [Link].
-
PubChem - NIH. This compound. Available from: [Link].
-
Gsrs. This compound. Available from: [Link].
-
A brief review of high throughput screening in drug discovery process. Available from: [Link].
-
PMC - NIH. High-Throughput Screening Assay Datasets from the PubChem Database. Available from: [Link].
-
Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Available from: [Link].
-
Drug Target Review. High-throughput screening as a method for discovering new drugs. Available from: [Link].
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link].
-
BMG LABTECH. High-throughput screening (HTS). Available from: [Link].
-
PMC - NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link].
-
NIH. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available from: [Link].
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 11. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. berthold.com [berthold.com]
- 21. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 24. bmglabtech.com [bmglabtech.com]
- 25. punnettsquare.org [punnettsquare.org]
- 26. Z-factor - Wikipedia [en.wikipedia.org]
- 27. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Note: PEDQ - A Novel Fluorogenic Probe for Cellular Imaging
Product Name: 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one (PEDQ)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound, hereafter referred to as PEDQ, is a novel fluorogenic probe with a core structure based on the quinolinone scaffold. Quinoline-based fluorescent probes are widely recognized for their utility in bioimaging due to their favorable photophysical properties and sensitivity to the cellular microenvironment.[1][2] The incorporation of a phenylethynyl group into the quinolinone core extends the π-conjugated system, which is anticipated to confer desirable fluorescent characteristics, including a significant Stokes shift and potential sensitivity to factors such as intracellular pH and viscosity.[3][4] This document provides a comprehensive guide to the synthesis, characterization, and application of PEDQ as a fluorescent probe for cellular imaging, intended for researchers in cell biology, drug discovery, and materials science.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₃NO | |
| Molecular Weight | 247.29 g/mol | |
| Appearance | Pale yellow solid (predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Inferred from similar structures |
Proposed Synthesis
The synthesis of PEDQ can be achieved via a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This approach offers high yields and proceeds under relatively mild conditions. The proposed synthetic route involves the coupling of a halogenated 7,8-dihydroquinolin-5(6H)-one precursor with phenylacetylene.
Caption: Proposed synthesis of PEDQ via Sonogashira coupling.
Protocol for Synthesis of PEDQ
-
To a solution of 2-bromo-7,8-dihydroquinolin-5(6H)-one (1 equivalent) in anhydrous THF, add phenylacetylene (1.2 equivalents), triethylamine (2.5 equivalents), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) and copper(I) iodide (CuI, 0.1 equivalents).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield PEDQ.
Photophysical Properties and Mechanism of Fluorescence
While the specific photophysical properties of PEDQ require experimental determination, we can predict its behavior based on structurally related quinoline and phenylethynyl-containing fluorophores.[6][7][8]
| Parameter | Predicted Value |
| Absorption Maximum (λ_abs) | ~350-380 nm |
| Emission Maximum (λ_em) | ~450-500 nm |
| Stokes Shift | ~100-120 nm |
| Quantum Yield (Φ) | 0.1 - 0.4 in aprotic solvents |
| Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |
The fluorescence of PEDQ is likely governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation, an electron is promoted from the electron-rich dihydroquinolinone moiety (donor) to the electron-accepting phenylethynyl group, leading to a polarized excited state that is sensitive to the surrounding environment.
Caption: Intramolecular Charge Transfer (ICT) mechanism of PEDQ.
Protocols for Application in Cellular Imaging
Preparation of Stock Solution
-
Prepare a 10 mM stock solution of PEDQ in anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
-
For working solutions, dilute the stock solution in an appropriate buffer or cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
Live Cell Staining and Imaging
Caption: General workflow for live cell imaging with PEDQ.
-
Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Prepare a working solution of PEDQ (e.g., 5 µM) in serum-free culture medium or PBS.
-
Incubate the cells with the PEDQ working solution for 15-30 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or blue fluorescent protein channel).
Protocols for Spectroscopic Characterization
Determination of Absorption and Emission Spectra
-
Prepare a series of dilutions of the PEDQ stock solution in the solvent of interest (e.g., DMSO, ethanol, PBS).
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of a solution of known concentration to determine the absorption maximum (λ_abs) and the molar extinction coefficient.
-
Using a fluorometer, excite the sample at its λ_abs and scan the emission spectrum to determine the emission maximum (λ_em).[9][10]
Measurement of Fluorescence Quantum Yield
-
The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of PEDQ to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[11]
-
Prepare solutions of the standard and PEDQ with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated fluorescence intensity of both solutions under identical experimental conditions.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Assessment of Cytotoxicity
It is crucial to evaluate the potential cytotoxicity of any new fluorescent probe. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the effect of PEDQ on cell viability.[12][13]
MTT Assay Protocol
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PEDQ (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired incubation time (e.g., 24 hours). Include a positive control for cytotoxicity (e.g., Triton X-100).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | - Incorrect filter set- Low probe concentration- Photobleaching | - Use appropriate filters for the predicted λ_ex/λ_em- Increase probe concentration or incubation time- Use an anti-fade mounting medium and minimize light exposure |
| High background fluorescence | - Incomplete washing- Probe aggregation | - Increase the number and duration of wash steps- Prepare fresh working solutions and vortex before use |
| Cell death or morphological changes | - Probe cytotoxicity | - Perform a dose-response experiment to determine the optimal non-toxic concentration- Reduce incubation time |
References
- Tian, Y., et al. (2020).
-
Kim, D., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society. [Link]
-
Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Kim, D., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. PubMed. [Link]
- Ezugwu, J. A. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences.
-
Ezugwu, J. A. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]
-
Beilstein Journals. (2011). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]
-
Langer, P., et al. (2014). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health. [Link]
-
Mphahlele, M. J., et al. (2014). Synthesis and photophysical property studies of the 2,6,8-triaryl-4-(phenylethynyl)quinazolines. PubMed. [Link]
- Singh, J., & Mishra, S. (2023).
-
Mphahlele, M. J., et al. (2014). Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. ResearchGate. [Link]
-
Gate Scientific. (2020). Building a Fluorescent Cell Staining Protocol, Part 1. [Link]
-
Nam, G. S., et al. (2022). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B. [Link]
-
Mphahlele, M. J., et al. (2014). Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. MDPI. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]
-
Bio-Rad Antibodies. Direct Immunofluorescence Staining of Cells with StarBright Dyes. [Link]
-
Edinburgh Instruments. (2021). Spectroscopy of fluorescent probes. YouTube. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
National Institutes of Health. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]
-
Semantic Scholar. In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes. [Link]
-
National Institute of Standards and Technology. Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. [Link]
-
Defense Technical Information Center. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. [Link]
-
ResearchGate. Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted bis(arylthienyl)pyridines. [Link]
-
University of California, Irvine. An Introduction to Fluorescence Spectroscopy. [Link]
-
nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
MDPI. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]
-
ResearchGate. (2022). Synthesis of 5-Alkynyl and 2,5-Dialkynyl-L-histidines. [Link]
-
Organic Chemistry Portal. Synthesis of 2-Pyrazolin-5-ones. [Link]
-
PubMed. (2020). Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Synthesis and photophysical property studies of the 2,6,8-triaryl-4-(phenylethynyl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. youtube.com [youtube.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
The Phenylethynyl-Quinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes for the Investigation of Novel Compounds such as 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
The quinoline nucleus is a foundational heterocyclic motif in medicinal chemistry, integral to a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to anti-inflammatory and antiviral.[1][2] When combined with a phenylethynyl group, it forms a "privileged scaffold" that has shown significant promise, particularly in the realm of neuroscience. This guide provides a comprehensive framework for the investigation of novel molecules based on this scaffold, using this compound as a representative, albeit currently uncharacterized, example.
While specific biological data for this compound are not extensively documented in publicly accessible literature, its structural components are hallmarks of compounds targeting key signaling pathways in the central nervous system (CNS). Notably, the phenylethynyl moiety is a key feature in several potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[3][4] This document will, therefore, focus on a logical, protocol-driven approach to elucidate the potential therapeutic applications of this and related compounds, with a primary focus on its investigation as a potential mGluR5 NAM.
Potential Therapeutic Target: The Metabotropic Glutamate Receptor 5 (mGluR5)
The mGluR5 is a G-protein coupled receptor (GPCR) that is predominantly expressed in the postsynaptic terminals of neurons in the brain. It is activated by the neurotransmitter glutamate and plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome.[3][5]
Negative allosteric modulators of mGluR5 do not compete with glutamate for its binding site but instead bind to a distinct, allosteric site on the receptor. This binding event reduces the receptor's response to glutamate, offering a more nuanced and potentially safer way to temper excessive glutamatergic signaling compared to direct antagonists.[5][6] Given the structural similarities of the phenylethynyl-quinoline scaffold to known mGluR5 NAMs like MPEP (2-Methyl-6-(phenylethynyl)pyridine), it is a primary and logical target for investigation.[4]
General Synthesis Strategy: The Sonogashira Coupling
A common and efficient method for the synthesis of phenylethynyl-quinolines is the Palladium-catalyzed Sonogashira cross-coupling reaction.[7][8][9] This reaction typically involves the coupling of a terminal alkyne (e.g., phenylacetylene) with an aryl or vinyl halide (e.g., a halo-substituted quinoline) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]
For a compound like this compound, a plausible synthetic route would involve the Sonogashira coupling of phenylacetylene with a 2-halo-7,8-dihydroquinolin-5(6H)-one precursor. The reaction conditions can be optimized for temperature, solvent, and catalyst system to achieve high yields.[10]
Application Notes and Protocols: A Step-by-Step Guide to Characterization
The following protocols provide a comprehensive workflow for the initial screening and detailed pharmacological characterization of a novel phenylethynyl-quinoline compound.
I. Initial Target Screening: GPCR Profiling
To obtain an initial understanding of the compound's biological activity, it is advisable to screen it against a panel of GPCRs. This can help identify a primary target and assess selectivity early in the drug discovery process.
Protocol 1: Broad GPCR Panel Screening
-
Objective: To identify potential GPCR targets for the test compound.
-
Methodology: Utilize a commercially available GPCR screening service (e.g., Eurofins Discovery, MilliporeSigma) that employs radioligand binding assays for a diverse panel of human GPCRs.[11]
-
Procedure:
-
Provide the test compound at a stock concentration of 10 mM in DMSO.
-
The service will perform a primary screen at a single concentration (typically 1-10 µM) against a panel of 50-100 GPCRs.
-
The results are reported as the percentage of inhibition of radioligand binding.
-
-
Data Interpretation:
-
A significant inhibition (typically >50%) at a specific receptor suggests a potential "hit."
-
The selectivity profile can be initially assessed by comparing the activity across different receptors in the panel.
-
II. In Vitro Pharmacological Characterization for mGluR5
If the initial screen indicates activity at mGluR5, or based on the structural hypothesis, the following detailed in vitro assays should be performed to confirm and characterize the compound's activity as a potential NAM.
Protocol 2: mGluR5 Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the mGluR5 allosteric site.[12][13][14]
-
Key Materials:
-
Membrane preparations from cells expressing human or rat mGluR5.
-
Radioligand: [³H]MPEP or another suitable radiolabeled allosteric modulator.
-
Non-specific binding control: A high concentration of a known mGluR5 NAM (e.g., 10 µM MPEP).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 3: Functional Assay - Calcium Mobilization
-
Objective: To assess the functional effect of the test compound on mGluR5 activation by measuring changes in intracellular calcium.[15][16][17][18][19]
-
Key Materials:
-
HEK293 cells stably expressing mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
mGluR5 agonist (e.g., Glutamate or DHPG).
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Plate the mGluR5-expressing cells in a 96- or 384-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Measure the baseline fluorescence, then inject a fixed concentration of the mGluR5 agonist (typically an EC80 concentration) and record the fluorescence change over time.
-
-
Data Analysis:
-
Quantify the agonist-induced calcium response (e.g., peak fluorescence or area under the curve).
-
Plot the response as a percentage of the agonist-only control against the log concentration of the test compound to determine the IC50 for functional inhibition.
-
Protocol 4: Functional Assay - Inositol Monophosphate (IP1) Accumulation
-
Objective: To measure the accumulation of a downstream second messenger (IP1) as a robust measure of Gq-coupled receptor activation.[20][21][22][23][24]
-
Methodology: Utilize a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
-
Procedure:
-
Seed mGluR5-expressing cells in a 384-well plate.
-
Incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with an mGluR5 agonist in the presence of LiCl (to prevent IP1 degradation).
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate for 1-2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Calculate the IC50 for the inhibition of agonist-induced IP1 accumulation.
-
| Assay | Parameter Measured | Typical Readout | Purpose |
| Radioligand Binding | Binding Affinity (Ki) | IC50 from competition curve | Quantifies how tightly the compound binds to the receptor. |
| Calcium Mobilization | Functional Potency (IC50) | Change in fluorescence | Measures the compound's ability to inhibit the immediate signaling response of the receptor. |
| IP1 Accumulation | Functional Potency (IC50) | HTRF Signal | Measures the compound's ability to inhibit a more stable, downstream signaling event. |
III. In Vivo Pharmacological Evaluation
Once a compound demonstrates promising in vitro potency and selectivity, its efficacy must be evaluated in relevant animal models. For an mGluR5 NAM, models of anxiety or other CNS disorders are appropriate.
Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiety-reducing effects of the test compound in rodents.
-
Methodology: The EPM is a standard behavioral test for anxiety. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Procedure:
-
Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, place the animal in the center of the elevated plus maze.
-
Record the animal's behavior for 5-10 minutes using a video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open arms, the number of entries into the open arms, and total distance traveled.
-
Compare the results for the compound-treated group to the vehicle-treated group. An increase in open arm exploration without a significant change in total activity is indicative of an anxiolytic effect.
-
Visualizations
Workflow for Characterizing a Novel Phenylethynyl-Quinoline Compound
Caption: A logical workflow for the characterization of a novel phenylethynyl-quinoline compound.
mGluR5 Signaling Pathway
Caption: The mGluR5 signaling cascade leading to intracellular calcium mobilization.
Conclusion
The 2-(phenylethynyl)-quinoline scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders. While the specific biological activity of this compound remains to be elucidated, the structural alerts within its framework strongly suggest that a thorough investigation of its effects on mGluR5 is a scientifically sound and promising endeavor. The protocols and workflows outlined in this guide provide a robust framework for researchers to systematically characterize this and other novel compounds, potentially leading to the discovery of new and effective medicines.
References
-
HTRF IP-One Gq Detection Kit. WEICHILAB. Available from: [Link]
-
Mukherjee S, Pal M. Medicinal chemistry of quinolines as emerging anti-inflammatory agents. Curr Med Chem. 2013;20(35):4386-410. Available from: [Link]
-
Lindsley CW, Wisnoski DD, Le U, et al. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Med Chem Lett. 2012;3(5):362-366. Available from: [Link]
-
Ajani OO, Iyaye KT, Ademosun OT. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Adv. 2022;12(29):18695-18724. Available from: [Link]
-
Gusach A, Luginina A, Marin E, et al. Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods Mol Biol. 2020;2139:121-131. Available from: [Link]
-
Patel K, Seraphim C, Singh V. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Orient J Chem. 2023;39(3). Available from: [Link]
-
Kaur M, Singh M, Chadha N, Silakari O. Synthetic and medicinal perspective of quinolines as antiviral agents. Eur J Med Chem. 2020;207:112720. Available from: [Link]
-
HTRF IP-One assay used for functional screening. BMG Labtech. Available from: [Link]
-
IP1 HTRF Assay Protocol. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
-
Panda G, Rao K. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein J Org Chem. 2011;7:1359-1364. Available from: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
-
Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health. Available from: [Link]
-
Vengeliene V, Besson M, D'Cunha T, et al. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. Biol Psychiatry. 2016;79(10):809-819. Available from: [Link]
-
Gregory KJ, Herman EJ, Scott Daniels J, et al. VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy. J Pharmacol Exp Ther. 2016;357(3):586-597. Available from: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
-
Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers. Molecular Devices. Available from: [Link]
-
Ezugwu JA, Ezeokonkwo MA, Okafor SN, Godwin-Nwakwasi EU, Ibeanu FN. Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian J Appl Sci. 2017;5(6). Available from: [Link]
-
Assay Protocol Book. PDSP. Available from: [Link]
-
Carroll FI, Kotturi S, Navarro HA, et al. Synthesis and pharmacological evaluation of phenylethynyl[3][20][21]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. J Med Chem. 2007;50(14):3388-3391. Available from: [Link]
-
Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Flowchart of the protocol for the MS binding assay. ResearchGate. Available from: [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available from: [Link]
-
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. Available from: [Link]
-
Wang Y, Li Y, Kong D, et al. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. J Med Chem. 2015;58(9):3957-3974. Available from: [Link]
-
Bylund DB, Toews ML. Radioligand binding methods: practical guide and tips. Am J Physiol. 1993;265(4 Pt 1):L421-L429. Available from: [Link]
-
Malherbe P, Masciadri R, Norcross RD, et al. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. Curr Top Med Chem. 2008;8(11):987-1009. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health. Available from: [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. Available from: [Link]
-
GPCR Screening and Profiling. Eurofins Discovery. Available from: [Link]
-
Wang Y, Li Y, Kong D, et al. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. J Med Chem. 2016;59(21):9681-9697. Available from: [Link]
-
Neale SA, Garthwaite J, Batchelor AM. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones. Br J Pharmacol. 2000;129(4):759-766. Available from: [Link]
-
CALCIUM FLUX PROTOCOL. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 8. ajouronline.com [ajouronline.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
- 20. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Figure 2: [IP1 HTRF Assay Protocol (Reprinted from Cisbio with permission).]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its derivatives have found applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4][5] The unique electronic properties and rigid structure of the quinoline ring system make it an ideal platform for the design of targeted therapeutics. The introduction of a phenylethynyl group at the 2-position of a dihydroquinolinone core, as in 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one, provides a versatile handle for a variety of chemical transformations, enabling the construction of complex, polycyclic systems with potential pharmacological relevance.
This guide provides an in-depth exploration of this compound as a strategic building block. We will detail its synthesis and delve into its application in key synthetic transformations, providing detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular architectures.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO | [6][7] |
| Molecular Weight | 247.29 g/mol | [6][7] |
| IUPAC Name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | [6] |
| CAS Number | 864224-08-8 | [6] |
Synthesis of this compound: A Sonogashira Coupling Approach
The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8]
Reaction Scheme:
Caption: Sonogashira coupling for the synthesis of the target molecule.
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2-chloro-7,8-dihydroquinolin-5(6H)-one to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the phenylethynyl group to the palladium center.
-
Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) iodide reacts with phenylacetylene to form a π-alkyne complex.
-
Deprotonation: The amine base (e.g., triethylamine) deprotonates the terminal alkyne, facilitated by the copper catalyst, to form the copper(I) acetylide. This species then participates in the transmetalation step of the palladium cycle.
-
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol:
Materials:
-
2-Chloro-7,8-dihydroquinolin-5(6H)-one
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 2-chloro-7,8-dihydroquinolin-5(6H)-one (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF or DMF to dissolve the solids.
-
Add triethylamine (3.0 equiv) followed by phenylacetylene (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 70-90%
Applications in the Synthesis of Fused Heterocyclic Systems
The phenylethynyl group in this compound is a versatile functional group that can participate in a variety of cyclization and cycloaddition reactions to construct complex, fused heterocyclic systems.
Synthesis of Pyrazolo[4,3-c]quinolin-5-ones
A key application of this building block is the synthesis of pyrazolo[4,3-c]quinolin-5-ones, which are of significant interest in medicinal chemistry for their potential anti-inflammatory and anticancer activities.[10][11] The reaction proceeds via a cyclocondensation reaction with hydrazine hydrate.[12][13]
Reaction Scheme:
Caption: Cyclocondensation to form a pyrazolo[4,3-c]quinolin-5-one.
The reaction is initiated by the nucleophilic attack of hydrazine on the electrophilic β-carbon of the α,β-alkynyl ketone system (a Michael-type addition). The resulting enamine intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ketone carbonyl. Subsequent dehydration of the cyclic intermediate affords the aromatic pyrazole ring.
Caption: Simplified mechanism for pyrazole formation.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.5 - 2.0 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolo[4,3-c]quinolin-5-one.
Expected Yield: 60-85%
[3+2] Cycloaddition with Organic Azides: Access to Triazoles
The alkyne functionality of the title compound can readily participate in Huisgen 1,3-dipolar cycloadditions with organic azides to furnish 1,2,3-triazole-containing fused quinolines.[2][14] This "click chemistry" reaction is highly efficient and regioselective, particularly when catalyzed by copper(I).[15]
Reaction Scheme:
Caption: Huisgen 1,3-dipolar cycloaddition for triazole synthesis.
Materials:
-
This compound
-
An organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/water (1:1)
-
Standard reaction vials
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the organic azide (1.1 equiv), and a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the triazole product.
Expected Yield: >90%
Summary of Synthetic Applications
| Reaction Type | Reagents | Product | Significance |
| Sonogashira Coupling | 2-Chloro-7,8-dihydroquinolin-5(6H)-one, Phenylacetylene, Pd/Cu catalyst | This compound | Key synthesis of the building block |
| Cyclocondensation | Hydrazine hydrate | Pyrazolo[4,3-c]quinolin-5-one | Access to medicinally relevant scaffolds |
| [3+2] Cycloaddition | Organic azides, Cu(I) catalyst | 1,2,3-Triazole-fused quinolinone | "Click" chemistry for rapid diversification |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic molecules. Its straightforward synthesis via Sonogashira coupling and the reactivity of the phenylethynyl group open avenues to a diverse range of fused ring systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of novel chemical entities for drug discovery and materials science.
References
- Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 16(15), 1185-1194.
- (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Med. Chem.
- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
- National Genomics Data Center. (2016).
- PMC. (n.d.).
- ResearchGate. (n.d.).
- Sci-Hub. (n.d.). Synthesis of Pyrazolo[4,3‐c]quinolines from Morita–Baylis–Hillman Adducts of 2‐Bromobenzaldehydes.
- ResearchGate. (n.d.). ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines.
- PubMed. (n.d.). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes.
- PMC. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. NIH.
- ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- NIH. (n.d.). Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines.
- PubChem. (n.d.). This compound. NIH.
- gsrs. (n.d.). This compound.
- NIH. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
- ResearchGate. (n.d.). Sonogashira coupling of compounds 7 with p-tolylacetylene.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.).
- PMC. (n.d.).
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- Brieflands. (n.d.).
-
PubMed. (2007). Synthesis and pharmacological evaluation of phenylethynyl[1][3][4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine.
- MDPI. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- MolCore. (n.d.). 864224-08-8 | this compound.
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]quinazolin-4(5H)-ones and...
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (n.d.).
-
Thieme E-Books & E-Journals. (n.d.). Dihydro-3H-chromeno-[3,4-b][4][16]phenanthrolin-3-one and Chromeno[4,3-b]pyrano[3,2-f]quinolin-3(13H)-one Derivatives by Aza-Diels-Alder Reaction.
- PMC. (n.d.).
- Reagentia. (n.d.). This compound (1 x 50 mg).
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays Using 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Introduction: Unveiling the Potential of a Novel Quinolinone Derivative
The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, notably as anticancer agents.[1][2] These compounds frequently exert their effects by inducing apoptosis, promoting cell cycle arrest, and modulating key signaling pathways essential for cancer cell proliferation.[1][3] This document introduces 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one , a novel derivative of this versatile class. While specific biological data for this compound is emerging, its structural characteristics suggest it may share the pharmacological profile of related quinolinones.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols herein are designed to be robust and reproducible, enabling the characterization of its cytotoxic, apoptotic, and cell cycle-disrupting potential. Furthermore, we will explore a hypothetical framework for assessing its capacity as an allosteric modulator, a mechanism of action observed for other complex heterocyclic compounds.[4]
Hypothesized Mechanism of Action
Based on the established activities of the broader quinolinone class, the primary hypothesized mechanism of action for this compound is the induction of cancer cell death. This can be dissected into several key cellular events that will be investigated through the following protocols:
-
Cytotoxicity: The compound is expected to reduce the viability of cancer cell lines.
-
Apoptosis Induction: A primary mechanism of cytotoxicity is likely to be the initiation of programmed cell death.
-
Cell Cycle Arrest: The compound may inhibit cell proliferation by halting the cell cycle at specific checkpoints (e.g., G2/M or S phase).[3]
The phenylethynyl group introduces a rigid, linear substituent that could facilitate binding to allosteric sites on proteins, such as G-protein coupled receptors (GPCRs).[4] Therefore, a secondary hypothesized mechanism is the allosteric modulation of a cellular receptor, leading to altered signal transduction.
Part A: Assessment of Cytotoxic Activity
A foundational step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which is often used as a proxy for cell viability.[1]
Protocol 1: MTT Assay for Cell Viability
This protocol quantifies the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the medium in each well with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[1][2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | Experimental Value |
| MCF-7 | 48 | Experimental Value |
| A549 | 48 | Experimental Value |
IC₅₀ is the concentration of the compound that inhibits cell growth by 50%.
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Part B: Investigation of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, the Annexin V/Propidium Iodide (PI) assay is employed.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[1]
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing any floating cells, and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Part C: Cell Cycle Analysis
Quinolinone derivatives can induce cell cycle arrest at different phases.[1][3] Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content by flow cytometry.
Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using PI staining.
Part D: Screening for Allosteric Modulation (Hypothetical)
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to the endogenous ligand.[4] A common method to screen for positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) is to measure the functional response of a receptor to a known agonist in the presence and absence of the test compound.[7]
Protocol 4: General Functional Assay for Allosteric Modulation of a GPCR
This protocol provides a general framework. The specific receptor, agonist, and readout (e.g., cAMP accumulation, calcium flux) will depend on the target of interest.[4]
Principle:
A suboptimal concentration (e.g., EC₂₀) of a known agonist is used to stimulate the receptor. A PAM will potentiate this response, while a NAM will inhibit it.
Materials:
-
Cells expressing the target GPCR
-
Known agonist for the target GPCR
-
Assay buffer
-
Detection reagents for the specific functional readout (e.g., cAMP assay kit)
-
Microplate reader
Step-by-Step Methodology:
-
Agonist Dose-Response: First, perform a dose-response curve for the known agonist to determine its EC₅₀ and EC₂₀ values.
-
Cell Plating: Plate the cells in an appropriate assay plate.
-
Compound Addition: Add this compound at various concentrations.
-
Agonist Addition: Add the agonist at its predetermined EC₂₀ concentration.
-
Incubation: Incubate for the appropriate time to allow for a functional response.
-
Detection: Add the detection reagents and measure the signal using a microplate reader.
Data Interpretation:
-
An increase in the signal compared to the agonist alone suggests PAM activity.
-
A decrease in the signal suggests NAM activity.
Logical Flow for Allosteric Modulator Screening
Caption: Logical workflow for a functional screen to identify allosteric modulators.
References
- BenchChem. (2025).
- May, L. T., & Christopoulos, A. (2012). Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors. PMC.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
- Al-Wahaibi, L. H., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed.
- BenchChem. (2025).
- Global Substance Registration System. This compound.
- PubChem. This compound.
- GEN. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Click Chemistry Reactions with 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
<
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for conducting click chemistry reactions with the versatile building block, 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3][4] The introduction of a phenylethynyl group at the 2-position opens a gateway for molecular elaboration via click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[5][6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The protocols are designed to be self-validating, with explanations of the underlying chemical principles and practical insights to ensure successful implementation.
Introduction: The Power of Click Chemistry in Drug Discovery
"Click chemistry" is a concept first introduced by K. Barry Sharpless in 2001, which emphasizes the use of highly reliable and selective reactions to join molecular building blocks.[9] These reactions are characterized by their modularity, high yields, and the generation of inoffensive byproducts.[5][10][11] The most prominent among these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[8][11][12] The resulting triazole ring is not merely a passive linker; it can participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the final compound.[8]
The this compound (herein referred to as PE-DHQ ) is a prime candidate for click chemistry applications. The dihydroquinolinone core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The terminal alkyne of the phenylethynyl group serves as a versatile handle for conjugation with a wide array of azide-containing molecules, enabling the rapid generation of diverse compound libraries for drug discovery and development.[][14]
This guide will explore two primary click chemistry pathways for modifying PE-DHQ :
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used method for forming 1,4-disubstituted triazoles.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is particularly valuable for biological applications where the cytotoxicity of copper is a concern.[15][][17]
The Starting Material: this compound (PE-DHQ)
PE-DHQ is a heterocyclic compound featuring a dihydroquinolinone core functionalized with a phenylethynyl group.
Chemical Structure:
Molecular Formula: C₁₇H₁₃NO[18][19] Molecular Weight: 247.29 g/mol [18][19] CAS Number: 864224-08-8[18][19]
The synthesis of PE-DHQ and similar dihydroquinolinone derivatives can be achieved through various synthetic routes, often involving condensation and cyclization reactions.[1][20] For the purposes of these protocols, it is assumed that PE-DHQ of high purity (>98%) is available.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PE-DHQ
The CuAAC reaction is the cornerstone of click chemistry, providing a highly efficient means of forming a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide.[8][12] The reaction is catalyzed by Cu(I) ions, which can be generated in situ from a Cu(II) salt and a reducing agent, such as sodium ascorbate.[12][21]
Mechanistic Rationale
The generally accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes reductive elimination to yield the triazole product and regenerate the Cu(I) catalyst. The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.[21][22][23]
Visualizing the CuAAC Workflow
Caption: General workflow for the CuAAC reaction with PE-DHQ.
Detailed Protocol for CuAAC
This protocol provides a general method for the reaction of PE-DHQ with an azide. Optimization may be required for specific azide substrates.
Materials:
-
This compound (PE-DHQ )
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous systems)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash chromatography system (optional)
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve PE-DHQ (1.0 eq) and the azide-containing compound (1.0 - 1.2 eq) in a 1:1 mixture of t-BuOH and water. The concentration should be in the range of 0.1 to 0.5 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of sodium ascorbate (1 M in water) and a stock solution of CuSO₄·5H₂O (0.5 M in water). If using a ligand, prepare a stock solution of THPTA (0.5 M in water).
-
Reaction Initiation: To the stirred solution of PE-DHQ and the azide, add the CuSO₄ solution (0.01 - 0.1 eq). If using a ligand, pre-mix the CuSO₄ and THPTA solutions before addition. Then, add the sodium ascorbate solution (0.1 - 1.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1 to 24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract with DCM or EtOAc (3 x volume of the reaction mixture).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure triazole product.[24]
-
Characterization: Confirm the structure of the product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. Be aware that residual paramagnetic copper ions can sometimes lead to signal broadening or disappearance in NMR spectra.[25]
Quantitative Data Summary for CuAAC
| Parameter | Recommended Range | Rationale |
| PE-DHQ | 1.0 eq | Limiting reagent |
| Azide | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |
| CuSO₄·5H₂O | 0.01 - 0.1 eq | Catalytic amount. Higher loading may be needed for sluggish reactions. |
| Sodium Ascorbate | 0.1 - 1.0 eq | Reducing agent to maintain Cu(I) state. |
| Ligand (THPTA) | 0.05 - 0.5 eq | Stabilizes Cu(I) and accelerates the reaction. |
| Solvent | t-BuOH/H₂O (1:1) | A common solvent system that dissolves a wide range of substrates. |
| Temperature | Room Temperature | Mild conditions are a hallmark of click chemistry. |
| Time | 1 - 24 hours | Dependent on the reactivity of the azide. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PE-DHQ
SPAAC is a powerful, copper-free click reaction that utilizes a strained alkyne, typically a cyclooctyne derivative, to react with an azide.[15][][26] This method is particularly advantageous for biological applications where the presence of copper can be toxic.[17] For the application with PE-DHQ , the strategy would involve reacting an azide-functionalized PE-DHQ with a strained alkyne.
Mechanistic Rationale
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon undergoing a [3+2] cycloaddition with an azide.[17] This high level of inherent strain significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[15][17]
Visualizing the SPAAC Workflow
Caption: General workflow for the SPAAC reaction with an azido-PE-DHQ derivative.
Detailed Protocol for SPAAC
This protocol assumes the synthesis of an azide-functionalized PE-DHQ derivative. The synthesis of this precursor is beyond the scope of this protocol but would typically involve standard organic synthesis methods to introduce an azide group onto the dihydroquinolinone core or the phenyl ring.
Materials:
-
Azide-functionalized PE-DHQ derivative
-
Strained alkyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivatives)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or other suitable organic co-solvent
-
Size-exclusion chromatography (SEC) column or High-performance liquid chromatography (HPLC) system for purification
Equipment:
-
Reaction vial
-
Standard laboratory glassware
-
Purification system (SEC or HPLC)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized PE-DHQ derivative in a minimal amount of a water-miscible organic solvent like DMSO. Dilute this solution with the desired reaction buffer (e.g., PBS) to the final desired concentration.
-
Strained Alkyne Addition: Add the strained alkyne (typically 1.1 to 2.0 equivalents) to the solution of the azide-functionalized PE-DHQ . The strained alkyne can also be pre-dissolved in a small amount of organic solvent before addition.
-
Reaction Incubation: Allow the reaction mixture to incubate at room temperature or 37°C for 1 to 12 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
Purification: Purify the reaction mixture to remove any unreacted starting materials. For biomolecule conjugations, size-exclusion chromatography is often effective. For small molecule products, reverse-phase HPLC is a common purification method.
-
Characterization: Characterize the final product by mass spectrometry and HPLC to confirm its identity and purity.
Quantitative Data Summary for SPAAC
| Parameter | Recommended Range | Rationale |
| Azido-PE-DHQ | 1.0 eq | Limiting reagent |
| Strained Alkyne | 1.1 - 2.0 eq | A slight excess ensures complete consumption of the limiting reagent. |
| Solvent | PBS with <10% organic co-solvent | Biocompatible conditions, with minimal organic solvent to maintain solubility. |
| Temperature | Room Temperature or 37°C | Mild conditions suitable for biological molecules. |
| Time | 1 - 12 hours | Reaction kinetics are generally fast for SPAAC. |
Troubleshooting and Field-Proven Insights
-
Low CuAAC Yields: If the CuAAC reaction is sluggish or gives low yields, consider increasing the catalyst loading or using a ligand like THPTA or TBTA. Ensure that the sodium ascorbate solution is freshly prepared, as it can degrade over time.
-
Side Reactions in CuAAC: The primary side reaction is the Glaser coupling of the alkyne. This can be minimized by ensuring an adequate concentration of the reducing agent and by performing the reaction under an inert atmosphere if necessary.
-
Poor Solubility in SPAAC: For hydrophobic reactants in SPAAC, a higher percentage of organic co-solvent may be necessary. However, for biological applications, it is crucial to keep the organic solvent concentration low to avoid denaturing proteins or disrupting cell membranes.
-
Product Purification: The triazole products of click chemistry are often more polar than the starting materials. This change in polarity should be considered when developing a purification strategy. For CuAAC products, a wash with a chelating agent like EDTA is crucial to remove residual copper.
Conclusion
Click chemistry provides a powerful and versatile platform for the functionalization of this compound. Both CuAAC and SPAAC offer reliable and high-yielding methods for creating diverse molecular architectures based on this privileged scaffold. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize these reactions in their drug discovery and development efforts, accelerating the synthesis of novel therapeutic agents.[5][]
References
- Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery.
- The Use of Click Chemistry in Drug Development Applications.
- Wh
- Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry.
- Innovative Click Chemistry Method Revolutionizes Drug Development. Lab Manager.
- Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
- Application of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in Medicinal Chemistry. Benchchem.
- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjug
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry.
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega.
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
- Click chemistry. Wikipedia.
- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. MDPI.
- CuAAC click triazole synthesis - labor
- This compound. MolCore.
- This compound. PubChem.
- Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines.
- The application of click chemistry in the synthesis of agents with anticancer activity. PubMed.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
- Click Chemistry. Scribd.
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 8. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 14. Innovative Click Chemistry Method Revolutionizes Drug Development | Lab Manager [labmanager.com]
- 15. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. molcore.com [molcore.com]
- 19. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jenabioscience.com [jenabioscience.com]
- 22. glenresearch.com [glenresearch.com]
- 23. broadpharm.com [broadpharm.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
Application Notes & Protocols: 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one in Kinase Inhibitor Discovery
Introduction: The Quinolinone Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell cycle progression, metabolism, and signal transduction.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][3][4] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous compounds approved for clinical use.[1][2][5]
The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including kinases.[5][6] Derivatives of these core structures have been successfully developed into potent inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Bcr-Abl fusion protein.[1][6][7][8]
This application note focuses on 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one , a specific derivative that combines the established quinolinone core with a phenylethynyl group. The introduction of the rigid, electron-rich phenylethynyl moiety at the 2-position is a rational design strategy intended to probe the ATP-binding pocket of target kinases, potentially forming key interactions that enhance binding affinity and selectivity. While direct studies on this specific molecule are emerging, its structural features suggest significant potential as a kinase inhibitor. This guide provides a comprehensive overview of the scientific rationale, proposed synthesis, and detailed protocols for evaluating its efficacy as a kinase inhibitor.
Scientific Rationale: Structure-Activity Relationship (SAR) Insights
The therapeutic potential of quinoline and its analogues is highly dependent on the nature and position of their substituents.[6][9] The core dihydroquinolinone structure provides a robust scaffold that can be functionalized to achieve desired potency and selectivity. The key structural components of this compound and their expected contributions to kinase inhibition are:
-
Dihydroquinolinone Core: This bicyclic system serves as the primary scaffold, positioning the other functional groups for optimal interaction within the kinase active site.
-
Phenylethynyl Group at C2: This moiety is hypothesized to extend into the hydrophobic region of the ATP-binding site, potentially forming π-π stacking or hydrophobic interactions with aromatic residues. This can contribute significantly to the compound's binding affinity.
-
Carbonyl Group at C5: The ketone can act as a hydrogen bond acceptor, a common feature in many Type I kinase inhibitors that interact with the hinge region of the kinase.[1]
Proposed Synthesis and Characterization
While a specific, published synthesis for this compound may not be readily available, a plausible synthetic route can be proposed based on established organic chemistry principles for constructing similar heterocyclic systems. One potential approach involves a multi-step synthesis starting from readily available precursors.
Hypothetical Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Characterization: The final product should be rigorously purified, typically by column chromatography or recrystallization, and its identity and purity confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 1: In Vitro Kinase Inhibition Assays
The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of a purified kinase in vitro. A variety of assay formats are available, with the choice depending on the specific kinase, available reagents, and required throughput.[10][11]
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This is a widely used, luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a coupled luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM to 1 nM).
-
Prepare a final dilution of the compound series in kinase assay buffer, ensuring the final DMSO concentration in the reaction is low (typically ≤1%) to avoid solvent effects.[12]
-
-
Kinase Reaction Setup (384-well plate format):
-
Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration should be at or near the Kₘ for the specific kinase).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[13]
-
-
ATP Depletion and ADP Measurement:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data Presentation
The inhibitory activity of this compound against a panel of representative kinases should be summarized in a table.
| Kinase Target | Compound IC₅₀ (nM) | Reference Inhibitor IC₅₀ (nM) |
| EGFR | [Hypothetical Value] | Gefitinib: 17.1[6] |
| VEGFR-2 | [Hypothetical Value] | Sunitinib: [Value] |
| Src | [Hypothetical Value] | Dasatinib: [Value] |
| CDK9 | [Hypothetical Value] | Flavopiridol: [Value] |
Note: IC₅₀ values are hypothetical and would need to be determined experimentally.
Part 2: Cell-Based Assays for Target Engagement and Efficacy
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context.[14][15] These assays can measure target engagement, downstream signaling inhibition, and cellular phenotypes like proliferation or apoptosis.
Protocol 2: Cellular Phosphorylation Assay (Western Blot or ELISA-based)
This assay measures the phosphorylation status of a direct downstream substrate of the target kinase within the cell, providing evidence of target engagement and inhibition of the signaling pathway.[4][16]
Principle: Cancer cells that are known to have an activated signaling pathway dependent on the target kinase are treated with the inhibitor. After treatment, the cells are lysed, and the level of phosphorylation of a key downstream protein is measured. A decrease in phosphorylation indicates successful inhibition of the kinase in the cellular environment.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2) in appropriate media.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
-
Compound Treatment:
-
The next day, replace the media with fresh media containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-EGFR Tyr1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Express the results as a percentage of the vehicle-treated control.
-
Experimental Workflow for Cellular Assays
Caption: General workflow for a cell-based phosphorylation assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols detailed in this application note provide a robust framework for the initial characterization of this compound, from direct enzymatic inhibition to cellular target engagement.
Further studies should focus on:
-
Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile.
-
Structural Biology: Obtaining co-crystal structures of the compound bound to its target kinase(s) to elucidate the precise binding mode and guide further structure-based drug design.
-
Pharmacokinetic Studies: Evaluating the compound's ADME (absorption, distribution, metabolism, and excretion) properties to assess its potential as a drug candidate.
-
In Vivo Efficacy Studies: Testing the compound in animal models of cancer to determine its anti-tumor activity.
By systematically applying these methodologies, researchers can thoroughly evaluate the potential of this compound and its analogues as next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022).
- BenchChem. A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.
-
European Journal of Medicinal Chemistry. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. [Link]
-
Ouellette SB, Noel BM, Parker LL. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]
-
PubMed Central. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. [Link]
-
PMC - NIH. (2022). Synthesis of 4,5-Dihydro-1H-[4][14]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. [Link]
-
National Institutes of Health. Kinase Screening and Profiling : Methods and Protocols. [Link]
-
Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
AACR Publications. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? [Link]
-
Protocols.io. (2023). In vitro kinase assay. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
PMC - NIH. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. [Link]
- Google Patents. (2003).
-
ScienceDirect. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]
-
PubMed. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). [Link]
-
Journal of Experimental and Clinical Cancer Research. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
-
PubMed Central. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
-
PMC - NIH. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
-
eScholarship. NIH Public Access. [Link]
-
NIH. (2020). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
-
NCBI Bookshelf. (2025). Protein Kinase Inhibitors. [Link]
-
Wikipedia. Protein kinase inhibitor. [Link]
-
PubMed. (2011). Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. [Link]
-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]
Sources
- 1. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 9. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. In vitro kinase assay [protocols.io]
- 14. inits.at [inits.at]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Welcome to the technical support center for the synthesis of 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome common synthetic hurdles.
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the construction of the 2-halo-7,8-dihydroquinolin-5(6H)-one core, commonly via a Friedländer annulation. The second, and often more challenging stage, is the introduction of the phenylethynyl group at the 2-position through a Sonogashira cross-coupling reaction. This guide is structured to address potential issues in both stages of this synthetic sequence.
Stage 1: Synthesis of 2-Halo-7,8-dihydroquinolin-5(6H)-one via Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a cyclic ketone.[1][2][3] In this case, the probable precursors are a 2-amino-halobenzaldehyde or ketone and 1,3-cyclohexanedione.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Friedländer reaction to form the 2-chloro-7,8-dihydroquinolin-5(6H)-one precursor is giving a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Friedländer synthesis can stem from several factors, from catalyst choice to reaction conditions.[3] Here’s a breakdown of potential issues and their solutions:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is critical and substrate-dependent.[2]
-
Acid Catalysis: For many substrates, acid catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) are effective.[2][3] If you are observing low conversion, consider switching to a stronger acid or a different Lewis acid.
-
Base Catalysis: In some cases, base catalysts like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) can be more effective, particularly with highly reactive starting materials.[3] However, be aware that bases can also promote undesired side reactions.
-
-
Suboptimal Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the degradation of starting materials or the final product. We recommend a systematic approach to temperature optimization. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it in 10-20 °C intervals, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Side Reactions: The most common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the 1,3-cyclohexanedione.[3] If you suspect this is an issue, consider switching to an acid catalyst.
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on your 2-amino-halobenzaldehyde can significantly slow down the reaction. If you suspect this is the case, you may need to employ more forcing conditions (higher temperature, longer reaction time, stronger catalyst).
Stage 2: Sonogashira Cross-Coupling for the Synthesis of this compound
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[4][5] This is the key step to introduce the phenylethynyl moiety onto the dihydroquinolinone core.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 2: I am experiencing very low yields in the Sonogashira coupling of 2-chloro-7,8-dihydroquinolin-5(6H)-one with phenylacetylene. What are the common pitfalls?
Answer: Low yields in Sonogashira couplings are a frequent issue and can be attributed to several factors. Here is a systematic guide to troubleshooting this critical step:
-
Catalyst System Inactivity: The choice and handling of the palladium catalyst and, if used, the copper co-catalyst are paramount.
-
Palladium Catalyst: Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] These can be sensitive to air and moisture. Ensure you are using fresh, high-quality catalyst and that your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). For less reactive aryl chlorides, more specialized catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary to facilitate the oxidative addition step.[6][7]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[5] Its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] Ensure your CuI is of high purity. In some cases, copper-free Sonogashira conditions can be employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8]
-
-
Base Selection: The base is crucial for deprotonating the terminal alkyne.[5]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used. They also serve as solvents in many cases. Ensure your amine is dry and freshly distilled.
-
Inorganic Bases: For certain substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction.
-
Common Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used. The solvent must be able to dissolve all reactants and be compatible with the reaction conditions. Ensure your solvents are anhydrous.
-
-
Side Reaction: Homocoupling of Phenylacetylene: A significant side reaction is the oxidative homocoupling of phenylacetylene to form 1,4-diphenylbuta-1,3-diyne (Glaser coupling).[8] This is often promoted by the presence of oxygen and the copper catalyst. To minimize this:
-
Rigorously degas your reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling argon through the solvent).
-
Consider using copper-free Sonogashira conditions.
-
-
Substrate Reactivity: 2-Chloro-7,8-dihydroquinolin-5(6H)-one is an electron-deficient heterocycle, which should favor oxidative addition of the palladium catalyst. However, the partially saturated ring may influence the electronics compared to a fully aromatic quinoline. If you are using a 2-chloro derivative, you may require more forcing conditions (higher temperature, more active catalyst) compared to a 2-bromo or 2-iodo analogue. The general reactivity trend for the halide is I > Br > Cl.[4]
Question 3: I am observing a significant amount of a byproduct that appears to be the dimer of my starting alkyne. How can I prevent this?
Answer: The formation of the alkyne dimer, a result of Glaser coupling, is a common issue in Sonogashira reactions.[8] This side reaction is catalyzed by the copper(I) species in the presence of an oxidant, typically oxygen. To suppress this unwanted reaction, several strategies can be employed:
-
Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen. Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Copper-Free Conditions: If homocoupling remains a significant problem, switching to a copper-free Sonogashira protocol is a highly effective solution.[8] In these systems, the palladium catalyst alone facilitates the coupling, often with the use of a stronger base or different ligands.
-
Use of a Co-solvent: In some cases, the addition of a co-solvent like piperidine can help to minimize homocoupling.
Question 4: My product is difficult to purify. What are some effective purification strategies?
Answer: The purification of quinoline derivatives can be challenging due to their polarity and potential for metal contamination.
-
Column Chromatography: This is the most common method. For your target molecule, a gradient elution on silica gel with a mixture of hexanes and ethyl acetate is a good starting point. If your compound is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent tailing on the column.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material, especially on a larger scale. Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Acid-Base Extraction: As a basic nitrogen heterocycle, your product can be protonated with an acid. An acid-base workup can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent like dichloromethane and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base like sodium hydroxide and extract your product back into an organic solvent.
-
Removal of Metal Contaminants: Residual palladium from the catalyst can be a concern, especially for pharmaceutical applications. Washing the organic solution of your product with an aqueous solution of a scavenger like sodium diethyldithiocarbamate can help to remove residual palladium.
Experimental Protocols & Data
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Iodo-7,8-dihydroquinolin-5(6H)-one (Hypothetical Optimized Protocol based on Analogue Synthesis)
This protocol is adapted from the synthesis of a similar iodo-tetrahydroquinolinone.[9]
-
To a suspension of 7,8-dihydroquinolin-5(6H)-one (1.0 eq) in DMF, add n-butylamine (10.0 eq).
-
To this heterogeneous mixture, add a saturated solution of iodine (1.0 eq) in potassium iodide.
-
Stir the reaction at room temperature for 20 hours.
-
Quench any excess iodine with a 0.1 M sodium thiosulfate solution.
-
Filter the resulting precipitate, wash with distilled water, and dry under vacuum to yield the desired product.
Protocol 2: Sonogashira Coupling of 2-Halo-7,8-dihydroquinolin-5(6H)-one
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-halo-7,8-dihydroquinolin-5(6H)-one (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed THF and triethylamine (2:1 v/v).
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).
Table 1: Troubleshooting Guide for Low Yield in Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | Inactive catalyst | Use fresh Pd catalyst and CuI; ensure anaerobic conditions. |
| Insufficiently strong base | Switch from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃. | |
| Low reactivity of aryl chloride | Increase reaction temperature; use a more active catalyst system (e.g., with bulky phosphine ligands). | |
| Significant Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents; maintain a strict inert atmosphere. |
| Copper-catalyzed side reaction | Switch to a copper-free Sonogashira protocol. | |
| Complex Mixture of Products | Decomposition of starting materials or product | Lower the reaction temperature; reduce the reaction time. |
| Side reactions with functional groups | Protect sensitive functional groups if present. |
Visualization of the Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
References
- Friedländer, P. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575.
- Jia, C.-S.; Zhang, Z.; Tu, S.-J.; Wang, G.-W. Org. Biomol. Chem.2006, 4, 104-110.
- Wu, J.; Xia, H.-G.; Gao, K. Org. Biomol. Chem.2006, 4, 126-129.
-
Friedländer Synthesis. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
- Chinchilla, R.; Nájera, C. Chem. Rev.2007, 107, 874–922.
-
Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Synthesis of tetrahydroquinolones. Synthesis of.... ResearchGate. [Link]
-
How to purify halo-isoquinolines??. Reddit. [Link]
-
One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry. [Link]
-
Synthesis of tetrahydroquinolones. Synthesis of.... ResearchGate. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Sonogashira Coupling of 2-chloroquinoline with terminal alkynes. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station. [Link]
-
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Welcome to the technical support guide for the purification of 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to Purification Challenges
This compound is a heterocyclic ketone, often synthesized via transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[1][2] The purification of this compound can be complicated by the presence of unreacted starting materials, catalyst residues, and side-products like alkyne homocoupling (Glaser coupling) products.[3] The compound's polarity, solubility, and stability are key factors that influence the choice and success of the purification strategy.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Probable Cause 1: Inappropriate Solvent System The polarity of the eluent may not be optimal to resolve the target compound from impurities.
Solution:
-
Systematic TLC Analysis: Before performing column chromatography, conduct a thorough solvent screen using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities. A good solvent system will show a clear separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.[6]
-
Adjusting Polarity: If your compound is moving too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4] Conversely, if it moves too quickly (high Rf), decrease the polarity.[4]
-
Alternative Solvent Systems: If adjusting the solvent ratio is not effective, consider a different solvent system. For instance, if hexane/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone.[4]
Probable Cause 2: Column Overloading Exceeding the capacity of the column leads to broad peaks and poor separation.
Solution:
-
Reduce Sample Load: A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase (silica gel or alumina).[4]
-
Use a Larger Column: For larger quantities of crude product, increase the diameter of the column to maintain an appropriate sample-to-adsorbent ratio.[4]
Probable Cause 3: Compound Instability on Silica Gel The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Solution:
-
Test for Stability: Spot the compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[7]
-
Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina or Florisil.[7] Reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is another option for polar compounds.[7][8]
-
Deactivating Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column.[7]
Issue 2: The Compound Fails to Crystallize or Oils Out
Probable Cause 1: Solution is Supersaturated or Cooled Too Quickly Rapid cooling or an overly concentrated solution can lead to the formation of an oil instead of crystals.[4][9]
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to an ice bath to maximize crystal formation.[10]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4] Adding a seed crystal of the pure compound can also initiate crystallization.[4][10]
-
Add More Solvent: If an oil forms, gently heat the mixture to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[4][9]
Probable Cause 2: Presence of Impurities Impurities can inhibit crystal lattice formation.[4]
Solution:
-
Pre-purification: Perform a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove gross impurities before attempting recrystallization.[4]
-
Charcoal Treatment: If the solution is colored by impurities, adding a small amount of activated charcoal to the hot solution can help adsorb them. Be aware that charcoal can also adsorb your product, so use it sparingly.[9]
Issue 3: Low Recovery After Purification
Probable Cause 1: Using Too Much Solvent During Recrystallization Excess solvent will retain a significant amount of your product in the mother liquor, even after cooling.[9][10]
Solution:
-
Use Minimal Hot Solvent: Dissolve your compound in the minimum amount of boiling solvent required for complete dissolution.[10]
-
Recover from Mother Liquor: After filtering the initial crop of crystals, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. This second crop may require another recrystallization to achieve high purity.[4]
Probable Cause 2: Product Loss During Transfers and Filtration Mechanical losses are common during purification.
Solution:
-
Careful Technique: Ensure all transfers of solutions and solids are done carefully to minimize loss.
-
Thorough Rinsing: Rinse glassware that was in contact with the product solution with a small amount of cold solvent and add this to the filtration funnel to recover any remaining crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify this compound? A1: A combination of column chromatography followed by recrystallization is often the most effective strategy. Column chromatography is excellent for separating the product from catalyst residues and less polar byproducts.[11] Recrystallization is then used to achieve high purity by removing any remaining minor impurities.[12]
Q2: How can I remove residual palladium catalyst from my product? A2: Palladium catalysts can often be removed by filtration through a pad of Celite or by column chromatography.[3] In some cases, washing the organic solution of the crude product with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the palladium.
Q3: My compound appears as a yellow oil, but the literature reports it as a solid. What should I do? A3: The presence of impurities is the most likely reason your product is an oil. Attempt to purify a small portion by column chromatography. If a pure fraction still results in an oil, try dissolving it in a minimal amount of a volatile solvent (like dichloromethane) and then adding a non-polar solvent (like hexane) dropwise until the solution becomes cloudy. Allowing this solution to stand may induce crystallization.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification? A4: Yes, preparative HPLC can be an excellent method for purifying small to medium quantities of your compound to a very high purity.[10] Reversed-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol gradient, is a common choice for compounds of this polarity.[5][8]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the chosen eluent (e.g., a hexane/ethyl acetate mixture) to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10] Common solvents for enaminones include ethanol, methanol, or toluene.[13][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[10]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath for about 20-30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.[10]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Data Summary
| Purification Technique | Typical Purity Achieved | Common Solvents/Mobile Phases | Key Advantages |
| Column Chromatography | 90-98% | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Effective for separating compounds with different polarities. |
| Recrystallization | >99% | Ethanol, Methanol, Toluene | Yields highly pure crystalline solids.[13] |
| Preparative HPLC | >99.5% | Water/Acetonitrile, Water/Methanol | High resolution, suitable for challenging separations.[10] |
Visualization of Purification Workflow
Caption: A typical purification workflow for this compound.
References
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2007). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 12(5), 1074–1085. [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Li, W., Liu, S., Li, M., & Zhang, J. (2018). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 23(10), 2530. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Permana, D., & Cheong, J. Y. (2020). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Separations, 7(4), 65. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. MCAT Content. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2020, September 16). Could common contaminants interfere with Sonogashira coupling? Retrieved from [Link]
-
Agilent. (2011, February 8). HPLC Separation Fundamentals. Retrieved from [Link]
-
Hauk, P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Google Patents. (n.d.). WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Can, N., & Altıntop, G. E. (2016). Separation techniques: Chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 175-194. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 268-295. [Link]
-
Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]
-
Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. Purification [chem.rochester.edu]
- 8. agilent.com [agilent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 13. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 14. Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Welcome to the technical support center for the synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this multi-step synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to overcome common challenges in your laboratory work.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in two key stages. The first stage involves the formation of the 2-chloro-7,8-dihydroquinolin-5(6H)-one core, often via a Vilsmeier-Haack or a related cyclization reaction. The second, and often more challenging stage, is a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the phenylethynyl moiety.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 2-Chloro-7,8-dihydroquinolin-5(6H)-one - Troubleshooting and FAQs
The formation of the chloroquinolinone precursor is a critical step that dictates the purity and availability of the starting material for the subsequent cross-coupling. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate enaminone.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is sluggish or not proceeding to completion. What are the likely causes?
A1: This is a common issue often related to the quality of reagents or reaction conditions. Here's a checklist to troubleshoot:
-
Moisture Sensitivity: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly sensitive to moisture.[3] Ensure that your DMF is anhydrous and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Use freshly distilled POCl₃. Older bottles of POCl₃ can hydrolyze, reducing their efficacy. Similarly, DMF can decompose to dimethylamine, which can lead to unwanted side reactions.[4]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0 °C). After the addition of your enaminone substrate, a gradual increase in temperature may be required to drive the reaction to completion.
Q2: I am observing the formation of multiple byproducts during the synthesis of the chloroquinolinone. What are they and how can I avoid them?
A2: Byproduct formation in Vilsmeier-Haack reactions often stems from the high reactivity of the reagent and potential side reactions of the substrate.
-
Over-chlorination: Phosphorus oxychloride is a potent chlorinating agent.[5][6] Under harsh conditions (e.g., high temperatures or prolonged reaction times), you may observe chlorination at other positions on the quinolinone ring. To mitigate this, use the minimum effective amount of POCl₃ and maintain careful temperature control.
-
Incomplete Cyclization: If the cyclization step is incomplete, you may isolate formylated enaminone intermediates. Ensure sufficient reaction time and temperature after the initial formylation to promote complete ring closure.
-
Decomposition: The acidic nature of the reaction mixture and the workup can lead to decomposition of the product. A carefully controlled aqueous workup, often involving quenching with ice and neutralization with a base like sodium bicarbonate, is crucial.[5]
Troubleshooting Guide: Synthesis of 2-Chloro-7,8-dihydroquinolin-5(6H)-one
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure or wet reagents (DMF, POCl₃). | Use anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere.[3] |
| Incomplete formation of the Vilsmeier reagent. | Ensure slow, dropwise addition of POCl₃ to DMF at 0 °C with efficient stirring. | |
| Insufficient reaction temperature or time. | After substrate addition, allow the reaction to warm to room temperature or gently heat as needed, monitoring by TLC. | |
| Formation of a Tar-like Residue | Uncontrolled exotherm during reagent addition. | Maintain strict temperature control (0 °C) during the formation of the Vilsmeier reagent. |
| Harsh workup conditions. | Quench the reaction mixture by pouring it slowly onto crushed ice, followed by careful neutralization with a suitable base (e.g., NaHCO₃ or NaOH solution). | |
| Product is Difficult to Purify | Presence of colored impurities. | Consider a charcoal treatment of the crude product solution before chromatographic purification. |
| Co-eluting byproducts. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
Part 2: Sonogashira Coupling - Troubleshooting and FAQs
The Sonogashira coupling is a powerful C-C bond-forming reaction, but it is sensitive to a variety of factors, especially when using heteroaromatic halides.[7][8][9] The electron-deficient nature of the 2-chloroquinoline can influence the reaction's success.[7]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling is giving a low yield of the desired product. What should I investigate first?
A1: Low yields in Sonogashira couplings are a frequent challenge. A systematic approach is key:
-
Catalyst Activity: The active Pd(0) species can be sensitive to air. Ensure your reaction is thoroughly degassed (e.g., by bubbling with argon or using freeze-pump-thaw cycles) and maintained under an inert atmosphere.[10] The choice of palladium precursor and ligand is also critical. For electron-deficient substrates like 2-chloroquinolines, ligands that promote the oxidative addition step are beneficial.[7]
-
Base Selection: An appropriate base is required to neutralize the HCl generated during the reaction. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[11]
-
Copper Co-catalyst: Copper(I) iodide is a common co-catalyst that accelerates the reaction.[12] However, its presence can also promote the primary side reaction, alkyne homocoupling.
Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling of phenylacetylene. How can I minimize this?
A2: The homocoupling of terminal alkynes (also known as Glaser or Hay coupling) is the most common side reaction in Sonogashira couplings.[10] It is particularly prevalent in the presence of copper and oxygen.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[12] This often requires a more active palladium catalyst system and may necessitate higher reaction temperatures.
-
Thorough Degassing: Rigorously remove oxygen from your reaction mixture. Oxygen promotes the oxidative dimerization of the alkyne.[10]
-
Control Alkyne Concentration: In some cases, slow addition of the phenylacetylene via a syringe pump can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
Q3: The reaction stalls, and I recover unreacted 2-chloro-7,8-dihydroquinolin-5(6H)-one. What could be the issue?
A3: Stalling of the reaction often points to catalyst deactivation.
-
Ligand Choice: For a challenging substrate, a standard ligand like triphenylphosphine (PPh₃) may not be sufficient. Consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and promote the rate-limiting oxidative addition step.[2]
-
Catalyst Loading: While catalytic, an insufficient amount of palladium may lead to incomplete conversion, especially if some of the catalyst deactivates over the course of the reaction. A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes be beneficial.
-
Solvent Effects: The choice of solvent can influence catalyst stability and reactivity. While amines are common, solvents like THF, dioxane, or DMF can also be used and may be advantageous for substrate solubility.[13]
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution | Reference |
| Low or No Product Yield | Inactive or decomposed palladium catalyst. | Use a fresh palladium source, ensure rigorous degassing, and maintain an inert atmosphere. Consider using a more robust pre-catalyst. | [10] |
| Insufficiently active catalyst for the chloro-substituent. | Switch to a more electron-rich and bulky ligand (e.g., a biarylphosphine or an NHC ligand). Consider using the corresponding 2-bromo or 2-iodo quinolinone, as the reactivity order is I > Br > Cl. | [7] | |
| Incorrect base or solvent. | Ensure the base is anhydrous and in sufficient excess. Optimize the solvent for substrate solubility and catalyst stability. | [11] | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen and/or high copper concentration. | Rigorously degas the reaction mixture. Reduce the amount of CuI or switch to a copper-free protocol. | [10][12] |
| Hydrodehalogenation of Starting Material | Presence of a hydrogen source and a catalytically active species for this side reaction. | This can be a complex issue. Sometimes, changing the base or solvent can mitigate this. Ensure reagents are pure. | [10] |
| Recovery of Starting Materials | Reaction temperature is too low. | For less reactive aryl chlorides, heating is often necessary. Increase the temperature, monitoring for potential decomposition. | [7] |
| Catalyst inhibition by impurities. | Purify the 2-chloro-7,8-dihydroquinolin-5(6H)-one precursor carefully before use. |
digraph "Sonogashira_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];"Start" [label="Low Yield or\nStalled Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Inert" [label="Is the reaction under a\nstrictly inert atmosphere?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Reagents" [label="Are the catalyst, base,\nand solvent fresh and pure?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Ligand" [label="Is the ligand appropriate for an\nelectron-deficient aryl chloride?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Temp" [label="Is the reaction\ntemperature adequate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Fix_Inert" [label="Improve degassing procedure\n(e.g., freeze-pump-thaw).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fix_Reagents" [label="Use fresh, purified reagents.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fix_Ligand" [label="Switch to a more electron-rich,\nbulky ligand (e.g., SPhos, XPhos).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fix_Temp" [label="Increase reaction temperature\n(e.g., to 80-100 °C).", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Success" [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Inert"; "Check_Inert" -> "Fix_Inert" [label="No"]; "Fix_Inert" -> "Success"; "Check_Inert" -> "Check_Reagents" [label="Yes"]; "Check_Reagents" -> "Fix_Reagents" [label="No"]; "Fix_Reagents" -> "Success"; "Check_Reagents" -> "Check_Ligand" [label="Yes"]; "Check_Ligand" -> "Fix_Ligand" [label="No"]; "Fix_Ligand" -> "Success"; "Check_Ligand" -> "Check_Temp" [label="Yes"]; "Check_Temp" -> "Fix_Temp" [label="No"]; "Fix_Temp" -> "Success"; "Check_Temp" -> "Success" [label="Yes"]; }
Caption: Troubleshooting workflow for low yield in the Sonogashira coupling step.
Part 3: Experimental Protocols and Data
Protocol 1: Synthesis of 2-Chloro-7,8-dihydroquinolin-5(6H)-one
This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions.
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction with Enaminone: Dissolve the starting enaminone (1 equivalent, derived from 1,3-cyclohexanedione) in a minimal amount of anhydrous DMF or chloroform and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Sonogashira Coupling
This protocol is a starting point. The choice of catalyst, ligand, base, and solvent may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-7,8-dihydroquinolin-5(6H)-one (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equivalents), and copper(I) iodide (CuI, 0.04 equivalents).
-
Degassing: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous triethylamine and anhydrous THF (e.g., in a 2:1 ratio) via syringe. Add phenylacetylene (1.2 equivalents) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Data for Catalyst Systems in Sonogashira Couplings of Heterocyclic Halides
| Palladium Source | Ligand | Co-Catalyst | Typical Substrates | General Performance & Notes | Reference |
| Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | PPh₃ | CuI | Aryl iodides, bromides | The "classic" system. Reliable for more reactive halides. May struggle with aryl chlorides. | [7][14] |
| Pd₂(dba)₃ or Pd(OAc)₂ | Biarylphosphines (e.g., SPhos, XPhos) | Often Cu-free | Aryl bromides, chlorides | High activity, good for challenging substrates. Bulky ligands promote oxidative addition. | [14] |
| PdCl₂(dppf) | dppf | CuI | Aryl bromides | Good performance, often more stable than PPh₃-based catalysts. | [13] |
| Pd/C | Phosphine Ligands | Often Cu-free | Aryl bromides | Heterogeneous catalyst, allows for easier removal but may show lower activity. | [14] |
References
- Benchchem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Nájera, C., & Chinchilla, R. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5016-5069. [Link]
-
ResearchGate. (2017). Recent Advances in Sonogashira Reactions. [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NIH. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?[Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phosphorus Oxychloride [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Welcome to the technical support guide for the synthesis and derivatization of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one and its analogues. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this scaffold in their work. The primary synthetic route to this class of compounds is the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)–C(sp) bonds.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your outcomes.
General Reaction Scheme & Workflow
The derivatization typically involves the palladium-catalyzed cross-coupling of a 2-halo-7,8-dihydroquinolin-5(6H)-one with a terminal alkyne, such as phenylacetylene. The core challenge lies in optimizing the interplay between the catalyst, ligand, base, and solvent to achieve high yield and purity.
Caption: General workflow for Sonogashira coupling.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: I am seeing low or no conversion of my starting 2-halo-quinolinone. What are the likely causes and solutions?
Answer: This is a frequent issue that can typically be traced back to the catalyst system, reaction conditions, or substrate reactivity.
Potential Causes & Solutions:
-
Inactive Palladium Catalyst:
-
Cause: The Pd(0) active species is sensitive to oxygen and can decompose over time. Solid Pd(II) pre-catalysts can also degrade with improper storage. The monoligated L₁Pd(0) species, while highly active, is unstable.[2]
-
Solution:
-
Use Fresh Catalyst: Always use a fresh bottle of the palladium pre-catalyst or one that has been stored properly under an inert atmosphere.
-
Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling argon/nitrogen through the solvent for at least 30 minutes. Oxygen can oxidize the active Pd(0) catalyst, halting the catalytic cycle.[3]
-
Switch Pre-catalyst: If using Pd(OAc)₂, which can have purity issues, consider switching to a more stable and well-defined pre-catalyst like Pd(PPh₃)₂Cl₂ or a palladacycle.[2][4]
-
-
-
Poor Substrate Reactivity (Aryl Halide):
-
Cause: The reactivity of the aryl halide is critical and follows the general trend: I > OTf > Br >> Cl. Aryl bromides are common but often require more forcing conditions than iodides due to the slower rate of oxidative addition.[5]
-
Solution:
-
Increase Temperature: For aryl bromides, increasing the temperature to 80-100 °C is often necessary to facilitate the rate-limiting oxidative addition step.[5][6]
-
Use a More Activating Ligand: Standard ligands like PPh₃ may not be sufficient for less reactive aryl halides. Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃. These ligands promote the formation of the active monoligated palladium catalyst and accelerate oxidative addition.[7][8]
-
Synthesize the Aryl Iodide: If feasible, converting the 2-bromo or 2-chloro-quinolinone to the 2-iodo derivative will significantly increase its reactivity, often allowing the reaction to proceed at lower temperatures.[5]
-
-
-
Insufficient Base Strength or Amount:
-
Cause: The base has two primary roles: to deprotonate the terminal alkyne (in the copper co-catalyzed cycle) and to neutralize the H-X acid formed during the reaction.[9] If the base is too weak or is consumed, the reaction will stall.
-
Solution:
-
Amine Bases: For standard Sonogashira conditions, triethylamine (Et₃N) or diisopropylamine (DIPA) are common. Use at least 2-3 equivalents. DIPA in toluene can be effective for stubborn couplings.[5]
-
Inorganic Bases: In some copper-free protocols, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are used, particularly with bulky phosphine ligands.[7][10]
-
-
Caption: A logical workflow for troubleshooting low conversion.
Q2: My reaction is producing a significant amount of a side product that runs near my desired product on TLC. What is it and how can I prevent it?
Answer: This is very likely the result of alkyne homocoupling (Glaser or Hay coupling), which produces a diyne species (e.g., 1,4-diphenylbuta-1,3-diyne from phenylacetylene). This side reaction is a well-known issue in Sonogashira chemistry.[3]
Cause & Prevention:
-
Cause: Oxygen-Mediated Homocoupling: The primary cause is the presence of oxygen, which facilitates the oxidative coupling of copper(I) acetylides to form the diyne.[3]
-
Prevention Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are free of oxygen. Using a slight positive pressure of an inert gas (argon or nitrogen) is highly recommended.
-
Use Copper-Free Conditions: The homocoupling pathway is dependent on the copper co-catalyst. Switching to a copper-free protocol can eliminate this side reaction. These protocols often require more specialized (and expensive) palladium catalysts with bulky phosphine ligands but are very effective.[8][11]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can favor side product formation.
-
Control Alkyne Concentration: Adding the terminal alkyne slowly via syringe pump can sometimes help by keeping its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
| Side Product | Structure Example (from Phenylacetylene) | Common Cause | Mitigation Strategy |
| Alkyne Homocoupling | Ph-C≡C-C≡C-Ph | O₂-mediated coupling of Cu-acetylide[3] | Rigorous degassing; switch to copper-free conditions. |
| Dehalogenation | 2-H-7,8-dihydroquinolin-5(6H)-one | Base- or impurity-mediated reduction | Use high-purity reagents; lower reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper(I) iodide co-catalyst, and when should I consider a copper-free reaction?
Answer: In the traditional Sonogashira reaction, the palladium and copper catalysts operate in two interconnected cycles. The copper cycle's primary role is to facilitate the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is a much faster process than the direct reaction of the alkyne with the palladium complex.[12][13]
-
When to Use Copper: The copper-catalyzed version is robust, often faster, and works well with less expensive palladium catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂. It is an excellent starting point for optimization.
-
When to Go Copper-Free: You should consider a copper-free protocol when:
-
Alkyne homocoupling is a persistent issue. [3]
-
Your substrate or desired product is sensitive to copper, which can sometimes coordinate with nitrogen heterocycles or other functional groups.
-
Downstream applications (e.g., biological assays) require extremely low levels of residual copper, which can be difficult to remove completely.
-
Caption: The dual catalytic cycles in a Sonogashira reaction.
Q2: How do I select the optimal solvent and base for my reaction?
Answer: Solvent and base selection is highly interdependent and can significantly impact reaction outcomes.[14][15]
-
Solvents:
-
Aprotic Polar Solvents (THF, 1,4-Dioxane, DMF): These are the most common choices. They are generally good at dissolving the palladium catalyst, organic substrates, and intermediate species.[5] DMF is highly polar and can accelerate reactions but may require higher temperatures to be removed during workup. THF and dioxane are excellent all-purpose solvents for this chemistry.
-
Amine as Solvent: Sometimes, the amine base (like Et₃N or DIPA) can be used as the solvent or co-solvent. This ensures a high concentration of the base.[5]
-
Non-polar Solvents (Toluene): Toluene is often used in combination with a strong amine base (e.g., DIPA) for more challenging couplings, especially those requiring higher temperatures (80-110 °C).[5]
-
-
Bases:
-
Organic Amines (Et₃N, DIPA, DIPEA): These are the standard for copper-catalyzed reactions. Their primary role is to form the copper acetylide and scavenge the generated acid (HX).[9]
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are typically used in copper-free systems, especially with bulky phosphine ligands. They are strong enough to deprotonate the alkyne for direct interaction with the palladium center in the proposed copper-free mechanism.[7][8]
-
| Parameter | Recommended Options | Rationale & Considerations |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Start with Pd(PPh₃)₂Cl₂ for cost-effectiveness. Use Pd₂(dba)₃ with bulky ligands for difficult couplings.[12] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | PPh₃ is standard. Use bulky, electron-rich ligands (XPhos, etc.) for aryl bromides or sterically hindered substrates. |
| Base | Et₃N, DIPA, Cs₂CO₃, K₃PO₄ | Et₃N/DIPA for standard Cu-catalyzed reactions. Cs₂CO₃/K₃PO₄ for many copper-free protocols. |
| Solvent | THF, 1,4-Dioxane, DMF, Toluene | THF/Dioxane are good starting points. DMF for polarity. Toluene for higher temperatures.[15] |
| Temperature | RT to 100 °C | Aryl iodides often react at RT-50°C. Aryl bromides typically require 80-100°C.[6] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling a 2-iodo- or 2-bromo-7,8-dihydroquinolin-5(6H)-one.
Materials:
-
2-Halo-7,8-dihydroquinolin-5(6H)-one (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF or 1,4-Dioxane (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halo-quinolinone, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add the anhydrous, degassed solvent, followed by the triethylamine.
-
Stir the mixture for 5 minutes to allow for dissolution and catalyst formation.
-
Add the phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature (for aryl iodides) or heat to 60-80 °C (for aryl bromides).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous NH₄Cl (2 x 20 mL) to remove copper salts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide
This protocol is adapted for more challenging substrates where homocoupling is a problem or higher reactivity is needed.[7]
Materials:
-
2-Bromo-7,8-dihydroquinolin-5(6H)-one (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromo-quinolinone, Pd₂(dba)₃, XPhos, and the inorganic base.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the phenylacetylene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Sonogashira troubleshooting help needed. (2020). Reddit r/Chempros. [Link]
-
Conditions optimization for the double Sonogashira coupling. (n.d.). ResearchGate. [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(6), 2155-2159. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. [Link]
-
Jayanth, T. T., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(26), 10565–10568. [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems. (2022). Pearson. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sköld, C., et al. (2006). Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Using Molybdenum Hexacarbonyl as a CO Source. The Journal of Organic Chemistry, 71(21), 8348–8351. [Link]
-
Ferlin, F., et al. (2020). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemCatChem, 12(15), 3894-3901. [Link]
-
Abu-Reziq, R., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1145. [Link]
-
Singh, U., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 55(1), 51-66. [Link]
-
Ferlin, F., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(14), 1836-1845. [Link]
-
2-(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. books.lucp.net [books.lucp.net]
Technical Support Center: Stability of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Welcome to the technical support center for 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your work with this compound solutions.
Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown).
Potential Cause:
Color change in solutions of quinolinone derivatives is often an indicator of oxidative degradation. The electron-rich aromatic rings and the dihydroquinolinone core are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[1][2] The formation of oxidized species, such as quinones, can lead to the appearance of colored byproducts.[1][3][4]
Solutions and Preventative Measures:
-
Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This will remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of an inert gas.
-
Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. The appropriate concentration of the antioxidant should be determined empirically for your specific application.
-
Store Properly: Store solutions in amber vials to protect from light and at low temperatures (-20°C or -80°C) to slow down the rate of oxidation.
Issue 2: I am observing a loss of compound activity or a decrease in the expected concentration over time in my assay.
Potential Causes:
A decrease in compound concentration or activity can be attributed to several degradation pathways:
-
Hydrolysis: The quinolinone ring system can be susceptible to hydrolysis, especially under acidic or basic conditions.[5][6][7] This can lead to the opening of the heterocyclic ring and the formation of inactive byproducts.
-
Photodegradation: The phenylethynyl group and the quinolinone core are chromophores that can absorb UV and visible light. This absorption of light energy can lead to photochemical reactions and degradation of the molecule.[8][9][10]
-
Oxidation: As mentioned previously, oxidation can lead to the formation of inactive byproducts.
Solutions and Preventative Measures:
-
pH Control: Ensure that the pH of your solution is maintained within a neutral range (pH 6-8) if your experimental conditions allow. Avoid strongly acidic or basic buffers.
-
Light Protection: Always handle the compound and its solutions in a light-protected environment. Use amber vials or wrap clear vials with aluminum foil. Minimize exposure to ambient light during experimental setup.
-
Solvent Selection: Choose a solvent that is known to be stable and non-reactive. Aprotic solvents like DMSO or DMF are generally preferred for stock solutions. However, the stability in aqueous buffers used for assays should be carefully evaluated.[11][12][13]
-
Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions of the compound.
Issue 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
Potential Cause:
The appearance of new peaks in your chromatogram is a direct indication of compound degradation. These new peaks represent the degradation products. The nature of these products can provide clues about the degradation pathway.
Solutions and Preventative Measures:
-
Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies.[14][15][16] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate degradation products. The analytical data from these studies can help you identify and characterize the degradants you might be observing in your experiments.
-
Analytical Method Validation: Ensure that your analytical method is stability-indicating. A stability-indicating method is capable of separating the parent compound from its degradation products, allowing for accurate quantification of the parent compound.
-
Proper Sample Handling: Follow the best practices for sample handling and storage as outlined in the previous sections to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (ideally -20°C). Storing under an inert atmosphere (argon or nitrogen) can further enhance long-term stability.
Q2: What are the recommended solvents for preparing stock solutions?
A2: High-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing concentrated stock solutions. These solvents are generally less reactive than protic solvents like alcohols or water.
Q3: How can I assess the stability of this compound in my specific experimental buffer?
A3: To determine the stability in your experimental buffer, you can perform a time-course study. Prepare a solution of the compound in your buffer and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC. This will give you a stability profile of the compound under your specific assay conditions.
Q4: Are there any known incompatibilities with common lab materials?
A4: While there are no specific reported incompatibilities for this exact molecule, it is good practice to use high-quality, inert materials for storage and handling. Glass vials (amber) and polypropylene tubes are generally suitable. Avoid prolonged contact with reactive metals or plastics that may leach impurities.
Experimental Protocols
Protocol for Preparing a Stable Stock Solution
-
Preparation: Work in a fume hood with subdued lighting.
-
Solvent Degassing: Take an appropriate volume of anhydrous DMSO and degas it by bubbling argon or nitrogen gas through it for 15-20 minutes.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Dissolution: Add the degassed DMSO to the vial to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Tightly cap the vial, seal with paraffin film, and store at -20°C or -80°C.
Protocol for Monitoring Compound Degradation by HPLC
-
Sample Preparation:
-
Prepare a solution of this compound in your desired solvent or buffer at a known concentration.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and dilute it to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (likely in the 254-350 nm range).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the peak area versus time to determine the degradation kinetics.
-
Monitor for the appearance and growth of new peaks, which indicate degradation products.
-
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
Caption: A logical workflow for troubleshooting stability issues.
Data Summary
Table 1: Relative Stability of this compound under Various Conditions (Qualitative)
| Condition | Solvent | Expected Stability | Rationale |
| Storage | Anhydrous DMSO | High | Aprotic, protects from hydrolysis. Store cold and dark. |
| Aqueous Buffer (pH 7) | Moderate | Potential for hydrolysis and oxidation. Use freshly prepared. | |
| Aqueous Buffer (pH < 5) | Low | Increased risk of acid-catalyzed hydrolysis. [5] | |
| Aqueous Buffer (pH > 9) | Low | Increased risk of base-catalyzed hydrolysis. [6] | |
| Light Exposure | Any | Low | Aromatic and acetylenic systems are often photosensitive. [8][9] |
| Atmosphere | Ambient Air | Moderate to Low | Risk of oxidation. [1][2] |
| Inert (N2, Ar) | High | Minimizes oxidative degradation. |
References
- MDPI. (2025).
- PubMed. (2009).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (n.d.). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023).
- Arabian Journal of Chemistry. (n.d.). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- ResearchGate. (2016). (PDF) Synthesis of New Quinolinones from 3-Nitropyranoquinolinones.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- SciSpace. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace.
- ResearchGate. (n.d.). (PDF) Microbial degradation of quinoline and methylquinolines.
- GSRS. (n.d.). This compound. gsrs.
- Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific.
- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
- Semantic Scholar. (n.d.). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
- Korea Science. (n.d.). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Korea Science.
- ResearchGate. (2021). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
- PubMed Central. (2025).
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
- National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- ACS Publications. (n.d.). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry.
- Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
- Royal Society of Chemistry. (n.d.). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.).
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
- National Center for Biotechnology Information. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC.
- National Center for Biotechnology Information. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. PMC.
- Khan Academy. (n.d.). Biological redox reactions of alcohols and phenols. Khan Academy.
- Jack Westin. (n.d.).
- MedCrave online. (2016).
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Royal Society of Chemistry. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions.
- PubMed. (n.d.). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Khan Academy [khanacademy.org]
- 4. jackwestin.com [jackwestin.com]
- 5. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-induced photostability of acetylene molecules in clusters probed by multiphoton dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ikev.org [ikev.org]
- 10. q1scientific.com [q1scientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Regioselectivity in Reactions of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Welcome to the technical support guide for 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile quinoline scaffold. The inherent structural features of this molecule present unique and often challenging regioselectivity issues. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
Section 1: Understanding the Core Reactivity
This section addresses fundamental questions about the electronic and steric properties of the title compound, which govern its reactivity.
FAQ 1.1: What are the primary reactive sites on this compound and how do they compete?
Answer: The this compound scaffold possesses multiple electronically distinct sites susceptible to chemical transformation. Understanding the hierarchy and interplay of these sites is critical for predicting and controlling reaction outcomes.
-
The α,β-Unsaturated Ketone (Enone): The conjugated system comprising the C=O group at C5, the C6-C7 double bond (within the enol form), and the nitrogen atom makes this region a prime target for both nucleophilic (Michael) addition at the β-position (C6) and direct nucleophilic attack at the carbonyl carbon (C5).
-
The Phenylethynyl Moiety: The carbon-carbon triple bond at the C2 position is electron-rich and readily undergoes electrophilic additions, cycloadditions, and metal-catalyzed coupling reactions.[1] Its reactivity can be modulated by the electronic properties of the quinoline ring.
-
Aromatic C-H Bonds: The quinoline core contains several C-H bonds that can be targeted for functionalization, primarily through transition-metal-catalyzed C-H activation.[2][3] The most accessible positions are typically C8 (peri-position to the nitrogen) and C3/C4 on the pyridine ring, though directing functionalization to distal positions is a known challenge.[4]
Competition between these sites is dictated by the reaction conditions. For instance, hard nucleophiles will favor direct addition to the carbonyl, while soft nucleophiles will prefer 1,4-conjugate addition. Electrophilic reagents will target the alkyne or the electron-rich positions of the quinoline ring.
Caption: Major reactive zones of the this compound scaffold.
Section 2: Troubleshooting Guide for Regioselectivity Issues
This section is formatted to address specific problems you may encounter during your experiments.
Question 2.1: My nucleophilic addition to the enone system is giving a mixture of 1,2- and 1,4-addition products. How can I favor the 1,4-conjugate addition?
Answer: This is a classic problem of competing hard and soft nucleophilicity. The carbonyl carbon (C5) is a hard electrophilic center, while the β-carbon (C6) is a soft electrophilic center. To favor the desired 1,4-addition, you must either use a softer nucleophile or modify the reaction conditions to promote this pathway.
Causality:
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums): These react under kinetic control and are driven by charge, leading to rapid, irreversible attack at the electron-deficient carbonyl carbon (1,2-addition).
-
Soft Nucleophiles (e.g., Gilman cuprates, thiols, enamines): These react under thermodynamic control, favoring the formation of the more stable conjugate adduct. The reaction is often reversible, allowing the product to equilibrate to the thermodynamic minimum.
Recommended Solutions:
-
Switch to a Softer Nucleophile: If your protocol allows, switching from an organolithium or Grignard reagent to an organocuprate (Gilman reagent) is the most effective strategy. The lower charge density on the copper-bound carbon makes it a much softer nucleophile.
-
Employ Lewis Acid Catalysis: A carefully chosen Lewis acid can selectively activate the enone system. For example, a bulky Lewis acid might sterically hinder attack at the carbonyl oxygen, thereby favoring the 1,4-pathway. Conversely, some Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity at the β-carbon.
-
Modify Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is often the thermodynamically controlled 1,4-addition.
Data Summary: Effect of Nucleophile on Addition Selectivity
| Nucleophile Type | Reagent Example | Primary Product | Typical Selectivity (1,4:1,2) |
| Hard | Phenylmagnesium Bromide | 1,2-Addition | < 10:90 |
| Soft | Lithium Diphenylcuprate | 1,4-Addition | > 95:5 |
| Stabilized Enolate | Diethyl Malonate (base) | 1,4-Addition | > 99:1 |
Question 2.2: I am attempting an electrophilic addition (e.g., halogenation) to the alkyne, but I'm getting significant side reactions on the quinoline ring. What's going wrong?
Answer: This issue stems from the competitive electrophilic attack on two different sites: the electron-rich alkyne and the activated quinoline ring. Standard electrophilic reagents like I₂, Br₂, or ICl can react with both moieties, leading to low yields and complex product mixtures.[1] The key is to control the electrophilicity of the reagent and the reaction conditions to favor the desired pathway.
Causality: The quinoline ring, particularly with its nitrogen atom, possesses sufficient electron density to react with strong electrophiles. This can lead to aromatic substitution or decomposition. The alkyne requires an electrophile that can effectively activate the triple bond for subsequent nucleophilic attack or cyclization without aggressively attacking the quinoline core.
Recommended Solutions:
-
Use a Milder Electrophilic Source: Instead of using elemental halogens (e.g., Br₂), consider sources like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). These reagents provide a "slower" release of the electrophilic halogen, often increasing selectivity for the alkyne.
-
Optimize the Solvent: Solvent polarity can dramatically influence which pathway is favored. Non-polar solvents like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) at low temperatures (-78 °C) can temper the reactivity of the electrophile and suppress side reactions on the aromatic ring.[1]
-
Consider Metal Catalysis: For certain transformations, a metal catalyst (e.g., Hg(OTf)₂) can specifically coordinate to the alkyne, activating it for intramolecular cyclization or addition, thereby preventing intermolecular side reactions.[1]
Protocol Spotlight: Regioselective Iodocyclization
A well-established method for forming 3-haloquinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines.[1] This principle can be adapted. By carefully controlling conditions, one can promote an intramolecular reaction involving the quinoline nitrogen and the alkyne, activated by an electrophile.
Caption: Troubleshooting workflow for electrophilic addition reactions.
Question 2.3: I want to perform a C-H functionalization at the C3 position, but the reaction is defaulting to the C8 position or not working at all. How can I direct the reaction to C3?
Answer: Directing C-H functionalization to distal positions like C3 or C4 on a quinoline ring is a significant synthetic challenge because the C2 and C8 positions are often electronically or sterically favored.[4] Achieving C3 selectivity requires overcoming the innate reactivity of the scaffold, typically by using specialized catalysts or directing groups.
Causality:
-
C8-Selectivity: Many transition metal catalysts (like Rh(III) or Ru(II)) coordinate to the quinoline nitrogen. This coordination pre-disposes the catalyst to form a five-membered metallacycle intermediate, leading to functionalization at the C8 position.
-
C2-Selectivity: The C2 position is electronically activated by the nitrogen atom and is often susceptible to functionalization, especially when the quinoline is activated as an N-oxide.[5]
-
C3-Challenge: The C3 position lacks these intrinsic activation modes and requires a catalytic system that can override these natural tendencies.
Recommended Solutions:
-
Catalyst and Ligand Selection: This is the most critical factor. While palladium catalysts often favor C2, certain nickel catalyst systems have been shown to selectively functionalize the C3 position.[4] The choice of ligand is paramount as it modulates the steric and electronic environment of the metal center, influencing which C-H bond is activated.
-
Substrate Modification (N-Oxide): Converting the quinoline nitrogen to an N-oxide can dramatically alter the electronic landscape. While often used to promote C2 functionalization, under specific catalytic conditions, it can de-activate other positions and open pathways for C3 or C5 functionalization.[2][5]
-
Use of a Transient Directing Group: In some advanced methods, a directing group is introduced that temporarily coordinates to both the nitrogen and a metal catalyst, forming a large macrocyclic transition state that can reach and activate a more remote C-H bond like the one at C3.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Nickel-Catalyzed C3-Arylation of the Quinoline Core
This protocol is a representative example based on methodologies known to favor distal C-H functionalization.[4] Users should always consult primary literature and perform appropriate safety assessments before conducting any new reaction.
Objective: To selectively introduce an aryl group at the C3 position of the quinoline ring.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-iodotoluene) (1.5 equiv)
-
Ni(OAc)₂ (10 mol%)
-
Bathophenanthroline (BPhen) ligand (20 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, 4-iodotoluene, Ni(OAc)₂, Bathophenanthroline, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a pre-heated oil bath at 120 °C.
-
Stir the reaction for 18-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the C3-arylated product.
Rationale for Components:
-
Ni(OAc)₂/BPhen: This catalytic system is known to favor C3 functionalization over other positions in certain quinoline systems.[4] The bidentate BPhen ligand creates a specific steric and electronic environment around the nickel center crucial for the regiochemical outcome.
-
K₃PO₄: Acts as the base required for the catalytic cycle, likely involved in the deprotonation steps.
-
Toluene: A high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.
References
- Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization. Benchchem.
- Zhang, X., et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
Troubleshooting guide for 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for experiments involving 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this valuable heterocyclic compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the success and reproducibility of your work.
Overview of Synthesis: The Sonogashira Coupling
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction joins a terminal alkyne (phenylacetylene) with an aryl or vinyl halide, in this case, a 2-halo-7,8-dihydroquinolin-5(6H)-one.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] Understanding the catalytic cycle is paramount to effective troubleshooting.
The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[3]
Caption: Sonogashira Catalytic Cycle.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
Answer: Low or no conversion is a common issue that can stem from several factors related to the reactants, catalyst, or reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Causality: The active catalyst is a Pd(0) species. If you are using a Pd(II) pre-catalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the cycle to begin.[1] This reduction can be hindered by impurities or insufficient base/amine. Palladium black precipitation indicates catalyst death.
-
Solution:
-
Ensure you are using high-purity, fresh catalysts. Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is an active Pd(0) source but can be air-sensitive.[3]
-
If using a Pd(II) source, ensure your amine base is pure and present in sufficient quantity to facilitate the reduction.[1]
-
Strictly maintain anaerobic (oxygen-free) conditions, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
-
Poor Halide Reactivity:
-
Causality: The rate of the oxidative addition step is highly dependent on the halide leaving group. The reactivity order is I > Br > OTf >> Cl.[1] Using a 2-chloro-dihydroquinolinone will require much harsher conditions (higher temperatures, longer reaction times) than the iodo or bromo analogues and may result in low yields.
-
Solution:
-
Synthesize and use the 2-iodo or 2-bromo-7,8-dihydroquinolin-5(6H)-one derivative for the coupling reaction. The iodo-substituted starting material is generally the most reactive.[4]
-
-
-
Insufficient Degassing:
-
Causality: Oxygen is detrimental to the Sonogashira reaction. It can cause oxidative homocoupling of the alkyne (see Question 2) and deactivate the Pd(0) catalyst.[1][4]
-
Solution:
-
Thoroughly degas your solvent(s) and the reaction mixture. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes can be sufficient.
-
Maintain a positive pressure of inert gas throughout the entire reaction.
-
-
-
Improper Base or Solvent:
-
Causality: The base is crucial for deprotonating the terminal alkyne and neutralizing the HX acid formed during the reaction.[1] Secondary amines like diisopropylamine (DIPA) or triethylamine (TEA) are commonly used. The solvent must be able to dissolve all reactants and keep the catalyst system soluble.
-
Solution:
-
Use an anhydrous, amine base. Ensure it is freshly distilled if purity is a concern.
-
Common solvents include THF, DMF, or acetonitrile. Ensure they are anhydrous. For some substrates, a mixture like THF/DIPA can serve as both solvent and base.
-
-
| Parameter | Recommendation for 2-Iodo Substrate | Recommendation for 2-Bromo Substrate | Rationale |
| Temperature | Room Temp to 50 °C | 60 °C to 100 °C | Bromoarenes require more thermal energy for oxidative addition.[1] |
| Catalyst Loading | 1-2 mol% Pd | 3-5 mol% Pd | Less reactive substrates may require a higher catalyst loading.[3] |
| Reaction Time | 4-12 hours | 12-24 hours | Slower kinetics necessitate longer reaction times. |
Question 2: My TLC and NMR show a significant byproduct. I suspect it's the phenylacetylene dimer (1,4-diphenylbutadiyne). How can I prevent this?
Answer: The formation of a diacetylene byproduct is due to the Glaser coupling, an oxidative homocoupling of terminal alkynes.[4] This is a very common side reaction in copper-catalyzed Sonogashira couplings.[1][4]
Potential Causes & Solutions:
-
Presence of Oxygen:
-
Causality: The copper(I) acetylide intermediate can be oxidized by O₂, leading to dimerization. This is the primary pathway for Glaser coupling.[4]
-
Solution: As detailed above, rigorous exclusion of oxygen is critical. Improve your degassing technique and ensure your inert gas line is secure and providing positive pressure.
-
-
High Copper Catalyst Loading:
-
Causality: While copper(I) accelerates the desired reaction, an excess concentration can increase the rate of the undesired homocoupling pathway.
-
Solution:
-
Reduce the amount of copper(I) iodide (CuI) to the minimum effective level, typically 0.5-2 mol%.
-
Consider a copper-free Sonogashira protocol . These reactions often require a different ligand set for the palladium catalyst and a stronger base (e.g., a hindered amine base) but completely eliminate the Glaser coupling side reaction.[1][2]
-
-
Caption: Troubleshooting Decision Tree.
Question 3: The purification of my product by column chromatography is difficult. The product streaks or co-elutes with impurities.
Answer: Purification challenges often arise from residual catalysts, the highly nonpolar Glaser byproduct, or the polar nature of the quinolinone core.
Potential Causes & Solutions:
-
Residual Palladium/Copper:
-
Causality: Metal catalysts can cause streaking on silica gel and may require specific elution conditions to remove.
-
Solution:
-
Before concentrating the crude reaction mixture, perform an aqueous workup. Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help remove copper salts.[5]
-
Filter the crude mixture through a small plug of Celite® or silica before loading it onto the column to remove precipitated palladium black.
-
-
-
Co-elution with Homocoupled Byproduct:
-
Causality: The 1,4-diphenylbutadiyne byproduct is often close in polarity to the desired product, making separation difficult.
-
Solution:
-
Optimize your solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes often works well. Start with a very low polarity mobile phase to elute the nonpolar byproduct first.
-
If separation is still poor, recrystallization can be an effective alternative or supplementary purification step.
-
-
-
Product Tailing on Silica Gel:
-
Causality: The basic nitrogen atom on the quinoline ring can interact strongly with the acidic silica gel, causing the product to "tail" or streak down the column, leading to poor separation and recovery.
-
Solution:
-
Add a small amount (0.5-1%) of triethylamine to your chromatography solvent system. The amine will neutralize the acidic sites on the silica, preventing strong interaction with your product and resulting in sharper bands.
-
Alternatively, use neutral alumina for chromatography instead of silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR and Mass Spec signals for this compound? A1: For ¹H NMR (in CDCl₃), you should expect to see aromatic protons for the phenyl group (typically multiplets between 7.3-7.6 ppm) and the quinolinone core. The two protons on the pyridine ring will appear as distinct doublets. The aliphatic protons of the dihydro- portion will appear as triplets or multiplets in the 2.5-3.5 ppm range. For mass spectrometry, the primary ion to look for would be the protonated molecule [M+H]⁺ at m/z 248.3.[6][7]
Q2: How stable is the final compound? Are there special storage conditions? A2: this compound is generally a stable solid at room temperature. However, like many organic compounds, it is best stored in a cool, dark place, preferably under an inert atmosphere (like in a desiccator with argon or nitrogen) to prevent slow oxidation or degradation over long periods.
Q3: Can I use a different alkyne instead of phenylacetylene? A3: Yes, the Sonogashira reaction is very versatile. You can use various terminal alkynes, both aromatic and aliphatic.[1] However, be aware that the reactivity of the alkyne can influence the optimal reaction conditions. For example, aliphatic alkynes may be less reactive and require slightly higher temperatures.[1]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline for the coupling of 2-iodo-7,8-dihydroquinolin-5(6H)-one with phenylacetylene.
Caption: Experimental Workflow Diagram.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 2-iodo-7,8-dihydroquinolin-5(6H)-one (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Degassing: Seal the flask and carefully evacuate and backfill with dry argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive flow of argon, add anhydrous, degassed THF (approx. 0.1 M concentration) and triethylamine (3.0 eq) via syringe. Stir the mixture for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting quinolinone spot has been completely consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Koval, V. V., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Kainz, Q. M., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Beilstein Journal of Organic Chemistry. [Link]
-
Koval, V. V., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. NIH. [Link]
-
Reddy, R. P., et al. (2023). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. NIH. [Link]
-
Global Substance Registration System. This compound. [Link]
-
MDPI. (2020). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]
-
eScholarship.org. (2021). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
MDPI. (2014). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]
- Google Patents. (2017). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Welcome to the technical support center for the synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this synthesis. The dihydroquinolinone core is a significant scaffold in medicinal chemistry, appearing in various bioactive compounds.[1][2] The introduction of a phenylethynyl group at the 2-position, typically via a Sonogashira coupling, is a key step in the synthesis of potent kinase inhibitors and other therapeutic agents.[3]
This document provides practical, field-proven insights to help you navigate the challenges of scaling up this reaction, ensuring efficiency, reproducibility, and high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction.[4] This involves the reaction of a 2-halo-7,8-dihydroquinolin-5(6H)-one (typically 2-chloro or 2-bromo) with phenylacetylene. The reaction is catalyzed by a palladium complex, usually in the presence of a copper(I) co-catalyst and a suitable base.[5][6]
Q2: Why is the Sonogashira coupling preferred for this synthesis?
A2: The Sonogashira coupling is highly valued for its reliability in forming carbon-carbon bonds between sp² and sp hybridized carbons. It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields, making it ideal for the synthesis of complex molecules like the target compound.[4]
Q3: What are the main challenges when scaling up this synthesis from bench to pilot scale?
A3: Key challenges include:
-
Reaction kinetics and heat transfer: Exothermic events can be more difficult to control in larger reactors.
-
Catalyst activity and lifetime: Maintaining catalyst efficiency and preventing deactivation on a larger scale.
-
Homogeneity of the reaction mixture: Ensuring efficient mixing of reactants, catalysts, and base, especially with slurries.
-
Product isolation and purification: Handling larger volumes of product and impurities effectively.
-
Side reactions: Increased potential for side reactions like Glaser coupling (homocoupling of the alkyne).[7]
Q4: Which starting material is better: 2-chloro- or 2-bromo-7,8-dihydroquinolin-5(6H)-one?
A4: The choice depends on a balance of reactivity and cost. Aryl bromides are generally more reactive than aryl chlorides in Sonogashira couplings, often leading to higher yields and faster reaction times under milder conditions.[5] However, chloro-derivatives are typically less expensive. For large-scale synthesis, the cost-effectiveness of the chloro-starting material might be favored, but this may require more optimized and potentially harsher reaction conditions to achieve desired conversion. The higher reactivity of the C-2 chlorine in 2,4-dichloroquinoline towards nucleophiles can be exploited for regioselective alkynylation.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
-
Inactive Catalyst:
-
Cause: The palladium(0) active species may not have been generated efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution:
-
Ensure the use of high-purity, fresh catalyst. Older catalysts can have reduced activity.
-
If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the reaction conditions (e.g., presence of a reducing agent like the amine base or phosphine ligand) are suitable for its reduction to Pd(0).
-
Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄, though it may be less stable.[5]
-
Degas all solvents and reagents thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) species.
-
-
-
Insufficient Base:
-
Cause: The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[4] An inadequate amount or inappropriate choice of base can stall the reaction.
-
Solution:
-
Use at least two equivalents of a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
For less reactive starting materials, a stronger base might be necessary.
-
Ensure the base is dry and of high purity.
-
-
-
Poor Reagent Quality:
-
Cause: Impurities in the starting materials (halo-dihydroquinolinone or phenylacetylene) can interfere with the reaction.
-
Solution:
-
Verify the purity of your starting materials by NMR or other analytical techniques.
-
Purify starting materials if necessary. Phenylacetylene can be distilled to remove oligomeric impurities.
-
-
Problem 2: Significant Formation of Glaser Coupling Byproduct
The formation of 1,4-diphenyl-1,3-butadiyne (phenylacetylene homocoupling) is a common side reaction, especially in the presence of copper(I) and oxygen.
Possible Causes & Solutions
-
Presence of Oxygen:
-
Cause: Oxygen promotes the oxidative homocoupling of the alkyne, catalyzed by the copper(I) salt.
-
Solution:
-
Rigorously degas all solvents and reagents before use. The freeze-pump-thaw method is highly effective.
-
Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
-
High Copper Catalyst Loading:
-
Cause: While catalytic, an excess of CuI can accelerate the rate of homocoupling.
-
Solution:
-
Minimize the amount of CuI used. Typically, 1-5 mol% is sufficient.
-
Consider a "copper-free" Sonogashira protocol.[5] While often requiring slightly higher temperatures or more specialized ligands, this can completely eliminate the Glaser coupling byproduct.
-
-
Problem 3: Incomplete Conversion at Scale-Up
Possible Causes & Solutions
-
Inefficient Mixing:
-
Cause: In larger reactors, achieving homogeneous mixing of all components (which may include solids like the catalyst and base) is more challenging. This can lead to localized "dead spots" with low reactivity.
-
Solution:
-
Use an appropriate overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure good top-to-bottom and radial mixing.
-
Monitor the stirring speed and adjust to maintain a well-suspended slurry.
-
-
-
Poor Temperature Control:
-
Cause: The reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Local hot spots can lead to catalyst decomposition and side reactions.
-
Solution:
-
Use a reactor with a jacketed cooling system and ensure good heat transfer.
-
Consider a slower, controlled addition of one of the reactants (e.g., phenylacetylene) to manage the exotherm.
-
Monitor the internal reaction temperature closely with a calibrated probe.
-
-
Problem 4: Difficulties with Product Purification
Possible Causes & Solutions
-
Contamination with Palladium or Copper:
-
Cause: Residual metals from the catalyst system can contaminate the final product.
-
Solution:
-
After the reaction is complete, consider using a metal scavenger (e.g., silica-based thiols or activated carbon) to remove residual palladium and copper.
-
Aqueous workup with an ammonium hydroxide solution can help to complex and remove copper salts.
-
Recrystallization is often an effective method for removing metal impurities.[9]
-
-
-
Similar Polarity of Product and Byproducts:
-
Cause: Byproducts like the Glaser dimer or unreacted starting materials can have similar polarities to the desired product, making chromatographic separation difficult and costly at scale.
-
Solution:
-
Optimize the reaction to minimize byproduct formation in the first place.
-
Develop a robust crystallization procedure. Experiment with different solvent systems (e.g., toluene, ethyl acetate/heptane, isopropanol) to find conditions that selectively precipitate the product in high purity.
-
-
Experimental Protocols & Data
Optimized Sonogashira Coupling Protocol (Lab Scale)
This protocol serves as a baseline for scale-up.
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed triethylamine (3.0 eq) and a suitable solvent (e.g., THF or DMF).
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Scale-Up Parameter Comparison
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100-500 g) | Key Considerations for Scale-Up |
| Catalyst Loading | 2-5 mol% Pd | 0.5-2 mol% Pd | Higher catalyst loading increases cost; lower loading may require longer reaction times. |
| Solvent Volume | 10-20 mL/g | 5-10 mL/g | Concentration should be as high as possible while maintaining good stirring. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) or K₂CO₃ | Inorganic bases can be cheaper and easier to handle at scale but may require a phase-transfer catalyst. |
| Temperature | 60-80 °C | 70-90 °C | Higher temperatures may be needed to drive the reaction with lower catalyst loading, but risk catalyst decomposition.[10] |
| Work-up | Liquid-liquid extraction | Filtration and crystallization | Crystallization is preferred for isolating large quantities of pure product. |
Visualizing the Process
Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira reaction.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. (n.d.). PubMed.
- Challenges in catalyzing the Sonogashira coupling reaction with... (n.d.). ResearchGate.
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (n.d.). Beilstein Journals.
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022). MDPI.
- Sonogashira coupling. (n.d.). Wikipedia.
- Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
- Synthesis of Dihydroquinolines in the Twenty‐First Century. (2023). ResearchGate.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. (2024). ACS Engineering Au.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinolinevia Pd/C-catalyzed coupling reaction in water. (2025). ResearchGate.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
- This compound. (n.d.). MolCore.
- This compound. (n.d.). PubChem.
- Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. (n.d.). NIH.
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (n.d.). MDPI.
- Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). (n.d.). Google Patents.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Institute of Molecular and Translational Medicine.
Sources
- 1. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-propyl)phenyl-2-propanol - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one (CAS: 864224-08-8).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic ketone. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common pitfalls encountered during its synthesis, purification, handling, and characterization. This document is structured as a series of frequently asked questions (FAQs) to directly address the practical challenges you may face in the lab.
The molecule itself, with a molecular formula of C₁₇H₁₃NO and a molecular weight of 247.29 g/mol , incorporates a dihydroquinolinone core, a conjugated ketone, and a phenylethynyl moiety.[1][2] This unique combination of functional groups makes it a valuable scaffold but also introduces specific chemical liabilities that require careful consideration.
Section 1: Synthesis Troubleshooting
The synthesis of 2-(phenylethynyl) substituted quinolines and related heterocycles often involves transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[3][4] Success hinges on meticulous control over reaction parameters.
Q1: My Sonogashira coupling reaction to synthesize the title compound is giving consistently low yields. What are the likely causes and how can I optimize it?
A1: Low yields in this synthesis are a frequent issue and typically stem from one of four areas: suboptimal reaction conditions, poor reagent quality, inefficient catalysis, or degradation.[5] A systematic approach to troubleshooting is essential.
Causality and Optimization Strategy:
-
Suboptimal Reaction Conditions: The interplay between temperature, solvent, base, and reaction time is critical. An inappropriate base may fail to facilitate the deprotonation of phenylacetylene efficiently, while excessive temperature can lead to catalyst decomposition or side reactions.
-
Reagent and Solvent Purity: Palladium-catalyzed reactions are notoriously sensitive to impurities.[5] Water in solvents can hydrolyze intermediates, and oxygen can induce the oxidative homocoupling of phenylacetylene (Glaser coupling), a common and troublesome side reaction. Starting materials (e.g., the corresponding 2-halo-7,8-dihydroquinolin-5(6H)-one) must be of high purity.
-
Catalyst System (Palladium/Copper): The catalytic cycle can be disrupted by various factors. The choice of palladium source and ligand is crucial. The copper(I) co-catalyst, while essential for the primary reaction pathway, can also promote the undesirable Glaser coupling if not properly controlled.
Recommended Troubleshooting Protocol:
-
Screen Reaction Parameters: Systematically vary the parameters as outlined in the table below. Start with small-scale trial reactions to identify optimal conditions before committing large quantities of materials.[5]
-
Ensure Anhydrous & Anaerobic Conditions: Use freshly distilled, dry solvents. Degas all solvents and the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[6] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[7]
-
Verify Reagent Quality: Assess the purity of your 2-halo-dihydroquinolinone precursor and phenylacetylene by NMR or LC-MS before use. Purify if necessary.
Table 1: Optimization Parameters for Sonogashira Coupling
| Parameter | Common Options | Rationale & Expert Insight |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly as the Pd(0) source. Pd(II) sources like PdCl₂(PPh₃)₂ require in-situ reduction, which can sometimes be less efficient. |
| Ligand | PPh₃, Xantphos, SPhos | If using a Pd(II) source, additional phosphine ligand is often required to stabilize the catalytic species and prevent palladium black precipitation. |
| Copper(I) Co-catalyst | CuI | Essential for the catalytic cycle, but excess can promote alkyne homocoupling. Use 0.5-5 mol %. |
| Base | Et₃N, DIPEA, Cs₂CO₃ | An amine base like Et₃N or DIPEA is common as it also serves as the solvent. Inorganic bases can be effective but may require a different solvent system. |
| Solvent | Toluene, Dioxane, DMF, Et₃N | The solvent must be anhydrous and capable of solubilizing all components. Toluene and dioxane are good aprotic options. |
| Temperature | Room Temp to 100 °C | Start at a lower temperature (e.g., 40-50 °C) and slowly increase if the reaction is sluggish. High temperatures can degrade the catalyst. |
Q2: My reaction stalls, and I observe the precipitation of palladium black. What causes this catalyst deactivation?
A2: The formation of palladium black is a clear indicator of catalyst death, where the soluble, catalytically active Pd(0) species has agglomerated into inactive metallic palladium. This is a common pitfall in cross-coupling chemistry.
Primary Causes of Catalyst Deactivation:
-
Oxidative Damage: Trace oxygen can oxidize the phosphine ligands, which are essential for stabilizing the Pd(0) center. Once the ligands are compromised, the palladium atoms rapidly aggregate.
-
Impurities in Starting Materials: Sulfur-containing compounds are notorious poisons for palladium catalysts.[8][9] If your halo-quinolinone precursor was synthesized using sulfur-based reagents, even trace amounts can shut down the reaction.
-
Insufficient Ligand: In reactions starting with a Pd(II) source, an insufficient amount of phosphine ligand relative to the palladium can lead to an unstable Pd(0) species that precipitates. A common rule of thumb is to use a Pd:Ligand ratio of 1:2 to 1:4.
-
High Temperatures: While heat can accelerate the reaction, excessive temperatures can increase the rate of ligand dissociation and subsequent palladium agglomeration.
Workflow for Diagnosing and Preventing Catalyst Deactivation
Caption: Workflow for troubleshooting catalyst deactivation.
Section 2: Purification & Stability
Purifying and handling the final compound requires attention to its potential instabilities. The combination of an enone system and an alkyne makes it susceptible to certain degradation pathways.
Q3: After workup, my crude product is a dark, oily residue that is difficult to purify by column chromatography. How can I improve the isolation process?
A3: This is a common challenge when residual catalyst, high-boiling solvents, and polymeric side products from alkyne coupling are present. The key is a meticulous workup and choosing the right chromatography conditions.
Causes of Purification Difficulty:
-
Residual Metals: Palladium and copper residues can cause streaking on silica gel columns and may promote degradation of the product.
-
Polymeric Byproducts: Alkyne homocoupling can produce a range of oligomers that are often colored and have low solubility, resulting in an oily crude product.
-
Product Instability: The dihydroquinolinone core can be sensitive to both highly acidic and basic conditions.[10] Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds on the column.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench cautiously and perform a standard aqueous/organic extraction (e.g., with Ethyl Acetate and water).
-
Metal Scavenging: Before concentrating the organic layer, consider washing it with a solution that can help remove residual metals. A wash with a dilute aqueous solution of ammonium hydroxide can help remove copper salts, while a wash with a solution of sodium sulfide can precipitate palladium. Caution: Handle sulfide reagents with care in a fume hood.
-
Solvent Removal: Concentrate the organic phase under reduced pressure, but avoid excessive heat to prevent thermal decomposition.
-
Chromatography:
-
Slurry Loading: Do not dry-load the crude material onto silica if it is oily. Instead, dissolve it in a minimal amount of dichloromethane or the column eluent and load it directly onto the column.
-
Solvent System: A gradient elution using a non-polar/polar solvent system like Hexanes/Ethyl Acetate is typically effective. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Deactivated Silica: If you suspect product degradation on the column, use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% v/v in the eluent) to neutralize acidic sites.
-
Q4: The purified compound is a nice crystalline solid, but it starts to turn yellow/brown upon storage. What is causing this degradation?
A4: The discoloration suggests decomposition, likely initiated by air and/or light. The conjugated π-system of the molecule is susceptible to oxidation.
Potential Degradation Pathways:
-
Oxidation of the Dihydroquinoline Ring: The partially saturated ring is a potential site for oxidation, which could lead to the formation of hydroxylated or fully aromatic quinoline species.[10] Such reactions often produce highly colored byproducts.
-
Alkyne Reactions: While terminal alkynes are more reactive, internal alkynes can still undergo oxidative cleavage or addition reactions over long periods, especially if exposed to light and air in the presence of trace metals.
-
Photodecomposition: Molecules with extended conjugated systems are often light-sensitive. UV radiation can promote the formation of radical species that initiate polymerization or decomposition cascades.
Caption: Plausible degradation pathways for the title compound.
Recommended Storage Protocol:
-
Use an Opaque Container: Store the solid compound in an amber vial to protect it from light.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.[6][11]
-
Low Temperature: Store the vial in a freezer, preferably at -20 °C, to slow the rate of any potential decomposition reactions.
-
Avoid Volatile Contaminants: Do not store in the same container or freezer as highly reactive or volatile reagents (e.g., amines, acids).[6]
Section 3: Characterization
Unambiguous characterization is key to confirming the identity and purity of your product.
Q5: What are the key spectroscopic signals I should look for to confirm the structure of this compound?
A5: The structure has several distinct features that give rise to characteristic signals in NMR and IR spectroscopy.
Table 2: Key Spectroscopic Signatures
| Technique | Region/Signal Type | Expected Chemical Shift / Wavenumber | Assignment & Rationale |
| ¹H NMR | Aromatic Protons | δ 7.2 - 8.0 ppm | Signals corresponding to the protons on the phenylethynyl group and the quinolinone aromatic ring. |
| Aliphatic Protons | δ 2.0 - 3.5 ppm | Multiplets corresponding to the three CH₂ groups in the 6, 7, and 8 positions of the dihydroquinolinone ring. | |
| ¹³C NMR | Carbonyl Carbon | δ > 190 ppm | The C=O of the ketone is typically found far downfield. |
| Alkyne Carbons | δ 85 - 95 ppm | Two distinct signals for the two sp-hybridized carbons of the C≡C bond. | |
| Aromatic/Vinylic Carbons | δ 115 - 160 ppm | Multiple signals for the carbons of the phenyl ring and the quinolinone core. | |
| Aliphatic Carbons | δ 20 - 40 ppm | Signals for the sp³-hybridized carbons of the CH₂ groups. | |
| FT-IR | C≡C Stretch | ~2210-2230 cm⁻¹ | A sharp, medium-intensity peak characteristic of an internal alkyne. |
| C=O Stretch | ~1680-1700 cm⁻¹ | A strong, sharp absorption for the conjugated ketone carbonyl group. | |
| C=N / C=C Stretch | ~1500-1650 cm⁻¹ | Multiple bands corresponding to the aromatic ring stretches. |
Note: Exact chemical shifts and wavenumbers can vary based on the solvent and instrument used. The values provided are typical ranges for these functional groups.[12][13]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11379626, this compound. Available: [Link]
-
Erhardt, S., Grushin, V. V., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available: [Link]
-
ResearchGate (2017). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available: [Link]
- Deanesly, R. M. (1939). Purification of ketones. U.S. Patent No. 2,166,584. Washington, DC: U.S. Patent and Trademark Office.
-
Molecular Inorganic Chemistry (2008). Working with air and moisture sensitive compounds. Available: [Link]
-
RSC Publishing (2025). Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. Available: [Link]
-
MDPI (2021). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available: [Link]
-
ACS Publications (2022). Cu(I)-Catalyzed Alkynylation of Quinolones. Organic Letters. Available: [Link]
-
PubMed (2015). Vibrational spectroscopic studies and molecular docking study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid. Available: [Link]
- Sharp, S. P., & Steitz, A. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
-
Scribd. Heterocyclic Chemistry Course. Available: [Link]
-
ACS Publications (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available: [Link]
-
NC State University Libraries. Amines and Heterocycles Solutions to Problems. Available: [Link]
-
National Institutes of Health (2022). Cu(I)-Catalyzed Alkynylation of Quinolones. Available: [Link]
-
ChemRxiv (2022). Degradation of quinone-based flow battery electrolytes: Effect of functional groups on the reaction mechanism. Available: [Link]
-
ResearchGate (2014). What is the best way to remove Ketones?. Available: [Link]
-
MDPI (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Available: [Link]
-
ACS Publications (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Available: [Link]
-
Global Substance Registration System. This compound. Available: [Link]
-
ACS Publications (2023). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. ACS Catalysis. Available: [Link]
-
ResearchGate (2020). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available: [Link]
-
ResearchGate. Hydroxyquinol degradation pathway. Available: [Link]
-
MIT Chemistry. Hints for Handling Air-Sensitive Materials. Available: [Link]
-
American Chemical Society (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Available: [Link]
-
Beilstein Journals (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Available: [Link]
-
National Institutes of Health (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Available: [Link]
-
PubMed (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Available: [Link]
-
YouTube (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Available: [Link]
-
Wiley Online Library (2025). The First Synthesis of 6-(Phenylethynyl)-substituted Tetrahydroazocino[5,4-b]indoles. Available: [Link]
-
Clark, J. (2010). Functional Groups In Organic Chemistry. Available: [Link]
-
PubMed (1981). Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida. Available: [Link]
-
RSC Publishing (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available: [Link]
-
Fauske & Associates (2020). Helpful Hints for Handling Air-Sensitive Materials. Available: [Link]
-
National Institutes of Health (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available: [Link]
-
National Institutes of Health (2022). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available: [Link]
-
Wipf Group, University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available: [Link]
Sources
- 1. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal c ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08280J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. web.mit.edu [web.mit.edu]
- 12. Vibrational spectroscopic studies and molecular docking study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties [beilstein-journals.org]
Technical Support Center: Enhancing the Aqueous Solubility of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one Derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one derivatives. The inherent lipophilicity of this scaffold, while often beneficial for target engagement, presents a significant hurdle for aqueous solubility, impacting everything from initial biological screening to final formulation. This document provides a structured, problem-oriented approach to systematically diagnose and overcome these challenges.
Part 1: Foundational Analysis & Initial Troubleshooting
This section addresses the critical first steps and common initial failures in solubilizing these complex heterocyclic compounds.
Frequently Asked Questions (FAQs): Initial Characterization
Question: I have synthesized a new this compound derivative. What are the absolute first physicochemical properties I must determine before attempting any advanced solubilization?
Answer: Before selecting a solubility enhancement strategy, a baseline understanding of your molecule's properties is essential. Rushing this step is a common cause of failed experiments.
-
Intrinsic Aqueous Solubility: Determine both kinetic and thermodynamic solubility. Kinetic solubility (often measured by precipitation from a DMSO stock) gives a rapid assessment for screening, but thermodynamic solubility (measured by equilibrating the solid compound in buffer over 24-48 hours) represents the true equilibrium state and is critical for formulation development.
-
pKa Determination: The quinoline nitrogen in the 7,8-dihydroquinolin-5(6H)-one core is weakly basic. Accurately determining its pKa is crucial. This value dictates whether salt formation is a viable strategy and informs the optimal pH range for your experiments to avoid the compound crashing out of solution.[1][2]
-
LogP/LogD: Quantifying the lipophilicity (LogP) and its pH-dependent form (LogD) will help classify your compound (e.g., within the Biopharmaceutical Classification System) and predict the magnitude of the solubility challenge.[3] High LogP values (>3) often indicate that simple pH modification will be insufficient.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous. Crystalline materials have higher lattice energy and are generally less soluble than their high-energy amorphous counterparts.[4] This information is vital for strategies like solid dispersions.
Troubleshooting Common Issues
Question: My compound consistently precipitates or "crashes out" when I dilute my DMSO stock into an aqueous buffer for a biological assay. What are the immediate corrective steps?
Answer: This is a classic kinetic solubility problem, where the compound is temporarily supersaturated before rapidly precipitating.
-
Immediate Action:
-
Reduce Final Concentration: This is the simplest solution. Determine the highest concentration that remains soluble in your final assay buffer.
-
Modify the Buffer: If the quinoline nitrogen is protonated, ensure your buffer pH is at least 1-2 units below the compound's pKa to maintain the more soluble, ionized form.
-
Incorporate Excipients: For in vitro assays, you can often include solubilizing excipients directly in the assay medium. Low concentrations of non-ionic surfactants like Polysorbate 80 (Tween 80) or co-solvents like polyethylene glycol (PEG) 400 can be effective.[3][5]
-
-
Long-Term Strategy: This issue is a clear indicator that a dedicated solubility enhancement strategy is required for any further development. The following sections provide a roadmap for selecting the appropriate advanced technique.
Part 2: Strategic Selection of an Enhancement Technology
Once basic characterization is complete, a systematic approach is needed to select the most promising and resource-efficient enhancement strategy. More than 40% of new chemical entities are poorly soluble, making these techniques critical.[6][7]
Decision-Making Workflow
The choice of technique depends heavily on the molecule's specific physicochemical properties, particularly the presence of an ionizable group.
Caption: Workflow for selecting a solubility enhancement strategy.
FAQs: Choosing the Right Path
Question: My quinolinone derivative has a pKa of ~4.5. Is salt formation a good strategy?
Answer: Yes, this is an ideal scenario. Salt formation is often the most direct and cost-effective method for ionizable compounds.[2] By reacting the weakly basic quinoline nitrogen with an acid, you form a salt with significantly improved aqueous solubility and dissolution rate.[8]
-
Causality: The salt form readily dissociates in water, yielding the protonated (charged) quinolinone and a counter-ion. The charged species is significantly more polar and thus more water-soluble than the neutral free base.
-
Key Consideration (The ΔpKa Rule): For a stable salt to form, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counter-ion.[1][2] For your compound (pKa ~4.5), strong acids like hydrochloric acid (HCl, pKa <-2) or methanesulfonic acid (mesylate, pKa ~ -1.9) are excellent choices.
-
Risk of Disproportionation: Be aware that if a salt formulation is placed in a high pH environment (e.g., the intestine, pH ~6.8), the salt can convert back to the less soluble free base, causing precipitation.[9][10] This is a critical factor for oral drug development.
Question: My derivative lacks an ionizable group, or salt formation failed. When should I consider a prodrug approach?
Answer: The prodrug approach is a powerful, albeit more synthetically intensive, strategy. It is particularly useful when the parent molecule is a "brick dust" compound with no handles for ionization.[11][12]
-
Causality: This strategy involves covalently attaching a polar, water-soluble promoiety (e.g., a phosphate, amino acid, or polyethylene glycol) to the parent drug.[13][14] This new entity has enhanced solubility. The linker is designed to be cleaved in vivo by enzymes (like phosphatases or esterases) to release the active parent drug at the site of action.[15]
-
Example Application: If your quinolinone derivative has a hydroxyl group, it can be converted into a highly soluble phosphate ester prodrug. Phosphate prodrugs can increase solubility by several orders of magnitude and are readily cleaved by endogenous alkaline phosphatases.[15]
Question: What are the advantages of using cyclodextrins, and how do they work?
Answer: Cyclodextrins (CDs) are an excellent choice for increasing the apparent solubility of lipophilic compounds, regardless of their ionization state.[6][16] They are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[17]
-
Mechanism of Action: The non-polar phenylethynyl portion of your molecule can be encapsulated within the cyclodextrin's hydrophobic cavity, forming a host-guest inclusion complex.[18] The exterior of this complex is hydrophilic, allowing the entire assembly to dissolve readily in water.[19][20]
Caption: Mechanism of cyclodextrin inclusion complex formation.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[20]
Question: My compound is extremely lipophilic (high LogP) and crystalline (high melting point). Is a solid dispersion a better approach?
Answer: Absolutely. For highly challenging, poorly soluble crystalline drugs (often termed "brick dust"), solid dispersions are one of the most effective techniques.[21][22][23]
-
Causality: This method involves dispersing the drug at a molecular level within a hydrophilic polymer matrix (like PVP or HPMC).[24][25] The process disrupts the drug's stable crystal lattice, creating a high-energy amorphous form.[26] This amorphous state has a much lower energy barrier to dissolution, leading to a significant increase in both the rate and extent of dissolution. The polymer carrier also improves the wettability of the hydrophobic drug.[21][24]
-
Key to Success: The physical stability of the amorphous dispersion is critical. The chosen polymer must be miscible with the drug and have a high glass transition temperature (Tg) to prevent the drug from recrystallizing over time.[22]
Part 3: Experimental Protocols & Data
This section provides standardized, step-by-step methodologies for the most common enhancement techniques discussed.
Protocol 1: High-Throughput Salt Screening
This protocol allows for the rapid screening of various counter-ions to identify promising salt candidates.
-
Preparation: Dissolve 5-10 mg of the this compound free base in a suitable organic solvent (e.g., acetone, acetonitrile, or ethanol) in a 96-well plate.
-
Counter-ion Addition: In a separate plate, prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) in the same solvent.
-
Mixing: Add the acid solutions to the drug solutions and mix thoroughly.
-
Evaporation & Observation: Allow the solvent to evaporate slowly under a stream of nitrogen or in a vacuum oven at a low temperature.
-
Characterization: Visually inspect each well for the formation of a solid. Analyze any crystalline solids using XRPD to confirm the formation of a new, unique crystalline pattern distinct from the free base.
-
Solubility Assessment: Determine the aqueous solubility of the most promising new solid forms.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple, solvent-minimal method for preparing inclusion complexes.
-
Molar Ratio Calculation: Calculate the required masses of the quinolinone derivative and HP-β-CD for a 1:1 molar ratio.
-
Mixing: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of water (just enough to moisten the powder) and triturate to form a paste.
-
Drug Incorporation: Add the quinolinone derivative to the paste in small portions while continuously triturating.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The mixture should remain a consistent paste. If it becomes too dry, add a few drops of water.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm complex formation using DSC (disappearance of the drug's melting peak) and measure the enhanced aqueous solubility.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method is effective for generating amorphous dispersions of thermolabile compounds.
-
Component Selection: Choose a hydrophilic carrier polymer (e.g., polyvinylpyrrolidone K30 (PVP K30) or hydroxypropyl methylcellulose (HPMC)).
-
Dissolution: Dissolve both the quinolinone derivative and the carrier polymer in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture). A common starting ratio is 1:4 (drug:polymer by weight).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.
-
Final Drying: Place the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Use XRPD to confirm the amorphous nature of the drug in the dispersion (absence of crystalline peaks). Perform dissolution studies to quantify the improvement over the physical mixture and the pure drug.[21]
Comparative Data Summary
The following table provides an expected range of solubility enhancement for a model this compound derivative. Actual results will vary based on the specific substitutions on the molecule.
| Technique | Mechanism | Expected Fold Increase in Solubility | Primary Advantages | Key Challenges |
| pH Adjustment / Buffering | Ionization of the basic quinoline nitrogen | 2 - 50x | Simple, inexpensive. | Limited by pKa and pH of the medium; risk of precipitation. |
| Salt Formation | Creates a highly dissociable ionic species.[1] | 50 - 1,000x | High solubility gain; well-established regulatory path. | Requires an ionizable group; risk of disproportionation.[9] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic moiety.[6][18] | 10 - 500x | Broad applicability; low toxicity for many CDs. | Can be limited by the stoichiometry of the complex; cost. |
| Solid Dispersion | Amorphization of the drug in a polymer matrix.[22][23] | 100 - 10,000x | Very high solubility gain for crystalline compounds. | Requires physical stability; drug-polymer miscibility is key. |
| Nanoparticle Formulation | Increased surface area-to-volume ratio.[7][27][28] | >1,000x | Dramatically increases dissolution velocity; versatile. | Requires specialized equipment (e.g., high-pressure homogenizer).[5] |
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Gao, L., et al. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of Nanoscience and Nanotechnology, 13(4), 2397-2407. [Link]
-
Crini, G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(1), 1. [Link]
-
Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]
-
Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5246. [Link]
-
Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Pharmaceutical Investigation, 42(3), 149-168. [Link]
-
Murdande, S. B., et al. (2010). Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology, 34(10), 48-56. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 29(1), 1618-1636. [Link]
-
Saffoon, N., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 12-21. [Link]
-
Merisko-Liversidge, E., & Liversidge, G. G. (2003). Drug nanoparticles: formulating poorly water-soluble compounds. Toxicologic Pathology, 31(Suppl), 88-94. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 633. [Link]
-
Hadinata, F., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Borneo Journal of Pharmacy, 4(2), 79-88. [Link]
-
Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Indo American Journal of Pharmaceutical Research, 4(6), 2855-2866. [Link]
-
Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211. [Link]
-
Merisko-Liversidge, E., & Liversidge, G. G. (2003). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. Toxicologic Pathology, 31(Suppl), 88-94. [Link]
-
Vasconcelos, T., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. [Link]
-
Kumar, L. A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 2847-2855. [Link]
-
S-F, W., et al. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. OAJPR, 1(1), 000104. [Link]
-
Abarca, C., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. [Link]
-
Kumar, L., & Kumar, A. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3350. [Link]
-
Pharma Spirit. (2020). SALT FORM OF THE DRUG. YouTube. [Link]
-
Nechipadappu, S. K., & Divi, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology Europe, 26(10). [Link]
-
Singh, A., et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 263-270. [Link]
-
Raj, R., & S, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Indo American Journal of Pharmaceutical Sciences, 4(03), 589-598. [Link]
-
da Silva, A. D., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Medicinal Chemistry, 23(38), 4367-4391. [Link]
-
Anonymous. (n.d.). Prodrug Strategies for Enhanced Solubility. Scribd. [Link]
-
Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Jarkko, R. (2014). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. [Link]
-
Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 178. [Link]
-
FDA Global Substance Registration System. This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11379626, this compound. [Link]
-
Anderson, M., et al. (2006). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 49(16), 4843-4851. [Link]
-
Giri, T. K., et al. (2012). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Assam University Journal of Science & Technology: Biological and Environmental Sciences, 7(1), 136-145. [Link]
-
Vasilache, V., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. International Journal of Molecular Sciences, 25(3), 1730. [Link]
-
Strickley, R. G. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 1-13. [Link]
-
Nsanzabera, O., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(17), 4014. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpdft.com [rjpdft.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpbr.in [ijpbr.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. johronline.com [johronline.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oatext.com [oatext.com]
- 20. tandfonline.com [tandfonline.com]
- 21. jddtonline.info [jddtonline.info]
- 22. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jopcr.com [jopcr.com]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. japsonline.com [japsonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
An In-Depth Technical Guide
Introduction
2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a complex heterocyclic molecule featuring a quinolinone core and a phenylethynyl substituent[1]. While its specific applications are still emerging, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as a pharmaceutical intermediate or a novel molecular scaffold[2][3]. For any high-purity chemical intended for research or development, particularly in regulated industries, the validation of analytical methods is not merely a procedural step but the foundation of quality assurance. It ensures that the measurements used to assess the identity, purity, and strength of the compound are reliable, reproducible, and fit for purpose.
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound. Adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," we will explore the development and validation of suitable methods, explain the rationale behind experimental choices, and present supporting data frameworks[4][5][6]. Our objective is to equip researchers, analytical chemists, and drug development professionals with a robust strategy for ensuring the quality of this molecule.
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Cornerstone for Assay and Impurity Determination
For a molecule with the structural complexity and chromophoric nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the primary analytical technique. Its high resolution, sensitivity, and quantitative accuracy make it the "gold standard" for both potency assays and the detection of related substances (impurities).
Rationale for Method Selection
The decision to prioritize RP-HPLC is based on the physicochemical properties of the target analyte:
-
Molecular Structure: The compound possesses a significant non-polar character due to the phenyl ring, the dihydroquinolinone system, and the ethynyl bridge, making it ideally suited for retention on a non-polar stationary phase like C18.
-
UV Absorbance: The extensive conjugation across the quinolinone and phenylethynyl systems creates strong chromophores, allowing for sensitive detection using a UV-Vis or Diode-Array Detector (DAD).
-
Versatility: HPLC methods can be developed to be "stability-indicating," meaning they can separate the intact analyte from its potential degradation products and synthesis-related impurities[7][8].
Proposed HPLC Method Parameters (Starting Point)
The following parameters serve as a robust starting point for method development. Optimization is expected based on initial experimental results.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately non-polar compounds. The length and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (MeCN) | A buffered aqueous phase controls the ionization of the quinolinone nitrogen, ensuring reproducible retention times. Acetonitrile is a common organic modifier with good UV transparency and elution strength[9][10]. |
| Elution Mode | Gradient | A gradient elution (e.g., starting at 60% B, increasing to 95% B) is recommended to ensure elution of the main analyte with a good peak shape while also resolving potential impurities that may have significantly different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable run time. |
| Detection | UV at 254 nm or 320 nm | The molecule is expected to have strong absorbance at multiple wavelengths. 254 nm is a common wavelength for aromatic compounds. A secondary wavelength, potentially near the λmax, should be evaluated for higher sensitivity. A DAD allows for peak purity analysis. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Experimental Protocol: Method Validation according to ICH Q2(R1)
The validation process demonstrates that the analytical procedure is suitable for its intended purpose[11][12].
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject five replicates of a standard solution (e.g., 50 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
2. Specificity (including Forced Degradation):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[6].
-
Procedure:
-
Analyze a blank (diluent) to ensure no interfering peaks.
-
Analyze the analyte standard.
-
Conduct forced degradation studies by exposing the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress[7]. Analyze the stressed samples.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution between the analyte peak and any peaks generated from impurities or degradants. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.
3. Linearity and Range:
-
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations (e.g., from 10 µg/mL to 100 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
4. Accuracy (% Recovery):
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform a recovery study by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.
-
Procedure: Typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate. This is particularly important for the quantification of low-level impurities.
Hypothetical Validation Data Summary
The following table presents a summary of expected results for a successful HPLC method validation.
| Validation Parameter | Specification | Hypothetical Result | Status |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | 10 - 100 | 10 - 100 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.15% | Pass |
| LOQ (µg/mL) | Report Value | 0.5 µg/mL | Pass |
| Specificity | No interference at analyte RT | Baseline resolution achieved | Pass |
Chapter 2: Comparison with Orthogonal Analytical Methods
While HPLC is the primary quantitative tool, employing orthogonal methods (methods based on different scientific principles) is crucial for comprehensive validation, structural confirmation, and troubleshooting.
| Method | Principle | Application for this Molecule | Advantages | Limitations |
| UV-Vis Spectroscopy | Absorption of UV-Visible light by chromophores | Rapid identity check, concentration estimation, λmax determination. | Simple, fast, non-destructive. Good for quick purity checks against a known standard. | Low specificity; cannot distinguish between structurally similar impurities. Not a standalone method for purity. |
| FTIR Spectroscopy | Absorption of infrared radiation causing molecular vibrations | Confirms the presence of key functional groups (C=O of quinolinone, C≡C of alkyne, aromatic C-H). | Provides a unique molecular "fingerprint" for identity confirmation. Fast and requires minimal sample. | Not quantitative. Insensitive to minor impurities. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Unambiguous structural elucidation and confirmation. ¹H and ¹³C NMR can identify and quantify impurities if their signals are resolved from the main compound. | Provides the most detailed structural information. Can be quantitative (qNMR). | Lower sensitivity than HPLC, more complex sample preparation, expensive instrumentation. |
| Mass Spectrometry (LC-MS/GC-MS) | Ionization of molecules and separation based on mass-to-charge ratio | Precise mass determination to confirm molecular formula. Identification of unknown impurities and degradation products. | Extremely high sensitivity and specificity for mass. Can elucidate structures of unknowns when coupled with fragmentation (MS/MS). | Can be difficult to quantify without appropriate standards. Ionization efficiency can vary significantly between compounds. |
Spectroscopic Analysis Protocols
UV-Visible Spectroscopy Protocol:
-
Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) in HPLC-grade acetonitrile. Dilute to a final concentration of ~10 µg/mL to achieve an absorbance between 0.5 and 1.0 AU.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Measurement: Scan from 200 to 600 nm using acetonitrile as the blank. Record the wavelength of maximum absorbance (λmax).
FTIR Spectroscopy Protocol:
-
Sample Preparation: Use a small amount of the solid sample directly.
-
Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Measurement: Acquire the spectrum from 4000 to 400 cm⁻¹. Identify characteristic peaks corresponding to the expected functional groups.
Chapter 3: Visualizing Workflows and Impurity Profiles
A logical workflow is essential for systematic method validation. Furthermore, understanding potential impurities is key to designing a specific and stability-indicating method.
General Analytical Method Validation Workflow
Caption: Hypothetical sources of impurities during synthesis.
Conclusion
The validation of analytical methods for this compound is a critical exercise in ensuring its quality, safety, and efficacy in any research or development context. This guide establishes RP-HPLC as the primary technique for quantification and impurity profiling, supported by a rigorous validation protocol grounded in ICH Q2(R1) guidelines. Orthogonal methods such as NMR, FTIR, and Mass Spectrometry are indispensable for unequivocal structural confirmation and the identification of unknown impurities. By adopting the systematic, evidence-based approach detailed here, scientists can generate reliable and defensible analytical data, forming a solid foundation for all subsequent scientific investigations.
References
Sources
- 1. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ashdin.com [ashdin.com]
Comparative Efficacy Analysis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one and Established Phosphodiesterase 4 (PDE4) Inhibitors
A Hypothetical Guide for Researchers in Drug Discovery
Disclaimer: The biological target of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one has not been definitively established in publicly available scientific literature. This guide is presented as a hypothetical case study, postulating its activity as a Phosphodiesterase 4 (PDE4) inhibitor based on the known pharmacological profiles of structurally related dihydroquinolinone compounds. The following comparison is intended to serve as a framework for the evaluation of novel compounds against known inhibitors.
Introduction
The pursuit of novel therapeutic agents for inflammatory and neurological disorders has led to a significant focus on the inhibition of phosphodiesterase 4 (PDE4). PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), plays a pivotal role in modulating inflammatory responses. Consequently, the development of potent and selective PDE4 inhibitors has been a key strategy in drug discovery.
This guide provides a comparative analysis of the hypothetical PDE4 inhibitor, this compound, against three well-established PDE4 inhibitors: Rolipram, Roflumilast, and Apremilast. We will delve into a hypothetical examination of its inhibitory efficacy, supported by established experimental protocols for robust in vitro characterization.
The Putative Target: Phosphodiesterase 4 (PDE4)
The rationale for selecting PDE4 as the hypothetical target for this compound is rooted in the established activities of the dihydroquinolinone scaffold. This core structure is present in a variety of pharmacologically active compounds known to interact with enzymes and receptors central to cellular signaling pathways, including phosphodiesterases. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
Comparative Efficacy of PDE4 Inhibitors
A critical aspect of characterizing any novel inhibitor is to benchmark its potency against known standards. The following table summarizes the inhibitory activities (IC50 and Ki values) of Rolipram, Roflumilast, and Apremilast against various PDE4 subtypes. For the purpose of this guide, we will assign hypothetical values to this compound to illustrate a potential discovery scenario.
| Compound | PDE4A (IC50/Ki, nM) | PDE4B (IC50/Ki, nM) | PDE4D (IC50/Ki, nM) | TNF-α Release (IC50, nM) |
| This compound | Hypothetical: 25 | Hypothetical: 15 | Hypothetical: 30 | Hypothetical: 50 |
| Rolipram | 3[1][2] | 130[1][2] | 240[1][2] | 503[3] |
| Roflumilast | 0.7[4] | 0.2[4] | 0.27 - 1.1[5] | ~2 (Neutrophil LTB4)[6] |
| Apremilast | 74 (overall PDE4)[7][8] | 74 (overall PDE4)[7][8] | 74 (overall PDE4)[7][8] | 104[8] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and the PDE4 isoform used.
Signaling Pathway of PDE4 Inhibition
The mechanism of action for PDE4 inhibitors is centered on the modulation of the cAMP signaling cascade.
Caption: Experimental workflow for the cellular TNF-α release assay.
Conclusion
This guide has presented a hypothetical framework for the comparative analysis of a novel compound, this compound, as a putative PDE4 inhibitor against the established drugs Rolipram, Roflumilast, and Apremilast. The outlined experimental protocols for enzymatic and cell-based assays provide a robust methodology for determining the efficacy of new chemical entities. Should this compound indeed possess PDE4 inhibitory activity, its unique structural features may offer a novel pharmacological profile, warranting further investigation for its therapeutic potential in inflammatory and neurological diseases. The successful application of these comparative approaches is fundamental to the advancement of drug discovery and development.
References
-
GoodRx. (n.d.). Popular Pde4 Inhibitors List, Drug Prices and Medication Information. [Link]
-
MDPI. (2023). PDE4 Inhibitors. Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link]
-
Wikipedia. (2023). PDE4 inhibitor. [Link]
-
National Center for Biotechnology Information. (2024). Discovery and Optimization of Dihydroquinolin-2(1 H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension. [Link]
-
National Center for Biotechnology Information. (2009). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. [Link]
-
Drugs.com. (n.d.). List of Selective phosphodiesterase-4 inhibitors (PDE4). [Link]
-
Patsnap. (2024). What are PDE4 inhibitors and how do they work?. [Link]
-
National Center for Biotechnology Information. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. [Link]
-
National Center for Biotechnology Information. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. [Link]
-
Frontiers. (n.d.). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). [Link]
-
National Center for Biotechnology Information. (1995). Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. [Link]
Sources
- 1. Rolipram | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphodiesterase 4D Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]
A Comparative Analysis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one and Other Quinolinone Scaffolds in Anticancer Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of modern medicinal chemistry, the quinolinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] Its derivatives have been extensively investigated as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] This guide provides an in-depth comparative analysis of a specific derivative, 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one, with other notable quinolinone-based compounds, focusing on their potential as anticancer agents. We will delve into the nuances of their synthesis, explore the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their evaluation.
The Emergence of 2-Substituted Quinolinones in Oncology
The substitution at the C-2 position of the quinoline ring has been a focal point of extensive research, yielding compounds with potent cytotoxic and antiproliferative activities against a wide array of cancer cell lines.[2] The introduction of various aryl, heteroaryl, and alkynyl moieties at this position has been shown to significantly influence the biological activity, often through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][4]
This compound: A Compound of Interest
The introduction of a phenylethynyl group at the C-2 position of the 7,8-dihydroquinolin-5(6H)-one core presents an intriguing structural motif. The linear and rigid nature of the ethynyl linker, coupled with the aromatic phenyl ring, offers unique possibilities for interaction with biological targets. While specific published data on the anticancer activity of this compound is not yet widely available in peer-reviewed literature, we can extrapolate its potential based on the known activities of structurally similar compounds.
Comparative Analysis of Anticancer Activity
To provide a clear and objective comparison, we will examine the in vitro cytotoxic activity of our lead compound (with hypothetical, yet plausible, data based on SAR trends) alongside experimentally validated data for other key quinolinone derivatives. The data is presented as IC50 values (the half-maximal inhibitory concentration) against various human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) [Hypothetical Data] | Reference |
| 1 | This compound | MCF-7 (Breast) | 5.2 | Hypothetical |
| HCT116 (Colon) | 3.8 | Hypothetical | ||
| A549 (Lung) | 7.1 | Hypothetical | ||
| 2 | 2-Phenyl-4-quinolone | MCF-7 (Breast) | 0.025 - 0.082 (GI50) | [2] |
| 3 | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | >100 | [5] |
| 4 | 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast) | Potent (Induces 54.4% apoptosis) | [5] |
| 5 | 2-Amino-7,7-dimethyl-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Various | Varies | [6] |
It is important to note that the IC50 values for Compound 1 are hypothetical and are included for illustrative purposes to guide future experimental work. These values are extrapolated from the general observation that 2-substituted quinolones often exhibit cytotoxicity in the low micromolar range.
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of quinolinone derivatives are intrinsically linked to the nature and position of their substituents.[7]
-
Substitution at C-2: The presence of an aromatic or heteroaromatic ring at this position is often crucial for potent anticancer activity. The phenylethynyl group in our lead compound offers a rigid extension that can probe deeper into hydrophobic pockets of target proteins.
-
Saturation of the Carbocyclic Ring: The 7,8-dihydroquinolin-5(6H)-one core, with its partially saturated ring, introduces a degree of conformational flexibility compared to the fully aromatic quinolones. This can influence binding affinity and selectivity.
-
The Ketone at C-5: The carbonyl group at the C-5 position can act as a hydrogen bond acceptor, potentially playing a role in target binding.
-
Substituents on the Phenyl Ring: In related 2-phenyl-4-quinolones, substituents on the phenyl ring, such as halogens or methoxy groups, have been shown to modulate activity, likely by altering the electronic properties and steric profile of the molecule.[4]
Proposed Mechanism of Action: Avenues for Investigation
Based on the known mechanisms of action for other 2-substituted quinolinones, several pathways warrant investigation for this compound:
-
Tubulin Polymerization Inhibition: Many 2-arylquinolones are known to inhibit the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Induction of Apoptosis: The compound could trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Kinase Inhibition: The quinoline scaffold is a known pharmacophore for various kinase inhibitors. Investigating the effect of the compound on key oncogenic kinases would be a valuable line of inquiry.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of the lead compound and the evaluation of its anticancer properties.
Synthesis of this compound
The synthesis of this compound can be achieved via a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms.
dot
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-7,8-dihydroquinolin-5(6H)-one (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagents: Add anhydrous triethylamine (Et3N) to dissolve the starting materials.
-
Addition of Alkyne: To the stirred solution, add phenylacetylene (1.2 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalysts.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
dot
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Sources
- 1. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-(arylethynyl)quinoline derivatives as mGluR5 antagonists for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one Analogs as mGluR5 Negative Allosteric Modulators
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one analogs, a promising class of compounds targeting the metabotropic glutamate receptor 5 (mGluR5). As negative allosteric modulators (NAMs) of mGluR5, these molecules hold significant therapeutic potential for a range of neurological and psychiatric disorders. This document will delve into the synthetic rationale, comparative biological data, and detailed experimental protocols to empower researchers in the rational design and evaluation of novel mGluR5 NAMs.
Introduction: The Significance of mGluR5 and the Quinolinone Scaffold
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various neuropathologies, including anxiety, depression, chronic pain, and substance use disorders, has made it a prime target for drug discovery.[1] Negative allosteric modulators, which bind to a site distinct from the endogenous glutamate binding site, offer a sophisticated mechanism for fine-tuning receptor activity with potentially greater subtype selectivity and improved side-effect profiles compared to orthosteric antagonists.
The this compound scaffold represents a promising chemotype for the development of mGluR5 NAMs. Its rigid structure, featuring a phenylethynyl group, bears resemblance to the well-characterized mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP), suggesting a similar mode of interaction with the allosteric binding pocket of the receptor. This guide will explore how modifications to this core structure influence biological activity, providing a framework for the optimization of lead compounds.
Synthetic Strategy: Accessing the this compound Scaffold and its Analogs
The key synthetic approach for constructing the this compound core and its analogs is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient coupling of a terminal alkyne (phenylacetylene or its derivatives) with an aryl halide (a halogenated dihydroquinolinone precursor).
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound analogs.
The versatility of the Sonogashira coupling allows for the introduction of a wide array of substituents on both the phenyl ring of the phenylethynyl moiety and the quinolinone core, facilitating comprehensive SAR studies.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs as mGluR5 NAMs is highly dependent on the nature and position of substituents on the phenylethynyl ring. The following table summarizes the SAR for a series of 2-(arylethynyl)quinoline derivatives, which serve as a close proxy for the target scaffold.[2]
| Compound | R (Substitution on Phenyl Ring) | mGluR5 IC50 (µM) |
| 5a | H | 0.24 |
| 5b | 2-F | 0.11 |
| 5c | 3-F | 0.08 |
| 5d | 4-F | 0.13 |
| 5e | 2-Cl | 0.15 |
| 5f | 3-Cl | 0.09 |
| 5g | 4-Cl | 0.16 |
| 5h | 2-CH3 | 0.21 |
| 5i | 3-CH3 | 0.12 |
| 5j | 4-CH3 | 0.19 |
| 5k | 2-OCH3 | >10 |
| 5l | 3-OCH3 | 0.28 |
| 5m | 4-OCH3 | 0.45 |
| 5n | 3-CN | 0.05 |
Data adapted from Son et al., Bioorg. Med. Chem. Lett. 2013, 23 (5), 1472-1476.[2]
Key SAR Insights:
-
Influence of Halogen Substituents: Fluorine and chlorine substitutions on the phenyl ring are generally well-tolerated and can enhance potency. A meta-fluoro (5c) or meta-chloro (5f) substituent appears to be optimal for activity.
-
Effect of Alkyl Groups: Small alkyl groups, such as a methyl group, are also tolerated, with the meta-position (5i) showing a slight improvement in potency over the ortho (5h) and para (5j) positions.
-
Impact of Methoxy Groups: The introduction of a methoxy group is generally detrimental to activity, particularly at the ortho-position (5k), which leads to a significant loss of potency. This may be due to steric hindrance or unfavorable electronic effects.
-
Potency Enhancement with a Cyano Group: A meta-cyano group (5n) results in the most potent compound in this series, suggesting that a strong electron-withdrawing group at this position is highly favorable for binding to the mGluR5 allosteric site.
Caption: Summary of Structure-Activity Relationship trends for phenylethynyl quinolinone analogs.
Experimental Protocols for Compound Evaluation
To facilitate the direct comparison of novel analogs, detailed, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays used to characterize mGluR5 negative allosteric modulators.
Radioligand Binding Assay
This assay determines the affinity of the test compounds for the mGluR5 allosteric binding site by measuring their ability to displace a radiolabeled known mGluR5 NAM, such as [³H]MPEP.
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue or HEK293 cells expressing recombinant human mGluR5 in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of test compound at various concentrations.
-
Add 100 µL of the membrane preparation.
-
Add 50 µL of [³H]MPEP (final concentration ~1-2 nM).
-
For non-specific binding determination, add a high concentration of a known mGluR5 NAM (e.g., 10 µM MPEP) instead of the test compound.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of the test compounds to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
Protocol:
-
Cell Culture and Dye Loading:
-
Plate HEK293 cells stably expressing human mGluR5 in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add an mGluR5 agonist (e.g., quisqualate or DHPG) at a concentration that elicits a submaximal response (EC80).
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the agonist-induced calcium mobilization, using non-linear regression.
-
Caption: Workflow for the in vitro evaluation of mGluR5 NAMs.
Conclusion and Future Directions
The this compound scaffold serves as a valuable starting point for the development of novel and potent mGluR5 negative allosteric modulators. The structure-activity relationship data presented in this guide highlights the critical role of substitutions on the phenylethynyl ring in modulating potency. Specifically, the introduction of small, electron-withdrawing groups at the meta-position appears to be a key strategy for enhancing activity.
Future research in this area should focus on:
-
Exploring a wider range of substituents on both the phenylethynyl and quinolinone rings to further refine the SAR.
-
Investigating the pharmacokinetic properties of the most potent analogs to assess their potential for in vivo efficacy.
-
Evaluating the selectivity of these compounds against other mGluR subtypes and other CNS targets.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of next-generation mGluR5 NAMs with the potential to address significant unmet medical needs in the treatment of neurological and psychiatric disorders.
References
-
Son, M. H., Kim, J. Y., Lim, E. J., Baek, D. J., Choi, K., Lee, J. K., ... & Cho, Y. S. (2013). Synthesis and biological evaluation of 2-(arylethynyl)quinoline derivatives as mGluR5 antagonists for the treatment of neuropathic pain. Bioorganic & medicinal chemistry letters, 23(5), 1472-1476. [Link][2]
-
Gasparini, F., Lingenhohl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., ... & Kuhn, R. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. [Link][1]
-
Sharma, S., Rodriguez, A. L., Conn, P. J., & Lindsley, C. W. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl) pyrimidine scaffold. Bioorganic & medicinal chemistry letters, 18(14), 4098-4101. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Molecular Devices. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers. [Link]
Sources
- 1. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-(arylethynyl)quinoline derivatives as mGluR5 antagonists for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one, a novel N-heterocyclic compound with potential applications in medicinal chemistry. As researchers and drug development professionals, the precise characterization of such small molecules is paramount for understanding their ADME (absorption, distribution, metabolism, and excretion) properties, identifying impurities, and ensuring regulatory compliance. This document will navigate the analytical landscape of HRMS, offering both theoretical grounding and practical, field-proven insights to empower your experimental choices.
The Analytical Challenge: Characterizing this compound
The analyte , this compound, possesses a molecular formula of C₁₇H₁₃NO and a monoisotopic mass of 247.0997 Da.[1][2][3] Its structure, featuring a quinolinone core, a phenylethynyl substituent, and a ketone functional group, presents a unique analytical puzzle. Our objective is not merely to detect this molecule but to do so with the utmost confidence in its elemental composition and structure. This necessitates the use of high-resolution mass spectrometry, which can provide the mass accuracy and resolving power to distinguish our target from closely related impurities or metabolites.[4]
A Comparative Analysis of High-Resolution Mass Spectrometry Platforms
The choice of an HRMS platform is a critical decision that will influence the quality and depth of the analytical data. The three predominant technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a distinct principle of mass analysis, offering a unique balance of performance characteristics.[5][6]
| Performance Metric | Time-of-Flight (TOF) | Orbitrap | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Accuracy (ppm) | < 2-5[6] | < 1[7] | < 0.2[8] |
| Resolution (FWHM at m/z 200) | up to 60,000[7] | up to 240,000[7] | > 1,000,000[7] |
| Sensitivity | High | Very High | High |
| Scan Speed | Very Fast | Fast | Slower |
| Cost | |||
| Ease of Use | Relatively Simple | Moderate | Complex |
Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: FT-ICR operates by trapping ions in a strong magnetic field, where they exhibit a cyclotron motion at a frequency inversely proportional to their m/z. This technique offers the highest achievable mass resolution and mass accuracy, enabling the fine isotopic structure of molecules to be resolved.[7] While unparalleled in its performance, the high cost and operational complexity of FT-ICR systems often reserve their use for the most challenging analytical problems where unambiguous elemental composition is critical.[13]
For the analysis of this compound, an Orbitrap-based platform would represent an optimal choice, providing the necessary mass accuracy to confirm the elemental composition with high confidence, and sufficient resolution to separate the analyte from potential isobaric interferences.
Experimental Workflow: From Sample to Spectrum
A robust and reproducible experimental workflow is the bedrock of high-quality HRMS data. The following diagram and protocols outline a comprehensive approach for the analysis of this compound.
Caption: A comprehensive workflow for the LC-HRMS analysis of this compound.
Sample Preparation Protocol
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix (Optional): For studies involving biological matrices (e.g., plasma), spike the working standards into the matrix.
-
Protein Precipitation (if applicable): To 100 µL of the spiked plasma sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins.[14]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
LC-HRMS Method Protocol
-
Liquid Chromatography System: A high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometer: An Orbitrap-based high-resolution mass spectrometer.
-
Scan Mode: Full scan from m/z 100-500 at a resolution of 120,000 (at m/z 200), followed by data-dependent MS² (dd-MS²) of the top 3 most intense ions.
Interpreting the Data: Fragmentation Pathway of this compound
The fragmentation pattern of a molecule in the mass spectrometer provides a structural fingerprint that is invaluable for its identification. Based on the principles of mass spectral fragmentation of ketones, aromatic compounds, and N-heterocycles, a plausible fragmentation pathway for this compound is proposed below.[15][16][17]
Caption: Proposed fragmentation pathway for this compound.
The protonated molecule, [M+H]⁺, at m/z 248.1070 is expected to be the base peak. Common fragmentation pathways for ketones involve the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment at m/z 220.1121.[15] Another plausible fragmentation is the loss of acetylene (C₂H₂) from the phenylethynyl group, leading to a fragment at m/z 222.0913. Further fragmentation of the quinoline ring system can also be expected.
Conclusion
The successful analysis of novel small molecules like this compound hinges on the judicious selection of high-resolution mass spectrometry platforms and the implementation of robust analytical methodologies. While TOF, Orbitrap, and FT-ICR all offer unique advantages, the Orbitrap platform provides a compelling balance of performance for the detailed characterization of such compounds. By coupling this powerful technology with meticulous sample preparation and a systematic approach to data interpretation, researchers can confidently elucidate the structure and properties of new chemical entities, thereby accelerating the drug discovery and development process.
References
-
Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from Sterling Pharma Solutions website.[18]
-
Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Retrieved from Thermo Fisher Scientific website.[19]
-
Sterling Pharma Solutions. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from Sterling Pharma Solutions website.[20]
-
SCIEX. (n.d.). Transforming small molecule quantitative sensitivity with a novel quadrupole time-of-flight mass spectrometer. Retrieved from SCIEX website.[21]
-
(2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from a relevant source.[22]
-
(2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.[14]
-
SCIEX. (n.d.). A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. Retrieved from SCIEX website.[23]
-
SCIEX. (n.d.). A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. Retrieved from SCIEX website.[24]
-
SCIEX. (n.d.). Accomplish outstanding quantitative performance for bioanalysis of small molecule pharmaceuticals using accurate mass spectrometry. Retrieved from SCIEX website.[25]
-
Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from Resolvemass Laboratories website.[26]
-
(n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).[27]
-
(2020, February 17). Current developments in LC-MS for pharmaceutical analysis. SciSpace.[28]
-
MDPI. (n.d.). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. Retrieved from MDPI website.[7]
-
(n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.[29]
-
Thermo Fisher Scientific. (n.d.). The Ultimate Workflow for Small Molecule Discovery. Retrieved from Thermo Fisher Scientific website.[12]
-
(2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.[5]
-
(2009, September 22). Mass Spectrometry Mass Analyzers. Labcompare.com.[6]
-
Thermo Fisher Scientific. (n.d.). Small molecule Orbitrap customer applications. Retrieved from Thermo Fisher Scientific website.[30]
-
(2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.[9]
-
(2017, January 16). What is the stepwise procedure for LC/MS method development for pharmaceuticals. Retrieved from a relevant source.[31]
-
(n.d.). Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. PMC - PubMed Central.[8]
-
(2025, August 6). A Layman's Guide to High‐Resolution Mass Spectrometry. ResearchGate.[32]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]1]
-
(2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology - ACS Publications.[33]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]]
-
Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis. Retrieved from Measurlabs website.[4]
-
(n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.[34]
-
(n.d.). Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms. Retrieved from a relevant source.[13]
-
The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from The Royal Society of Chemistry website.[35]
-
(n.d.). Mass Spectrometry: Fragmentation. Retrieved from a relevant source.[15]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh website.
-
Thermo Fisher Scientific. (2010, December 9). Mass Spectrometry Applications for Environmental Analysis. Retrieved from Thermo Fisher Scientific website.[11]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from Universidad de Guanajuato website.[36]
-
ZefSci. (n.d.). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from ZefSci website.[37]
-
Thermo Fisher Scientific. (n.d.). Application Notes Request Form. Separation Science.[38]
-
Lab Manager. (2014, January 28). Bruker Releases Application Note for Analysis of Sulfonamides in Honey Using Bruker's Advance EVOQ Elite LC-MS/MS System. Retrieved from Lab Manager website.[39]
-
Whitman People. (n.d.). GCMS Section 6.9.5. Retrieved from Whitman People website.[16]
-
(2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.[17]
-
AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from AIP Publishing website.[40]
-
(2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.[41]
Sources
- 1. impact II VIP | Bruker [bruker.com]
- 2. bruker.poznan.pl [bruker.poznan.pl]
- 3. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 4. lcms.cz [lcms.cz]
- 5. biocompare.com [biocompare.com]
- 6. labcompare.com [labcompare.com]
- 7. Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics [mdpi.com]
- 8. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms [en.biotech-pack.com]
- 14. amecj.com [amecj.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. GCMS Section 6.9.5 [people.whitman.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. sciex.com [sciex.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. sciex.com [sciex.com]
- 24. sciex.com [sciex.com]
- 25. sciex.com [sciex.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 28. scispace.com [scispace.com]
- 29. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. spectroscopyonline.com [spectroscopyonline.com]
- 35. rsc.org [rsc.org]
- 36. ugto.mx [ugto.mx]
- 37. zefsci.com [zefsci.com]
- 38. appnote.sepscience.com [appnote.sepscience.com]
- 39. Bruker Releases Application Note for Analysis of Sulfonamides in Honey Using Bruker’s Advance EVOQ Elite LC-MS/MS System | Lab Manager [labmanager.com]
- 40. pubs.aip.org [pubs.aip.org]
- 41. m.youtube.com [m.youtube.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic-Based Structural Elucidation of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive research. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one , a compound of interest in contemporary medicinal chemistry. In the absence of a complete, formally published, and assigned experimental spectrum for this specific molecule, this guide presents a detailed, predicted assignment based on established NMR principles and extensive comparison with structurally related analogs.
This guide will navigate the predicted spectral characteristics of the target molecule, compare it with the experimentally characterized and structurally related 2-Phenylquinoline , and provide a robust experimental protocol for acquiring high-quality NMR data for this class of compounds.
The Structural Landscape: Understanding the Key Moieties
The molecular architecture of this compound comprises three key components that dictate its spectroscopic signature:
-
The 7,8-dihydroquinolin-5(6H)-one Core: This partially saturated heterocyclic system contributes a set of aliphatic protons and carbons, an α,β-unsaturated ketone moiety, and a pyridine ring.
-
The Phenylethynyl Substituent: This group introduces aromatic protons and carbons from the phenyl ring and two sp-hybridized carbons of the ethynyl linker.
-
The Linkage: The connection of the phenylethynyl group at the 2-position of the quinoline ring influences the electronic environment of the pyridine portion of the core structure.
A thorough understanding of the expected chemical shifts and coupling patterns for each of these fragments is paramount for an accurate spectral assignment.
Predicted ¹H and ¹³C NMR Spectral Assignments for this compound
The following assignments are predicted based on established substituent effects, analysis of similar structures reported in the literature, and general principles of NMR spectroscopy.
Caption: Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | 7.30 - 7.45 | d | 8.5 | Doublet coupled to H-4. |
| H-4 | 7.95 - 8.10 | d | 8.5 | Doublet coupled to H-3, downfield due to proximity to the quinoline nitrogen. |
| H-6 | 2.80 - 2.95 | t | 6.0 | Triplet coupled to H-7, adjacent to the carbonyl group. |
| H-7 | 2.15 - 2.30 | m | - | Multiplet due to coupling with H-6 and H-8. |
| H-8 | 3.05 - 3.20 | t | 6.5 | Triplet coupled to H-7, benzylic position. |
| H-2', H-6' | 7.50 - 7.65 | m | - | Ortho protons of the phenyl ring. |
| H-3', H-4', H-5' | 7.35 - 7.50 | m | - | Meta and para protons of the phenyl ring. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145.0 - 148.0 | Attached to the electron-withdrawing ethynyl group and nitrogen. |
| C-3 | 120.0 - 122.0 | Aromatic CH. |
| C-4 | 136.0 - 138.0 | Aromatic CH, deshielded by the nitrogen. |
| C-4a | 125.0 - 127.0 | Quaternary aromatic carbon. |
| C-5 | 198.0 - 202.0 | Carbonyl carbon. |
| C-6 | 38.0 - 40.0 | Aliphatic CH₂ adjacent to the carbonyl. |
| C-7 | 21.0 - 23.0 | Aliphatic CH₂. |
| C-8 | 28.0 - 30.0 | Aliphatic CH₂ in a benzylic-like position. |
| C-8a | 150.0 - 153.0 | Quaternary carbon adjacent to nitrogen. |
| C-α | 88.0 - 92.0 | sp-hybridized carbon of the alkyne. |
| C-β | 90.0 - 94.0 | sp-hybridized carbon of the alkyne. |
| C-1' | 122.0 - 124.0 | Quaternary carbon of the phenyl ring. |
| C-2', C-6' | 131.0 - 133.0 | Aromatic CH of the phenyl ring. |
| C-3', C-5' | 128.0 - 130.0 | Aromatic CH of the phenyl ring. |
| C-4' | 129.0 - 131.0 | Aromatic CH of the phenyl ring. |
Comparative Analysis: this compound vs. 2-Phenylquinoline
To provide a tangible reference for our predicted data, we will compare the expected spectral features of our target molecule with the known experimental data for 2-Phenylquinoline . This comparison highlights the influence of the ethynyl linker and the partial saturation of the quinoline core.
Key Spectral Differences:
-
Aliphatic Protons: The most striking difference will be the presence of signals in the upfield region (δ 2.0-3.5 ppm) in the ¹H NMR spectrum of this compound, corresponding to the protons at positions 6, 7, and 8. These will be absent in the fully aromatic 2-Phenylquinoline.
-
Carbonyl Carbon: A characteristic signal for the C-5 carbonyl group will be observed in the downfield region of the ¹³C NMR spectrum (δ 198.0-202.0 ppm) of the target molecule, a feature not present in 2-Phenylquinoline.
-
Ethynyl Carbons: The two sp-hybridized carbons of the alkyne linker in the target molecule will appear in the ¹³C NMR spectrum in a range (δ 88.0-94.0 ppm) distinct from the aromatic carbons.
-
Aromatic Region: While both compounds will show signals in the aromatic region, the chemical shifts and coupling patterns of the quinoline protons will differ due to the electronic effects of the ethynyl group versus a direct phenyl linkage, and the influence of the adjacent saturated ring.
Experimental NMR Data for 2-Phenylquinoline (CDCl₃)
The following table presents literature data for 2-Phenylquinoline for a direct comparison.
| ¹H NMR | Chemical Shift (δ, ppm) | ¹³C NMR | Chemical Shift (δ, ppm) |
| H-3 | 7.87 | C-2 | 157.4 |
| H-4 | 8.20 | C-3 | 119.0 |
| H-5 | 7.74 | C-4 | 136.8 |
| H-6 | 7.51 | C-4a | 129.7 |
| H-7 | 7.69 | C-5 | 127.5 |
| H-8 | 8.16 | C-6 | 129.3 |
| H-2', H-6' | 8.16 | C-7 | 127.6 |
| H-3', H-4', H-5' | 7.44-7.54 | C-8 | 130.9 |
| C-8a | 148.3 | ||
| C-1' | 139.7 | ||
| C-2', C-6' | 128.9 | ||
| C-3', C-5' | 129.8 | ||
| C-4' | 126.3 |
(Data sourced from literature and spectral databases for illustrative purposes)
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds such as this compound, the following detailed protocol is recommended.[1]
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this type of molecule.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg/mL is generally sufficient.
-
For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Most commercially available deuterated solvents already contain TMS.
Instrument Setup and Data Acquisition
Caption: A generalized workflow for NMR-based structural elucidation.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
Spectral Width (SW): Typically -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the concentration and desired signal-to-noise ratio.
-
Spectral Width (SW): Typically 0 to 220 ppm.
2D NMR Experiments for Unambiguous Assignment:
For a definitive structural confirmation and assignment of all proton and carbon signals, the following 2D NMR experiments are indispensable:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the protons on the dihydroquinolinone ring and the phenyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for assigning quaternary carbons and connecting the different structural fragments of the molecule.[2]
Conclusion
References
- Spectroscopic Data of 2-Phenylquinoline.
-
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. [Link]
-
Supporting Information for Facile Synthesis of 2-Substituted Quinolines.... Royal Society of Chemistry. [Link]
-
Step-by-step procedure for NMR data acquisition. Unknown Source. [Link]
-
The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid.... Preprints.org. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]
-
¹H and ¹³C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico da Universidade de Aveiro. [Link]
Sources
A Comparative Analysis of the Biological Effects of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the potential biological effects of the novel synthetic compound, 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. In the absence of extensive published data on this specific molecule, this document serves as a scientifically-grounded prospectus, drawing comparisons with structurally related compounds to predict its bioactivity and to propose a robust experimental framework for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities for therapeutic intervention, particularly in oncology.
Introduction: The Quinoline Scaffold and the Promise of a Novel Derivative
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications.[1] Derivatives of the 7,8-dihydroquinolin-5(6H)-one core, in particular, have garnered significant interest due to their demonstrated biological activities, including anticancer, antibacterial, and antifungal properties.[2] The introduction of a phenylethynyl group at the 2-position of this quinolinone core in this compound presents an intriguing chemical modification. The phenylacetylene moiety is known to participate in various biological interactions and has been incorporated into potent enzyme inhibitors.[3][4] This structural feature, combined with the established bioactivity of the dihydroquinolinone scaffold, suggests that this compound may exhibit significant and potentially novel biological effects.
This guide will therefore explore the hypothetical biological activities of this compound, focusing on its potential as an anticancer agent and kinase inhibitor, by comparing it with well-characterized molecules sharing similar structural motifs. We will provide detailed experimental protocols to validate these hypotheses and present a framework for a comprehensive biological evaluation.
Comparative Analysis: Positioning a Novel Compound in the Therapeutic Landscape
Given the structural features of this compound, we hypothesize that its primary biological activity will lie in the realm of anticancer therapeutics, potentially through the inhibition of protein kinases. This hypothesis is based on the known activities of related quinoline and pyrazole derivatives.[5][6]
To provide a clear comparative landscape, we have selected two well-characterized compounds:
-
Dasatinib (BMS-354825): A potent dual Src/Abl kinase inhibitor with a distinct heterocyclic core, chosen to represent a clinically successful kinase inhibitor.[7]
-
A 2-Aryl-7,8-dihydroquinolin-6(5H)-one derivative (Compound X): A representative compound from a series of 2-aryl-substituted dihydroquinolinones that have shown selective cytotoxicity against cancer cell lines.[8][9]
The following table summarizes the known biological activities of these comparators and the predicted activity of our topic compound.
| Compound | Chemical Structure | Known/Predicted Biological Activity | Potency (IC50) |
| This compound | C1=CC=C(C=C1)C#CC2=NC3=C(C=C2)CCC(=O)C3 | Predicted: Anticancer, Kinase Inhibitor | To be determined |
| Dasatinib | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=NC=C(C=C3)N4CCN(CC4)CCO | Dual Src/Abl kinase inhibitor, Anticancer | Src: <1 nM, Abl: <1 nM |
| 2-(4-Trifluoromethylphenyl)-7,8-dihydroquinolin-6(5H)-one (Compound X) | C1C(C(=O)C2=C(C1)N=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)=O | Cytotoxic against K-562 leukemia cells | ~5-10 µM |
The rationale for predicting anticancer and kinase inhibitory activity for this compound stems from the established principle that the quinoline scaffold can be effectively tailored to target the ATP-binding pocket of various kinases.[10] The rigid, linear phenylethynyl substituent may provide specific interactions within the hydrophobic regions of a kinase active site, potentially leading to potent and selective inhibition.
Proposed Mechanism of Action: A Kinase Inhibition Hypothesis
We postulate that this compound may exert its anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer, such as the Src or Abl kinase pathways. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of the Src kinase signaling pathway.
Experimental Validation: A Step-by-Step Approach
To empirically test the hypothesized biological activities of this compound, a series of well-established in vitro assays are proposed.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the biological characterization of the topic compound.
Caption: Proposed experimental workflow for biological characterization.
Detailed Experimental Protocols
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.[2]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., K-562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.[13][14]
Principle: A purified kinase enzyme is incubated with its substrate and ATP. The amount of phosphorylated substrate is then quantified. The presence of an inhibitor will reduce the amount of phosphorylation.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant Src or Abl), its specific peptide substrate, and varying concentrations of this compound.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
This technique is used to detect the presence and levels of specific proteins involved in the apoptotic pathway, such as cleaved caspases.[15][16]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours. Collect and lyse the cells in a suitable lysis buffer containing protease inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the levels of the apoptotic markers in treated versus untreated cells.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, a comparative analysis based on its structural components strongly suggests its potential as a novel anticancer agent, likely acting through the inhibition of protein kinases. The proposed experimental workflow provides a clear and robust path to validate these hypotheses and to elucidate the specific molecular targets and mechanisms of action.
Future research should focus on a broad screening against a panel of kinases to identify the primary targets of this compound. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing its potency and selectivity. In vivo studies in relevant animal models will be the ultimate test of its therapeutic potential. The exploration of this and similar novel chemical entities is a vital endeavor in the ongoing search for more effective and targeted cancer therapies.
References
-
Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. PubMed Central. [Link]
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
da Silva, A. D., et al. (2024). Biological activity of natural 2-quinolinones. PubMed. [Link]
-
El-Sayed, M. A. A., et al. (2017). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 22(7), 1083. [Link]
-
Request PDF. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. [Link]
-
El-Adl, K., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5262. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. Molecules, 27(24), 8794. [Link]
-
André, V., et al. (2007). (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors With Broad Antiproliferative Activity Against Tumor Cells. Journal of Medicinal Chemistry, 50(19), 4563–4575. [Link]
-
Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
-
Petrucci, G., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 27(17), 5430. [Link]
-
JoVE. (n.d.). In vitro NLK Kinase Assay. [Link]
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. [Link]
-
Solomon, V. R., & Lee, H. (2011). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current Medicinal Chemistry, 18(10), 1488–1508. [Link]
-
Conti, P., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2291. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
Patel, H. D., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles. ACS Omega, 7(45), 41535–41551. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
-
Zhang, H., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 28(11), 4381. [Link]
-
Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[13][18]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310. [Link]
-
Micheli, F., et al. (2008). Phenylethynyl-pyrrolo[1,2-a]pyrazine: a new potent and selective tool in the mGluR5 antagonists arena. Bioorganic & Medicinal Chemistry Letters, 18(6), 1804–1809. [Link]
-
Request PDF. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Bahsas, A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(29), 14001–14016. [Link]
-
Serda, M., et al. (2017). Piperazinyl fragment improves anticancer activity of Triapine. PLOS ONE, 12(7), e0180874. [Link]
-
Li, X., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 59(21), 9767–9781. [Link]
-
Alqasoumi, S. I., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939–6942. [Link]
-
Lavrik, I. N. (2014). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1157, 191–198. [Link]
-
Zhu, G., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113098. [Link]
-
Abd El-Karim, S. S., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 1018–1033. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
Sources
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Phenylethynyl-pyrrolo[1,2-a]pyrazine: a new potent and selective tool in the mGluR5 antagonists arena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Validating the Purity of Synthetic 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Introduction: The Imperative for Purity in Drug Discovery
This guide provides an in-depth, comparative analysis of reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methodologies for the robust purity assessment of 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. We will move beyond a single prescribed method, exploring how orthogonal column chemistries provide a more comprehensive and trustworthy purity profile. This document is designed for researchers, analytical chemists, and quality control professionals who require a scientifically sound, validated approach to purity determination.
The Analytical Challenge: Understanding the Analyte and Its Impurities
The molecular structure of this compound—featuring a fused heterocyclic quinolinone core, a rigid phenylethynyl substituent, and a non-aromatic cyclohexenone ring—presents specific analytical considerations. Its significant aromaticity and moderate polarity make it an ideal candidate for RP-HPLC. However, the true challenge lies in developing a method with sufficient selectivity to separate the main compound from a constellation of structurally similar process-related impurities and potential degradants.
The most probable synthetic route to this compound is the Sonogashira cross-coupling reaction , a palladium-catalyzed reaction between a terminal alkyne (phenylacetylene) and an aryl halide (e.g., 2-halo-7,8-dihydroquinolin-5(6H)-one).[1] Understanding this synthesis is paramount as it informs the potential impurity profile we must target for separation.
Key Potential Impurities Include:
-
Unreacted Starting Materials: 2-halo-7,8-dihydroquinolin-5(6H)-one and phenylacetylene.
-
Homocoupled Alkyne: 1,4-Diphenylbuta-1,3-diyne, a common byproduct of the Sonogashira reaction.[2]
-
Related Byproducts: Impurities arising from side reactions or incomplete cyclization during the formation of the quinolinone precursor.[3]
-
Degradation Products: The quinolinone core can be susceptible to hydrolysis under harsh pH conditions, while the extended conjugation makes the molecule sensitive to photolytic or oxidative stress.[4]
A robust purity method must not only quantify the main peak but also resolve it from all these potential contaminants. This is the cornerstone of a stability-indicating method , a regulatory requirement for pharmaceutical analysis.[4][5]
Caption: Logical relationship of potential process-related impurities from the Sonogashira synthesis.
Comparative Analysis of HPLC Methodologies
The gold standard for analyzing moderately polar, aromatic compounds is RP-HPLC.[6][7] The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. However, not all RP-HPLC columns are created equal. Relying on a single column chemistry (typically C18) can lead to co-elution, masking impurities and providing a deceptively optimistic purity value. To build a trustworthy, self-validating system, we must compare methods with differing stationary phase selectivities.
We present three distinct RP-HPLC methods for comparison:
-
Method A (Recommended Standard): Utilizes a traditional Alkyl (C18) phase, the workhorse of RP-HPLC, which separates primarily based on hydrophobicity.
-
Method B (Orthogonal Selectivity I): Employs an Aromatic (Phenyl-Hexyl) phase. This phase introduces π-π interactions as a secondary separation mechanism, which can provide unique selectivity for aromatic and unsaturated compounds like our target molecule.
-
Method C (Orthogonal Selectivity II): Uses a Polar-Embedded (Amide) phase. This column offers different hydrogen bonding capabilities, altering selectivity, particularly for compounds with polar functional groups or potential polar degradants.
Experimental Protocols
The following protocols outline the conditions for each comparative method. System Suitability Tests (SST) are a mandatory prerequisite for any formal analysis, ensuring the chromatographic system is performing adequately.[8]
Sample Preparation (All Methods):
-
Prepare a stock solution of the synthesized this compound at 1.0 mg/mL in Acetonitrile.
-
Create a working solution for analysis by diluting the stock solution to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Method A: Standard C18 (Recommended)
-
Rationale: The C18 phase provides high hydrophobic retention, which is excellent for resolving nonpolar impurities like the homocoupled alkyne from the moderately polar target compound. The use of formic acid in the mobile phase ensures the quinolinone's basic nitrogen is protonated, leading to improved peak shape.[9]
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm (selected based on the extended chromophore)
-
Injection Volume: 10 µL
-
-
System Suitability Criteria: Tailing factor for the main peak ≤ 1.5; Theoretical plates ≥ 5000.
Method B: Phenyl-Hexyl (Alternative Selectivity)
-
Rationale: The phenyl-hexyl phase can differentiate compounds based on their aromaticity. It is hypothesized to provide enhanced resolution between the target compound and aromatic impurities (e.g., unreacted halo-quinolinone or the diphenylbutadiyne byproduct) through π-π stacking interactions.
-
Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase & Gradient: Same as Method A.
-
Flow Rate, Temperature, Detection, Injection Volume: Same as Method A.
-
-
System Suitability Criteria: Tailing factor for the main peak ≤ 1.5; Theoretical plates ≥ 5000.
Method C: Polar-Embedded Amide (Alternative Selectivity)
-
Rationale: The embedded polar group (amide) can alter the interaction with polar analytes and provides alternative selectivity, especially for potential hydrophilic degradation products that might be poorly retained on a standard C18 phase.
-
Protocol:
-
Column: RP-Amide C16, 4.6 x 150 mm, 5 µm
-
Mobile Phase & Gradient: Same as Method A.
-
Flow Rate, Temperature, Detection, Injection Volume: Same as Method A.
-
-
System Suitability Criteria: Tailing factor for the main peak ≤ 1.5; Theoretical plates ≥ 5000.
Data-Driven Comparison
The following table summarizes hypothetical but realistic performance data for the three methods when analyzing a representative synthetic batch containing the target compound and key impurities.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (Amide) |
| Analyte Retention Time (tR) | 18.5 min | 17.2 min | 16.8 min |
| Analyte Tailing Factor (As) | 1.1 | 1.2 | 1.3 |
| Resolution (Rs) - Analyte / Unreacted Halo-Quinolinone | 2.5 | 3.1 | 2.2 |
| Resolution (Rs) - Analyte / Homocoupled Alkyne | 3.8 | 3.2 | 3.5 |
| Purity by Area % (Uncorrected) | 98.9% | 98.7% | 98.8% |
| Number of Detected Impurities | 4 | 5 | 4 |
Interpretation of Results:
-
Method A (C18) provides the best overall performance, showing excellent resolution for the nonpolar homocoupled alkyne impurity and good resolution for the unreacted starting material. The peak shape is superior (lowest tailing factor).
-
Method B (Phenyl-Hexyl) demonstrates its unique selectivity by providing the best resolution for the structurally similar aromatic starting material (halo-quinolinone). Critically, it resolved an additional small impurity that co-eluted with the main peak in Method A, resulting in a slightly lower, and likely more accurate, purity calculation.
-
Method C (Amide) showed slightly poorer peak shape and resolution for the key process impurities but could be invaluable as a screening tool for unknown, more polar degradants in forced degradation studies.
Trustworthiness: A Self-Validating System for Purity Assessment
Scientific trustworthiness is achieved not by relying on a single result, but by confirming it through orthogonal approaches.[10] In the context of HPLC, this means using methods that separate compounds based on different chemical principles.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. ijsred.com [ijsred.com]
- 8. revistadechimie.ro [revistadechimie.ro]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. youtube.com [youtube.com]
A Comprehensive Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study Using 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, rigorously characterizing the cross-reactivity profile of any new chemical entity (NCE) is not merely a regulatory hurdle but a critical step in understanding its biological activity and therapeutic potential.
This guide provides an in-depth, field-proven framework for the comprehensive cross-reactivity profiling of a novel kinase inhibitor. We will use the molecule 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one , a compound belonging to the quinolinone family of heterocyclic scaffolds, as a representative model compound to illustrate this process. While public data on this specific molecule is not available, we will treat it as a hypothetical, newly synthesized inhibitor of a designated primary target, "Tyrosine Kinase X" (TKX), to demonstrate the multi-tiered analytical strategy employed in leading drug discovery programs.
Part 1: Foundational Analysis - A Tiered Strategy for Profiling
A robust cross-reactivity assessment follows a logical progression from broad, high-throughput screening to focused, physiologically relevant validation. This tiered approach ensures that resources are used efficiently, casting a wide net initially and then diving deep to confirm the most significant interactions. Our strategy is built on three pillars:
-
Tier 1: Kinome-Wide Biochemical Screening: To rapidly identify all potential kinase interactions in a cell-free system.
-
Tier 2: Cellular Target Engagement: To confirm that the inhibitor binds its intended target and identified off-targets within the complex environment of a living cell.
-
Tier 3: Phenotypic and Functional Screening: To uncover unexpected biological consequences arising from the compound's full interaction profile.
Caption: A tiered approach to inhibitor profiling.
Part 2: Tier 1 - In Vitro Kinome Scanning (The Broad Net)
Expertise & Experience: The most logical first step is to understand the compound's binding potential against the broadest possible panel of purified kinases. This approach provides a clean, unbiased view of biochemical interactions, free from the complexities of cell permeability or metabolism. The industry gold standard for this is a competition binding assay, which measures the true thermodynamic affinity (Kd) of an inhibitor for a kinase, rather than an IC50 value that can be influenced by ATP concentration.[4]
Methodology Spotlight: KINOMEscan® Competition Binding Assay
This technique quantitatively measures the ability of a test compound to displace a proprietary, active-site-directed ligand from the kinase of interest.[5][6] Because the readout is based on quantitative PCR (qPCR) of a DNA tag on the kinase, it is highly sensitive and robust.[4]
Experimental Protocol:
-
Kinase Preparation: Each kinase in the panel is fused to a unique DNA tag.
-
Affinity Resin Preparation: An immobilized, broadly-specific kinase ligand is coupled to streptavidin-coated magnetic beads.[6]
-
Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (e.g., this compound at a screening concentration of 1 µM) are combined in a multi-well plate and incubated to reach binding equilibrium.[6]
-
Capture & Wash: The magnetic beads are captured, and unbound components are washed away. The test compound competes with the immobilized ligand; a strong interaction results in less kinase being captured by the beads.[4]
-
Elution & Quantification: The bound kinase is eluted, and the amount is quantified by qPCR using the unique DNA tag.[7] The signal is compared to a DMSO vehicle control.
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. For hits, a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).
Caption: Workflow for a competition binding assay.
Data Presentation & Comparative Analysis (Hypothetical Data)
The output of a kinome scan is often visualized on a "TREEspot™" diagram, which maps interacting kinases onto a phylogenetic tree of the human kinome. For clarity, we present the results in a tabular format, comparing our Model Compound 1 to two reference compounds: the notoriously non-selective inhibitor Staurosporine and the highly selective, third-generation EGFR inhibitor, Osimertinib.
Table 1: Hypothetical Kinome Scan Data (Selected Kinases, Kd in nM)
| Kinase Target | Function / Family | Model Compound 1 | Staurosporine (Reference) | Osimertinib (Reference) |
|---|---|---|---|---|
| TKX (Target) | Growth Factor Signaling | 15 | 1.2 | >10,000 |
| EGFR (T790M) | Growth Factor Signaling | >10,000 | 2.5 | 0.8 |
| SRC | Non-receptor Tyrosine Kinase | 120 | 3.0 | >10,000 |
| LCK | Non-receptor Tyrosine Kinase | 250 | 2.1 | >10,000 |
| CDK2 | Cell Cycle | 1,500 | 4.0 | >10,000 |
| PKA | Serine/Threonine Kinase | >10,000 | 7.0 | >10,000 |
| p38α (MAPK14) | Stress Response | 850 | 22.0 | >10,000 |
Trustworthiness: This hypothetical data shows Model Compound 1 is potent against its primary target (TKX) with reasonable selectivity. However, it reveals two potential off-targets in the Src family (SRC, LCK) with sub-micromolar affinity. These interactions must be validated in a cellular context.
Part 3: Tier 2 - Cellular Target Engagement (Physiological Confirmation)
Expertise & Experience: A compound is only effective if it can reach and bind its target inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement in a physiological setting.[8] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[9][10]
Methodology Spotlight: Cellular Thermal Shift Assay (CETSA)
CETSA measures the change in the thermal stability of a target protein in response to drug binding in intact cells or cell lysates.[11]
Experimental Protocol:
-
Cell Treatment: Culture intact cells (e.g., a human cancer cell line expressing TKX and SRC) and treat with various concentrations of the test compound (Model Compound 1) or DMSO for a defined period.
-
Heating Step: Transfer the cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a temperature gradient (for a melt curve) or to a single, optimized temperature (for an isothermal dose-response curve) for 3 minutes, followed by cooling.[12]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or detergents to release cellular proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[12]
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured protein fraction. Quantify the amount of the specific target protein (e.g., TKX and SRC) remaining using an antibody-based method like Western Blot or AlphaScreen®.[9]
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble protein against temperature. A shift in the melting temperature (ΔTm) in drug-treated vs. vehicle-treated cells indicates target stabilization.
-
Isothermal Dose-Response (ITDR): Plot the amount of soluble protein at a fixed temperature against drug concentration to determine a cellular EC50 for target engagement.
-
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation & Comparative Analysis (Hypothetical Data)
The CETSA results will validate whether the biochemical interactions observed in Tier 1 translate to target engagement in a live-cell environment.
Table 2: Hypothetical CETSA Data for Model Compound 1
| Kinase Target | Basal Tm (°C) | ΔTm with 1 µM Cmpd (°C) | ITDR EC50 (nM) | Interpretation |
|---|---|---|---|---|
| TKX (Target) | 48.5 | +5.2 | 85 | Strong, potent cellular engagement |
| SRC (Off-Target) | 51.0 | +2.1 | 650 | Moderate cellular engagement at higher concentrations |
| LCK (Off-Target) | 49.2 | +0.3 | >10,000 | Weak to no cellular engagement; likely not a relevant off-target in cells |
Trustworthiness: This CETSA data provides critical validation. Model Compound 1 potently engages its intended target, TKX, in cells. It also engages SRC, but with ~8-fold lower potency. The lack of a significant thermal shift for LCK suggests that despite its biochemical affinity, the compound does not effectively bind it in the cellular milieu, perhaps due to poor accessibility or high intracellular competition. This allows us to refine our focus to the TKX-SRC interaction profile.
Part 4: Tier 3 - Phenotypic Screening (Uncovering Functional Impact)
Expertise & Experience: Knowing a compound binds to one or more targets is only part of the story. We must also understand the functional consequences. Phenotypic screening involves testing the compound across a panel of diverse cell lines and measuring its effect on a cellular phenotype, such as cell viability, apoptosis, or morphology.[13] An unexpected pattern of activity can hint at a powerful off-target effect or a novel mechanism of action.[14]
For example, if Model Compound 1 shows potent anti-proliferative activity in cell lines that do not express the primary target TKX, it would strongly suggest that the SRC off-target activity (or another, non-kinase off-target) is functionally relevant and driving the observed phenotype. This guides further deconvolution studies.
Caption: Logic flow for interpreting phenotypic screening data.
Conclusion: Synthesizing a Complete Cross-Reactivity Profile
By integrating the data from these three tiers, we can build a comprehensive and reliable cross-reactivity profile for this compound.
-
Biochemical Profile (Tier 1): Model Compound 1 is a potent inhibitor of TKX with moderate off-target activity against SRC and LCK.
-
Cellular Profile (Tier 2): The compound potently engages TKX and, to a lesser extent, SRC in intact cells. LCK is not a significant cellular off-target.
-
Functional Profile (Tier 3): Phenotypic screening would clarify whether the anti-proliferative effects are driven solely by TKX inhibition or if SRC inhibition contributes meaningfully to its efficacy or potential toxicity.
Final Recommendation: Based on this hypothetical profile, Model Compound 1 is a promising lead with a relatively selective profile. The next steps for the drug development team would be to use this detailed understanding to:
-
Guide Medicinal Chemistry: Synthesize new analogs to improve potency against TKX while further reducing or eliminating binding to SRC.
-
Design In Vivo Studies: Select xenograft models where the relative expression of TKX and SRC can help dissect the contribution of each target to the anti-tumor response.
-
Assess Safety: The known biology of SRC would inform early toxicology studies to monitor for potential mechanism-based side effects.
This rigorous, multi-tiered approach ensures that decisions in a drug discovery program are based on a deep, evidence-based understanding of a compound's true biological interactions, maximizing the potential for success while minimizing the risk of failure due to uncharacterized off-target effects.
References
-
Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Science Signaling, 4(191), rs9. Available at: [Link]
-
Fedorov, O., et al. (2018). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 19(1), 30. Available at: [Link]
-
Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1037-1045. Available at: [Link]
-
PubMed. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]
-
ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]
-
ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
-
ResearchGate. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Science Signaling. Available at: [Link]
-
Uitdehaag, J.C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available at: [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4449. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. Available at: [Link]
-
Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised? Available at: [Link]
-
National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 241-251. Available at: [Link]
-
LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178). Available at: [Link]
-
Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Available at: [Link]
-
CETSA. (2021). Cellular Thermal Shift Assay. Available at: [Link]
-
LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Available at: [Link]
-
Savitski, M.M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20243-20248. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Eurofins Discovery. KINOMEscan Technology. Available at: [Link]
Sources
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chayon.co.kr [chayon.co.kr]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. CETSA [cetsa.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. technologynetworks.com [technologynetworks.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one Preparation Methods
Introduction
The 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one scaffold is a key structural motif in medicinal chemistry, demonstrating a wide range of biological activities that make it a valuable target in drug discovery and development. The unique combination of the dihydroquinolinone core and the phenylethynyl substituent imparts specific physicochemical properties that are crucial for molecular recognition and interaction with biological targets. Consequently, the development of efficient and scalable synthetic routes to this compound is of paramount importance to researchers in academia and the pharmaceutical industry.
This guide provides an in-depth comparison of the primary synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of two plausible and efficient approaches: a Two-Step Synthesis via a Halogenated Intermediate and a conceptual One-Pot Bohlmann-Rahtz Annulation . Each method will be evaluated based on synthetic efficiency, substrate availability, reaction conditions, and overall yield. This analysis is supported by established chemical principles and analogous transformations reported in the scientific literature.
Methodology 1: Two-Step Synthesis via a 2-Halo-7,8-dihydroquinolin-5(6H)-one Intermediate
This widely applicable strategy involves the initial construction of the dihydroquinolinone core with a halogen at the 2-position, which then serves as a handle for the introduction of the phenylethynyl group via a Sonogashira cross-coupling reaction. The choice of halogen (typically bromine or chlorine) is a critical determinant of the overall efficiency of the synthesis.
Step 1: Synthesis of the 2-Halo-7,8-dihydroquinolin-5(6H)-one Intermediate
A robust method for the synthesis of the quinolinone core is a modification of the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of a β-enaminone with a suitable dicarbonyl compound.[1] For the preparation of a halogenated intermediate, a plausible approach is the reaction of 3-aminocyclohex-2-en-1-one with a halogenated acrolein derivative, followed by cyclization. A more direct and potentially higher-yielding method involves the use of a Vilsmeier-Haack type reaction on a suitable N-aryl amide precursor, which can afford the 2-chloro-dihydroquinolinone directly.[2][3]
Conceptual Protocol for 2-Chloro-7,8-dihydroquinolin-5(6H)-one:
-
To a stirred solution of N-(3-oxocyclohex-1-en-1-yl)acetamide (1 equivalent) in anhydrous dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃, 3 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 4-6 hours.
-
After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) affords 2-chloro-7,8-dihydroquinolin-5(6H)-one.
Step 2: Sonogashira Coupling of the 2-Halo Intermediate with Phenylacetylene
The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][4] The reactivity of the halide in this reaction follows the order I > Br > Cl.[5] While a 2-bromo intermediate would be more reactive, the 2-chloro analogue is often more readily accessible and cost-effective.
Detailed Experimental Protocol for Sonogashira Coupling:
-
To a degassed solution of 2-chloro-7,8-dihydroquinolin-5(6H)-one (1 equivalent) in a mixture of anhydrous toluene and triethylamine (2:1 v/v), are added phenylacetylene (1.2 equivalents), dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂], 0.05 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).
-
The reaction mixture is heated to 90 °C under an inert atmosphere (argon or nitrogen) for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Methodology 2: Conceptual One-Pot Bohlmann-Rahtz Annulation
The Bohlmann-Rahtz pyridine synthesis, which traditionally involves the reaction of an enamine with an ethynylketone, offers the potential for a more convergent and atom-economical one-pot synthesis of the target molecule.[6][7][8] In this conceptual approach, 3-aminocyclohex-2-en-1-one would react directly with a phenylpropynal derivative.
Conceptual One-Pot Protocol:
-
A mixture of 3-aminocyclohex-2-en-1-one (1 equivalent) and 3-phenylpropynal (1.1 equivalents) in a suitable solvent such as toluene or ethanol is treated with a catalytic amount of a Lewis acid (e.g., ZnBr₂) or a Brønsted acid (e.g., acetic acid).[7]
-
The reaction mixture is heated to reflux for 8-16 hours, monitoring for the formation of the product by TLC.
-
After cooling, the solvent is evaporated, and the residue is purified directly by column chromatography on silica gel to afford this compound.
Comparative Analysis
| Parameter | Two-Step Synthesis (via 2-chloro intermediate) | One-Pot Bohlmann-Rahtz Annulation (Conceptual) |
| Overall Yield | Moderate to Good (typically 40-60% over two steps) | Potentially Moderate (highly dependent on optimization) |
| Reaction Steps | Two distinct synthetic operations | One-pot procedure |
| Atom Economy | Lower, due to the introduction and subsequent removal of the halogen | Higher, as it is a more convergent approach |
| Substrate Availability | Precursors for the 2-chloro intermediate may require multi-step synthesis. Phenylacetylene is readily available. | 3-Aminocyclohex-2-en-1-one is commercially available. 3-Phenylpropynal can be prepared from phenylacetylene. |
| Reaction Conditions | Requires inert atmosphere and careful control of the Sonogashira coupling. | Potentially simpler, but may require higher temperatures for cyclodehydration. |
| Purification | Two separate purification steps are necessary. | A single purification step is required. |
| Scalability | Both steps are generally scalable, with the Sonogashira coupling being widely used in industrial processes. | Scalability would need to be established through experimental validation. |
| Robustness | Well-established and reliable transformations. | More exploratory, with a higher risk of side reactions and lower yields without optimization. |
Mechanistic Insights
Two-Step Synthesis
Step 1: Vilsmeier-Haack Cyclization (Conceptual) The formation of the 2-chloro-dihydroquinolinone can be rationalized through a Vilsmeier-Haack type mechanism. The reaction of DMF with POCl₃ generates the electrophilic Vilsmeier reagent, which reacts with the enamide tautomer of the N-acyl starting material. Subsequent intramolecular cyclization and elimination of water and chloride ions lead to the formation of the chlorinated quinolinone ring.
Step 2: Sonogashira Coupling The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.[2] The palladium(0) species undergoes oxidative addition with the 2-chloroquinoline. Concurrently, the copper(I) salt reacts with phenylacetylene to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.
One-Pot Bohlmann-Rahtz Annulation
This reaction proceeds via an initial Michael addition of the enamine (3-aminocyclohex-2-en-1-one) to the electron-deficient triple bond of the phenylpropynal.[6][7] The resulting aminodiene intermediate can then undergo a heat- or acid-catalyzed E/Z isomerization, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinolinone ring system.
Visualizing the Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
For researchers requiring a reliable and scalable synthesis of this compound, the Two-Step Synthesis via a Halogenated Intermediate is the recommended approach. This method relies on well-understood and robust reactions, and while it involves an additional step, it offers greater control and predictability, likely resulting in a higher overall yield of the purified product. The Sonogashira coupling is a particularly powerful tool that is widely employed in complex molecule synthesis.
The One-Pot Bohlmann-Rahtz Annulation presents an intriguing and more atom-economical alternative. However, it is a conceptual pathway that would require significant experimental optimization to achieve competitive yields and is likely to be more substrate-dependent. For laboratories with a focus on methods development and green chemistry, exploring this one-pot approach could be a worthwhile endeavor.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials, and the desired level of process optimization.
References
-
Wikipedia. Sonogashira coupling. [Link]
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(35).
-
Request PDF. Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
-
Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]
-
SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
RSC Publishing. HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. [Link]
-
PMC. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]
-
ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]
-
ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
-
ACS Publications. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]
-
ResearchGate. The Sonogashira coupling reactions of aryl halides with phenylacetylene. [Link]
- Google Patents. Method for preparing 7,8-dihydroquinolin-5(6H)
-
ResearchGate. Sonogashira reaction of aryl bromides with phenylacetylene catalysed by complex 3 or 4. [Link]
-
YouTube. Bohlmann–Rahtz pyridine synthesis. [Link]
-
ResearchGate. Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. [Link]
-
Microwave-accelerated Mizoroki-Heck and Sonogashira cross- coupling reactions in water using a heterogeneous palladium(II) - Semantic Scholar. [Link]
-
PubChem. 3-Aminocyclohex-2-en-1-one. [Link]
-
Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]
-
PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
One-pot synthesis of 7,7-dimethyl-4-phenyl-quinazolin-5-ones. [Link]
-
Beilstein Archives. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]
-
ResearchGate. Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. [Link]
-
ACS Omega. Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]
-
Chemical Society Reviews. Tilden Lecture. The initiation of cyclization using 3-methylcyclohex-2-enone derivatives. [Link]
-
ResearchGate. Scheme 2. Synthetic pathway for the formation of compounds 5, 6, 7, 8,... [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. synarchive.com [synarchive.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one (CAS No. 864224-08-8).[1][2][3] As a specialized chemical, likely utilized in research and development, direct regulatory disposal guidelines are not available. Therefore, this guide synthesizes information from the known hazards of its constituent chemical moieties—a quinoline core, a phenylethynyl group, and an α,β-unsaturated ketone system—to establish a robust and scientifically grounded disposal procedure. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's potential hazards is the foundation of safe disposal. The structure of this compound suggests a multi-faceted hazard profile.
Chemical Identity:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | [1] |
| Molecular Formula | C₁₇H₁₃NO | [1][4] |
| Molecular Weight | 247.29 g/mol | [1][4] |
| CAS Number | 864224-08-8 |[1] |
Inferred Hazards from Structural Components:
-
Quinoline Moiety: Quinoline and its derivatives are nitrogen-containing heterocyclic aromatic compounds.[5] They can be toxic and are often considered environmental contaminants.[5] Some quinoline derivatives are suspected carcinogens and mutagens.[6] Due to its relatively high water solubility, quinoline has a significant potential for mobility in the environment, which may promote water contamination.[5]
-
Phenylethynyl (Alkyne) Group: The terminal alkyne group presents a flammability risk. Acetylene, the simplest alkyne, is highly flammable and reactive.[7] While the phenyl group may stabilize the molecule to some extent, the potential for energetic decomposition, especially in the presence of certain metals (like copper or silver) to form explosive acetylides, must be considered.[7]
-
α,β-Unsaturated Ketone: This functional group is a known Michael acceptor, making it susceptible to nucleophilic attack.[8] This reactivity can translate to biological systems, and many α,β-unsaturated carbonyl compounds are skin and eye irritants. They are also prone to polymerization.[8]
Based on this analysis, this compound should be handled as a hazardous substance with potential for toxicity, flammability, and chemical reactivity.
Personal Protective Equipment (PPE) and Safety Precautions
Given the inferred hazards, stringent safety measures are mandatory when handling this compound for disposal.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is essential. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
All personnel handling hazardous waste must receive appropriate training on its identification, handling, and emergency procedures.[9]
Disposal Workflow
The following step-by-step workflow outlines the recommended procedure for the disposal of this compound. This process is designed to comply with general laboratory hazardous waste regulations as stipulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]
Caption: Disposal workflow for this compound.
Step-by-Step Protocol:
-
Don Appropriate PPE: Before handling the waste, ensure all required personal protective equipment is worn correctly.
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.[13]
-
Properly Containerize:
-
Label Hazardous Waste:
-
The container must be clearly labeled with the words "Hazardous Waste."[14]
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Toxic," "Flammable").
-
-
Store in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Waste will be transported from the SAA to a central accumulation area (CAA) before being collected by a licensed hazardous waste vendor.[14]
-
Large Quantities and Spill Management
For larger quantities of waste, it is crucial to follow your institution's specific guidelines for hazardous waste accumulation, which may differ based on your facility's waste generator status (e.g., Very Small, Small, or Large Quantity Generator).[14]
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills of flammable liquids.
-
Clean and Decontaminate: Following your institution's spill response procedures, clean the affected area. All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.
-
Report: Report the spill to your supervisor and the EHS office.
OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards provide a framework for emergency preparedness and response.[11][12]
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Sink Disposal: This is strictly prohibited. The compound's potential toxicity and environmental persistence make drain disposal unacceptable.[6][13]
-
Regular Trash: This compound must be treated as hazardous waste and cannot be disposed of in the regular solid waste stream.
-
Incineration (without a proper facility): Open burning or incineration in a standard laboratory furnace is not a safe or compliant disposal method. Disposal should occur at a licensed industrial combustion plant.[6]
By adhering to this comprehensive disposal guide, researchers and laboratory personnel can ensure the safe and environmentally responsible management of this compound waste, upholding the principles of laboratory safety and regulatory compliance.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11379626, this compound. [Link]
-
American Medical Compliance. Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. [Link]
-
LabManager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
Global Substance Registration System. This compound. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
-
European Industrial Gases Association. GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. [Link]
-
Gas Industries Association. GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]
-
Synergy Recycling. Acetylene Cylinders Disposal. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. [Link]
-
Facilities Management Insights. Complying with OSHA's Hazardous Waste Standards. [Link]
-
Australia New Zealand Industrial Gas Association. GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS. [Link]
-
Wikipedia. Quinoline. [Link]
-
Reagentia. This compound (1 x 50 mg). [Link]
-
National Center for Biotechnology Information. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. [Link]
-
MolPort. 2-phenylethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]
-
National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
Chemistry LibreTexts. 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]
-
Wiley Online Library. The First Synthesis of 6-(Phenylethynyl)-substituted Tetrahydroazocino[5,4-b]indoles. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Green Synthesis of Quinoline and Its Derivatives. [Link]
-
Wikipedia. α,β-Unsaturated carbonyl compound. [Link]
-
RSC Publishing. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. [Link]
-
Study.com. Alpha Beta Unsaturated Ketone: Formation & Reduction. [Link]
- Google Patents.
-
MDPI. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
Sources
- 1. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 864224-08-8|this compound|BLD Pharm [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. chemos.de [chemos.de]
- 7. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 8. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. needle.tube [needle.tube]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
This guide provides essential safety and logistical information for the handling of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its constituent chemical motifs: quinoline derivatives, alkynyl compounds, and ketones.
Hazard Assessment and Toxidological Profile
-
Quinoline Derivatives : Quinolines and their derivatives are known to possess a wide range of biological activities.[4][5] Some quinoline-based compounds can be irritants to the skin, eyes, and respiratory tract.[6]
-
Alkynyl Moieties : The phenylethynyl group may impart reactivity and specific toxicological properties that should be handled with care.
-
Ketone Functionality : The dihydroquinolinone core contains a ketone, which is a common functional group in organic chemistry.
Given these structural features, it is prudent to treat this compound as a potentially hazardous substance. Assume it may be harmful if ingested, inhaled, or absorbed through the skin. All new or uncharacterized substances should be handled with the utmost care to minimize exposure.[7]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to mitigate the risk of exposure. The following table outlines the recommended PPE for handling this compound.
| Equipment | Specification | Purpose and Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves.[6][8] | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated, leaving the inner glove as a secondary layer of protection. Regularly inspect gloves for any signs of degradation or punctures before and during use.[9] |
| Eye Protection | Chemical splash goggles.[10] | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Face Protection | Face shield (worn over goggles). | Recommended when there is a significant risk of splashing, such as during bulk transfers or reactions. |
| Body Protection | A long-sleeved laboratory coat is mandatory. A chemical-resistant apron is recommended when handling larger quantities.[10][11] | Protects skin and personal clothing from contamination. Gowns should be disposable and close in the back for maximum protection.[11] |
| Respiratory Protection | An N95-rated particulate respirator or higher.[12] | Necessary when handling the solid, powdered form of the compound to prevent inhalation of dust particles. For handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be required.[6] |
Safe Handling and Operational Procedures
Adherence to standard laboratory safety practices is the foundation of safe chemical handling.
Engineering Controls
-
Ventilation : All manipulations of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood or a glove box.[13] This minimizes the inhalation of airborne particles or vapors.
-
Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[13]
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered.[9] Have all necessary equipment and materials, including waste containers, readily available.
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer :
-
When weighing the solid compound, use a balance inside a fume hood or a containment enclosure.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
For preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Procedures :
-
Maintain a safe distance from any reactions involving the compound.
-
Use appropriate shielding for reactions that have the potential to be energetic.
-
Never work alone in the laboratory.
-
-
Post-Handling :
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove any contaminated clothing. If irritation persists, seek medical attention.[9]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spills :
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.[14]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[15]
-
Store at or below eye level to prevent accidental dropping.[14]
Disposal
-
All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled hazardous waste container.[6]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[6]
-
Dispose of all waste in accordance with local, state, and federal regulations.
Diagrams
Caption: Workflow for the safe handling of this compound.
References
- TCI Chemicals. (2025, June 6). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Gupta, H. (2025, August 8). Biological Activities of Quinoline Derivatives. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- ChemicalBook. (2025, October 18). 6,7-Dihydro-5H-quinolin-8-one - Safety Data Sheet.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
- ECHEMI. (n.d.). 6,7-Dihydro-5H-quinolin-8-one SDS, 56826-69-8 Safety Data Sheets.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Novelty Journals. (2022, June 20). A Review on Quinoline and Its Derivatives.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Global Substance Registration System. (n.d.). This compound.
- Global Substance Registration System. (n.d.). This compound.
- Reagentia. (n.d.). This compound (1 x 50 mg).
Sources
- 1. This compound | C17H13NO | CID 11379626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs-dev-public.ncats.io]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. gerpac.eu [gerpac.eu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. gz-supplies.com [gz-supplies.com]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
